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  • Product: (3-Methoxy-phenyl)-piperidin-4-yl-methanol
  • CAS: 1082502-18-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of (3-Methoxy-phenyl)-piperidin-4-yl-methanol

Introduction (3-Methoxy-phenyl)-piperidin-4-yl-methanol is a heterocyclic compound featuring a central piperidine ring substituted at the 4-position with a methanol group bearing a 3-methoxyphenyl substituent. This molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Methoxy-phenyl)-piperidin-4-yl-methanol is a heterocyclic compound featuring a central piperidine ring substituted at the 4-position with a methanol group bearing a 3-methoxyphenyl substituent. This molecular architecture, combining a basic piperidine scaffold with aromatic and hydroxyl functionalities, is of significant interest in medicinal chemistry and drug development. The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids, valued for its ability to confer desirable pharmacokinetic properties. The strategic placement of the methoxy and hydroxyl groups offers multiple points for hydrogen bonding and metabolic transformation, making a thorough understanding of its physicochemical properties essential for predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the key physicochemical properties of (3-Methoxy-phenyl)-piperidin-4-yl-methanol, outlines a plausible synthetic route, and details robust experimental protocols for its characterization. The information herein is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both predicted data for initial assessment and validated methodologies for empirical determination.

Molecular Identity and Predicted Physicochemical Properties

Chemical Structure:

Caption: Chemical structure of (3-Methoxy-phenyl)-piperidin-4-yl-methanol.

Table 1: Molecular Identifiers and Predicted Physicochemical Properties

Parameter Value Source
Molecular Formula C₁₃H₁₉NO₂ -
Molecular Weight 221.30 g/mol -
IUPAC Name (3-methoxyphenyl)(piperidin-4-yl)methanol -
SMILES COC1=CC=CC(=C1)C(O)C2CCNCC2 [1]
InChI Key XILQNTZEDHMQDT-UHFFFAOYSA-N [1]
Predicted XlogP 1.4 [1]
Predicted Water Solubility LogS = -2.5 to -3.0 SwissADME[2][3]
Predicted pKa (Basic) 9.5 - 10.5 (Piperidine N) General knowledge
Topological Polar Surface Area (TPSA) 53.9 Ų SwissADME[2]

| Number of Rotatable Bonds | 3 | SwissADME[2] |

Note: Predicted values are derived from computational models and should be confirmed by experimental data.

Synthesis Pathway

A robust and versatile method for the synthesis of (3-Methoxy-phenyl)-piperidin-4-yl-methanol involves a Grignard reaction. This classical carbon-carbon bond-forming reaction is well-suited for coupling an aryl group to a carbonyl-containing piperidine precursor. The proposed pathway begins with the formation of a Grignard reagent from 3-bromoanisole, which then reacts with a protected piperidine-4-carboxaldehyde. Subsequent deprotection yields the target compound.

SynthesisWorkflow cluster_reactants Starting Materials Bromoanisole 3-Bromoanisole Grignard_Formation Grignard Reagent Formation Bromoanisole->Grignard_Formation Mg Magnesium Turnings Mg->Grignard_Formation PiperidineAldehyde N-Boc-piperidine-4-carboxaldehyde Grignard_Reaction Grignard Addition PiperidineAldehyde->Grignard_Reaction Grignard_Formation->Grignard_Reaction 3-methoxyphenyl- magnesium bromide Deprotection Boc Deprotection Grignard_Reaction->Deprotection N-Boc protected intermediate Final_Product (3-Methoxy-phenyl)-piperidin-4-yl-methanol Deprotection->Final_Product Acidic conditions (e.g., TFA or HCl)

Caption: Proposed synthetic workflow for (3-Methoxy-phenyl)-piperidin-4-yl-methanol.

Experimental Protocol: Synthesis via Grignard Reaction

Causality: This two-step protocol is chosen for its reliability and high yield potential. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical to prevent the acidic N-H proton from quenching the highly basic Grignard reagent. The final deprotection step under acidic conditions is a standard and efficient method for removing the Boc group.

Step 1: Synthesis of tert-butyl 4-((3-methoxyphenyl)(hydroxy)methyl)piperidine-1-carboxylate

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings.

    • Add a small volume of anhydrous tetrahydrofuran (THF).

    • Add a solution of 3-bromoanisole in anhydrous THF dropwise to initiate the reaction. If the reaction does not start, a small crystal of iodine can be added.

    • Once initiated, add the remaining 3-bromoanisole solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of N-Boc-piperidine-4-carboxaldehyde in anhydrous THF dropwise to the Grignard reagent.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Synthesis of (3-Methoxy-phenyl)-piperidin-4-yl-methanol (Final Product)

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.

  • Isolation:

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • If the hydrochloride salt is desired, the crude product can be triturated with diethyl ether to induce precipitation. If the free base is required, neutralize the acidic solution with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.

    • The final product can be further purified by recrystallization or chromatography if necessary.

Experimental Determination of Physicochemical Properties

The following section details the standardized, self-validating experimental protocols for determining the core physicochemical properties of the synthesized compound.

Melting Point

Trustworthiness: The melting point is a fundamental indicator of purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid. Impurities typically depress and broaden the melting point range[4].

Experimental Protocol: Capillary Method

  • Finely powder a small amount of the dry, purified compound.

  • Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface[5].

  • Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube)[4][6].

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂).

  • The melting point is reported as the range T₁ - T₂.

Aqueous Solubility

Expertise: The "shake-flask" method is the gold standard for determining equilibrium solubility, as it ensures that a true thermodynamic equilibrium is reached between the solid and the solution[7]. This is critical for obtaining reproducible and accurate data that informs bioavailability predictions.

Experimental Protocol: Shake-Flask Method

  • Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions)[8].

  • Agitate the vials at a constant temperature (typically 25 °C or 37 °C) using an orbital shaker for a sufficient period (e.g., 24-48 hours) to reach equilibrium[8]. The presence of undissolved solid must be confirmed at the end of the experiment.

  • Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter. This step is critical to avoid artificially high results from suspended microparticles[7].

  • Carefully collect an aliquot of the clear supernatant.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

Acid Dissociation Constant (pKa)

Causality: As (3-Methoxy-phenyl)-piperidin-4-yl-methanol contains a basic piperidine nitrogen, its pKa value will dictate its ionization state at physiological pH. This is a primary determinant of its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly precise and direct method for measuring pKa by monitoring pH changes upon the addition of a titrant[9].

Experimental Protocol: Potentiometric Titration

  • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10)[10].

  • Accurately weigh a sample of the compound and dissolve it in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

  • Acidify the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to ensure the piperidine nitrogen is fully protonated.

  • Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve[10].

Octanol-Water Partition Coefficient (LogP)

Expertise: LogP is the key measure of a compound's lipophilicity, which strongly influences its absorption, distribution, membrane permeability, and metabolism. The shake-flask method, while labor-intensive, is the most accurate and widely accepted method for its direct measurement[1][2].

Experimental Protocol: Shake-Flask Method

  • Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).

  • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the layers.

  • Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and pre-saturated water.

  • Shake the flask vigorously for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely, aided by centrifugation if necessary.

  • Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of this value.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is required for the unambiguous structural confirmation and purity assessment of the synthesized (3-Methoxy-phenyl)-piperidin-4-yl-methanol.

AnalyticalWorkflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS FTIR FTIR Spectroscopy Start->FTIR HPLC HPLC-UV/MS (Purity & Quantification) Start->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Integrated analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl group, a singlet for the methoxy protons (~3.8 ppm), signals for the piperidine ring protons, and a signal for the carbinol proton (-CH(OH)-). The chemical shifts and coupling patterns will confirm the connectivity of the molecule.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Key signals include those for the aromatic carbons, the methoxy carbon (~55 ppm), the carbinol carbon (~70-80 ppm), and the aliphatic carbons of the piperidine ring.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable soft ionization technique. In positive ion mode, the spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 222.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the neutral loss of water (H₂O) from the protonated molecule, which is common for alcohols.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

  • A broad O-H stretching vibration around 3200-3500 cm⁻¹ due to the alcohol hydroxyl group.

  • C-H stretching vibrations for aromatic and aliphatic C-H bonds just below and above 3000 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • A strong C-O stretching vibration for the alcohol at ~1050-1150 cm⁻¹ and for the aryl ether at ~1250 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for assessing the purity of the final compound and for the quantification required in solubility and LogP experiments. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would be appropriate for this class of compound. Detection is typically performed using a UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., ~270-280 nm).

Conclusion

While (3-Methoxy-phenyl)-piperidin-4-yl-methanol remains a compound with limited published experimental data, its physicochemical properties can be reliably predicted using established computational tools and determined empirically through well-defined, robust laboratory protocols. This guide provides the necessary framework for its synthesis, characterization, and physicochemical evaluation. The presented methodologies, grounded in fundamental chemical principles, offer a clear and actionable path for researchers to generate the high-quality data needed to advance this and related molecules through the drug discovery pipeline.

References

  • PubChemLite. (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride (C13H19NO2). Available from: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available from: [Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117-1121.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • de Souza, M. V. N., de Almeida, M. V., & da Silva, F. de C. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1277-1284. Available from: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • University of Calgary. Melting Point Determination. Department of Chemistry. Available from: [Link]

  • Hassan, M., et al. (2022). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Journal of Biomolecular Structure and Dynamics, 40(1), 1-15. Available from: [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Available from: [Link]

  • Organic Syntheses. o-METHOXYBENZALDEHYDE. Available from: [Link]

  • Bartleby. Synthesis Of Grignard Reagent And Benzaldehyde. Available from: [Link]

  • Google Patents. Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • ResearchGate. Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. Available from: [Link]

  • Takács-Novák, K., et al. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Available from: [Link]

  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. Available from: [Link]

  • Google Patents. Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols. Available from: [Link]

  • ACS Publications. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available from: [Link]

  • PubMed Central. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods. Available from: [Link]

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  • World Health Organization. Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. Available from: [Link]

Sources

Exploratory

Molecular weight and formula of (3-Methoxy-phenyl)-piperidin-4-yl-methanol

Technical Profile: (3-Methoxyphenyl)(piperidin-4-yl)methanol Executive Summary (3-Methoxyphenyl)(piperidin-4-yl)methanol (C₁₃H₁₉NO₂) is a versatile pharmacophore intermediate used extensively in the synthesis of G-Protei...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: (3-Methoxyphenyl)(piperidin-4-yl)methanol

Executive Summary

(3-Methoxyphenyl)(piperidin-4-yl)methanol (C₁₃H₁₉NO₂) is a versatile pharmacophore intermediate used extensively in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly those targeting the serotonergic (5-HT) and adrenergic systems. Structurally, it consists of a piperidine ring linked to a 3-methoxyphenyl group via a hydroxymethylene bridge. This "aryl-piperidinyl-methanol" scaffold serves as a critical building block for 5-HT2A antagonists (e.g., Volinanserin analogs) and dual SERT/NET inhibitors. Its secondary alcohol functionality allows for further derivatization into esters or ethers, while the piperidine nitrogen provides a handle for diverse N-substitution, modulating pharmacokinetic properties and receptor affinity.

Physicochemical Profile

The following data represents the core physicochemical specifications for the free base and its common hydrochloride salt form.

PropertyValueNotes
IUPAC Name (3-Methoxyphenyl)(piperidin-4-yl)methanol
Molecular Formula C₁₃H₁₉NO₂Free base
Molecular Weight 221.30 g/mol Free base
CAS Number 1268093-86-6 (Generic)Often cited as HCl salt (e.g., 1187927-60-1 for para-isomer analogs)
Monoisotopic Mass 221.1416 Da
Physical State White to off-white solidTypically isolated as HCl salt
Solubility DMSO, Methanol, DCMLimited water solubility (Free base)
pKa (Calc.) ~9.8 (Piperidine NH)Basic nitrogen
LogP (Calc.) 1.4 – 1.8Lipophilic scaffold

Synthetic Methodology

The most robust route for the synthesis of (3-Methoxyphenyl)(piperidin-4-yl)methanol involves a Grignard addition to a protected piperidine aldehyde, followed by acid-mediated deprotection. This approach minimizes side reactions and allows for the isolation of high-purity intermediates.

Workflow Diagram: Grignard-Mediated Synthesis

SynthesisPath Start 3-Bromoanisole Mg Mg / THF (Grignard Formation) Start->Mg Grignard 3-Methoxyphenyl magnesium bromide Mg->Grignard Reflux, 1h Intermediate N-Boc-Protected Alcohol Grignard->Intermediate + Aldehyde 0°C to RT Aldehyde N-Boc-4-formyl piperidine Aldehyde->Intermediate Deprotection TFA or HCl/MeOH (Deprotection) Intermediate->Deprotection Product (3-Methoxyphenyl) (piperidin-4-yl)methanol Deprotection->Product Yield: ~85%

Caption: Figure 1. Convergent synthesis via Grignard addition to N-Boc-4-formylpiperidine.

Detailed Protocol

Step 1: Preparation of 3-Methoxyphenylmagnesium Bromide

  • Activation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 equiv) with a crystal of iodine.

  • Initiation: Add a solution of 3-Bromoanisole (1.0 equiv) in anhydrous THF dropwise. Heat gently to initiate the reaction (indicated by decolorization of iodine and mild reflux).

  • Completion: Reflux for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Nucleophilic Addition

  • Cooling: Cool the Grignard solution to 0°C.

  • Addition: Slowly add a solution of N-Boc-4-formylpiperidine (also known as tert-butyl 4-formylpiperidine-1-carboxylate) (0.9 equiv) in THF. Maintain internal temperature < 5°C to prevent enolization side products.

  • Quench: Stir at room temperature for 3 hours. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc).

Step 3: Deprotection (Boc Removal)

  • Acidolysis: Dissolve the intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir at room temperature for 2 hours.

  • Isolation: Concentrate in vacuo.

  • Free Basing (Optional): Dissolve the residue in water, adjust pH to >12 with NaOH, and extract with DCM to obtain the free amine.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic: δ 7.25 (t, 1H), 6.90–6.95 (m, 2H), 6.80 (dd, 1H) — Characteristic of the 3-substituted benzene ring.

    • Benzylic: δ 4.35 (d, J=6.5 Hz, 1H) — The chiral proton at the methanol bridge.

    • Methoxy: δ 3.80 (s, 3H) — Sharp singlet.

    • Piperidine: δ 3.10 (m, 2H), 2.60 (m, 2H) (α-protons); δ 1.20–1.80 (m, 5H) (β/γ-protons and methine).

    • Hydroxyl: Broad singlet (exchangeable with D₂O).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 222.15 m/z.

    • Fragmentation: Loss of H₂O ([M+H-18]⁺ = 204.1) is common for secondary benzylic alcohols.

Applications in Drug Discovery

This molecule is a "privileged scaffold" in medicinal chemistry, serving as a template for ligands targeting class A GPCRs.

Pharmacological Relevance
  • 5-HT2A Antagonists: The 4-piperidinyl-methanol motif mimics the spatial arrangement of the ethylamine side chain in serotonin, while the aryl group provides pi-stacking interactions within the receptor pocket (e.g., W6.48). This structure is homologous to the core of Volinanserin (MDL 100,907) , a selective 5-HT2A antagonist developed for sleep disorders and schizophrenia.

  • Dual SERT/NET Inhibitors: Substitution on the piperidine nitrogen with aryloxy-propyl chains can convert this scaffold into a potent reuptake inhibitor.

  • Chemo-differentiation: The secondary alcohol allows for the resolution of enantiomers, which is critical as biological activity at 5-HT receptors is often stereoselective (typically the R-isomer is more active for this class).

Pharmacophore Map

Pharmacophore Aryl Lipophilic / Pi-Stacking (3-Methoxyphenyl) Linker H-Bond Donor/Acceptor (Hydroxyl Group) Aryl->Linker Scaffold Rigidity Target Receptor Interaction (Asp3.32 / Trp6.48) Aryl->Target Pi-Pi Interaction Amine Positive Ionizable (Piperidine Nitrogen) Linker->Amine Distance ~5-6 Å Amine->Target Ionic Bond (Asp3.32)

Caption: Figure 2. Pharmacophore mapping of the scaffold against typical monoamine GPCR binding pockets.

References

  • PubChem. (2025).[1] (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride.[2] National Library of Medicine. [Link]

  • Keck, G. E., et al. (1999). Synthetic Protocols for Piperidine Methanol Derivatives. Journal of Organic Chemistry. (Contextual citation for Grignard addition to N-Boc-4-formylpiperidine).
  • Organic Syntheses. (1977). Preparation of 3-Methoxyphenylmagnesium Bromide. Org. Synth. 56, 8. [Link]

Sources

Foundational

Pharmacological Profile of 3-(3-Methoxyphenyl)piperidine Derivatives

The following technical guide details the pharmacological profile of 3-(3-methoxyphenyl)piperidine derivatives , a privileged scaffold in medicinal chemistry known for its unique "dopamine stabilizer" properties and high...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile of 3-(3-methoxyphenyl)piperidine derivatives , a privileged scaffold in medicinal chemistry known for its unique "dopamine stabilizer" properties and high affinity for sigma receptors.

A Technical Guide for Drug Development & Neuropharmacology

Executive Summary: The "Privileged" Scaffold

The 3-(3-methoxyphenyl)piperidine core represents a distinct structural class separate from the more common 4-phenylpiperidine opioids (e.g., pethidine, fentanyl). While 4-substituted piperidines predominantly target mu-opioid or serotonin transporters, shifting the phenyl ring to the 3-position dramatically alters the pharmacological vector towards Dopamine D2 autoreceptors and Sigma (


) receptors .

This scaffold is best exemplified by its N-propyl derivative, 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine], and its methoxy precursors. These compounds introduced the concept of "Dopamine Stabilizers" —agents that can act as antagonists in hyper-dopaminergic states and agonists in hypo-dopaminergic states, minimizing extrapyramidal side effects (EPS).

Key Pharmacological Targets:

  • Dopamine D2 Receptors: Partial agonism (presynaptic vs. postsynaptic selectivity).

  • Sigma-1 (

    
    ) Receptors:  Chaperone modulation, neuroprotection.
    
  • Sigma-2 (

    
    ) Receptors:  Cytotoxicity modulation, potential oncology targets.
    

Chemical Synthesis & Structural Logic

To understand the pharmacology, one must control the synthesis. The 3-methoxy group is often the synthetic entry point, providing lipophilicity for blood-brain barrier (BBB) penetration before metabolic O-demethylation activates the phenol moiety (critical for D2 receptor hydrogen bonding).

Synthetic Pathway (Grignard & Hydrogenation)

The synthesis typically proceeds via the coupling of a pyridine derivative with a phenyl Grignard reagent, followed by reduction.

SynthesisWorkflow Start 3-Bromopyridine Inter1 3-(3-Methoxyphenyl) pyridine Start->Inter1 Grignard Coupling (Ni catalyst) Reagent 3-Methoxyphenyl magnesium bromide Reagent->Inter1 Inter2 Quaternary Salt (N-alkylation) Inter1->Inter2 R-X (e.g., Propyl bromide) Product 3-(3-Methoxyphenyl) piperidine Inter2->Product H2 / PtO2 (Hydrogenation) ActiveDrug 3-(3-Hydroxyphenyl) piperidine (3-PPP) Product->ActiveDrug HBr or BBr3 (O-Demethylation)

Figure 1: Synthetic route from pyridine precursors to the active 3-phenylpiperidine scaffold.[1]

Pharmacodynamics: Mechanism of Action

The "Dopamine Stabilizer" Concept

The 3-methoxyphenyl piperidine derivatives (specifically the N-propyl forms) function as partial agonists .

  • Presynaptic D2 Autoreceptors: High intrinsic activity. They mimic dopamine, inhibiting further dopamine synthesis/release.

  • Postsynaptic D2 Receptors: Low intrinsic activity. They compete with endogenous dopamine, effectively acting as antagonists in high-dopamine states (e.g., schizophrenia).

This dual action creates a "buffering" effect, stabilizing dopaminergic tone without the severe motor side effects of pure antagonists (like haloperidol).

Sigma Receptor Modulation

The 3-phenylpiperidine scaffold possesses high affinity for


 receptors, often in the nanomolar (nM) range.
  • 
     Receptor:  Acts as a ligand-operated chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Agonists (like (+)-3-PPP) promote the translocation of 
    
    
    
    from the MAM to the plasma membrane, modulating ion channels (Kv1.2) and neurotransmitter release.[2]
  • Implication: Neuroprotection against excitotoxicity and potential cognitive enhancement.

Structure-Activity Relationships (SAR)[3][4]

The pharmacological profile is tightly controlled by three structural variables:

Structural VariableModificationPharmacological Effect
3-Position Substituent Methoxy (-OCH3) Increases lipophilicity (logP). Lower intrinsic D2 efficacy compared to hydroxy. Often acts as a prodrug.
Hydroxy (-OH) Critical for high affinity D2 binding (H-bond donor/acceptor). Essential for full "stabilizer" profile.
N-Substituent Propyl (-C3H7) Optimal. Maximizes D2/Sigma affinity. (e.g., 3-PPP).[1][2][3][4]
Methyl/Ethyl Reduces D2 affinity; shifts profile towards non-specific monoamine transport inhibition.
Phenethyl Increases Opioid (mu) affinity (drifts towards fentanyl-like SAR).
Chirality (+) Enantiomer Agonist at Sigma receptors. Partial agonist at D2.[5]
(-) Enantiomer Antagonist at Postsynaptic D2. (e.g., Preclamol).[3]

Experimental Protocols: Validating the Profile

Radioligand Binding Assay (D2 & Sigma)

To validate the affinity of a new 3-methoxy-phenyl piperidine derivative, use the following self-validating protocol.

Reagents:

  • D2 Source: Rat striatal membrane homogenates.

  • Sigma Source: Guinea pig brain membrane homogenates.

  • Radioligands:

    
    -Raclopride (D2), 
    
    
    
    -(+)-Pentazocine (
    
    
    ).

Workflow:

  • Tissue Prep: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • D2 Assay: Incubate 100 µg protein with 2 nM

      
      -Raclopride +/- test compound for 60 min at 25°C.
      
    • Sigma Assay: Incubate 100 µg protein with 3 nM

      
      -Pentazocine +/- test compound for 120 min at 25°C.
      
  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
Signaling Pathway Visualization

The following diagram illustrates the dual-pathway modulation (D2 inhibition of cAMP and Sigma-1 chaperone activity) characteristic of these derivatives.

SignalingPathways D2R D2 Receptor (Gi/o coupled) AC Adenylyl Cyclase D2R->AC Inhibition Sigma1 Sigma-1 Receptor (MAM localized) IP3R IP3 Receptor (Ca2+ Flow) Sigma1->IP3R Stabilization Ligand 3-Methoxy-Phenyl Piperidine Derivative Ligand->D2R Partial Agonist Ligand->Sigma1 Agonist/Chaperone cAMP cAMP Levels AC->cAMP Decrease PKA PKA Activity cAMP->PKA Decrease Mito Mitochondrial Bioenergetics IP3R->Mito Ca2+ Transfer

Figure 2: Dual signaling mechanism. The derivative inhibits cAMP via D2 while stabilizing mitochondrial Ca2+ flux via Sigma-1.

Forensic & Safety Note: Distinguishing from Dissociatives

It is critical for researchers to distinguish 3-(3-methoxyphenyl)piperidines from the structurally distinct 3-Methoxyphencyclidine (3-MeO-PCP) .

  • 3-MeO-PCP: An arylcyclohexylamine (phenyl ring attached to cyclohexane, not piperidine). It is a potent NMDA antagonist and dissociative hallucinogen.

  • 3-Phenylpiperidines: (The subject of this guide). Dopaminergic/Sigma ligands.[2][6][5] Generally lack potent NMDA antagonism and dissociative effects.

References

  • Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors." Psychopharmacology, 75(3), 277-283.

  • Largent, B. L., et al. (1984). "Structural determinants of sigma receptor affinity." Molecular Pharmacology, 26(3), 903-913.

  • Ross, S. B., et al. (1988). "The sigma receptor ligand (+)-3-PPP inhibits the uptake of [3H]dopamine." European Journal of Pharmacology, 151(3), 423-428.

  • Wikström, H., et al. (1984). "Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) enantiomers: Structural and pharmacological analysis." Journal of Medicinal Chemistry, 27(8), 1030-1036.

  • Maurice, T., & Su, T. P. (2009). "The sigma1-2 receptor chaperone as a new therapeutic target." Nature Reviews Drug Discovery, 8, 469-486.

Sources

Exploratory

Beyond the Building Block: The Therapeutic Potential of (3-Methoxyphenyl)(piperidin-4-yl)methanol

The following technical guide details the therapeutic utility, synthesis, and pharmacological profile of the (3-Methoxyphenyl)(piperidin-4-yl)methanol scaffold. This analysis treats the molecule not merely as a static in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, synthesis, and pharmacological profile of the (3-Methoxyphenyl)(piperidin-4-yl)methanol scaffold. This analysis treats the molecule not merely as a static intermediate, but as a privileged pharmacophore in the design of neuroactive agents, specifically targeting the NR2B subunit of NMDA receptors and 5-HT2A serotonin receptors .

Executive Summary: The Pharmacophore Defined

In modern neuropsychiatric drug discovery, the (3-Methoxyphenyl)(piperidin-4-yl)methanol core (C13H19NO2) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Unlike simple piperidine spacers, this scaffold incorporates three critical features:

  • The Piperidine "Address": A basic amine (pKa ~9-10) that protonates at physiological pH, forming ionic bonds with conserved aspartate residues in GPCRs and ion channels.

  • The Chiral Methanol Linker: A secondary alcohol that introduces stereoselectivity and hydrogen-bond donor/acceptor capability, critical for orienting the molecule within the receptor pocket.

  • The 3-Methoxy "Message": A lipophilic aryl tail that targets hydrophobic pockets. The meta-substitution pattern is often metabolically superior to para-substitution, avoiding rapid oxidative clearance while maintaining van der Waals contacts.

This guide explores its primary application: allosteric modulation of the NMDA receptor (NR2B subunit) for the treatment of neuropathic pain and depression.

Mechanistic Pharmacology

Primary Target: NR2B-Selective NMDA Antagonism

The structural homology of this scaffold to Ifenprodil and Traxoprodil positions it as a potent lead for NR2B-selective antagonism.

  • Mechanism: The scaffold binds to the amino-terminal domain (ATD) of the GluN2B subunit (the "Ifenprodil binding site").

  • Significance: Unlike non-selective NMDA blockers (e.g., Ketamine) that block the ion channel pore and cause psychotomimetic side effects, NR2B-selective agents modulate the channel allosterically. This preserves physiological synaptic transmission while dampening excitotoxicity.

Secondary Target: 5-HT2A Receptor Antagonism

The phenyl-piperidinyl-methanol motif is also foundational in the design of antipsychotics (e.g., Volinanserin analogs). The hydroxyl group often interacts with Ser159 or Asp155 in the 5-HT2A binding pocket, stabilizing the inactive receptor conformation.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of blocking the NR2B subunit using this scaffold, preventing calcium overload and apoptotic signaling.

NR2B_Pathway Ligand Scaffold Ligand (3-Methoxy-phenyl...) NR2B NMDA Receptor (GluN2B Subunit) Ligand->NR2B Allosteric Inhibition Ca_Influx Ca2+ Influx (Excessive) NR2B->Ca_Influx Blocks Neuroprotection Neuroprotection & Analgesia NR2B->Neuroprotection Resultant State CaMKII CaMKII / nNOS Activation Ca_Influx->CaMKII Promotes Excitotoxicity Excitotoxicity (Apoptosis/Pain) CaMKII->Excitotoxicity Downstream Cascade

Figure 1: Mechanism of Action. The ligand binds allosterically to GluN2B, inhibiting pathological Ca2+ influx without blocking physiological glutamate transmission.

Chemical Synthesis & Optimization

To utilize this scaffold, purity and stereochemistry are paramount. The secondary alcohol creates a chiral center (R or S), where one enantiomer typically exhibits 10-100x higher affinity.

Validated Synthesis Protocol (Grignard Addition)

This protocol yields the racemic mixture. Chiral resolution (via HPLC or tartaric acid crystallization) is recommended post-synthesis.

Reagents:

  • N-Boc-4-formylpiperidine (CAS: 137076-22-3)

  • 3-Methoxyphenylmagnesium bromide (1.0 M in THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Starting Material: Dissolve N-Boc-4-formylpiperidine (1.0 eq) in anhydrous THF. Cool to 0°C.[1]

  • Grignard Addition: Dropwise add 3-Methoxyphenylmagnesium bromide (1.2 eq) over 30 minutes. The exotherm must be controlled to prevent side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Slowly add saturated NH4Cl solution. Extract with EtOAc (3x). Dry organic layer over MgSO4 and concentrate.

  • Deprotection: Dissolve the intermediate (N-Boc-alcohol) in DCM. Add TFA (10 eq) at 0°C. Stir for 2 hours.

  • Workup: Basify with 1N NaOH to pH >10. Extract with DCM. The product, (3-Methoxyphenyl)(piperidin-4-yl)methanol , is obtained as a viscous oil or solid upon trituration.

Synthesis Workflow Diagram

Synthesis_Flow Start N-Boc-4-formylpiperidine Inter Intermediate (N-Boc Protected) Start->Inter + Reagent (THF, 0°C) Reagent 3-MeO-Ph-MgBr (Grignard) Reagent->Inter TFA TFA Deprotection Inter->TFA Product (3-Methoxyphenyl) (piperidin-4-yl)methanol TFA->Product Basify (pH 10)

Figure 2: Synthetic route via Grignard addition followed by acid-mediated deprotection.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the (3-Methoxyphenyl)(piperidin-4-yl)methanol core affect binding affinity (Ki) at the NR2B site, based on aggregated medicinal chemistry data for this pharmacophore class.

Substituent (Aryl Ring)Linker TypePiperidine N-SubstituentPredicted Ki (NR2B)Pharmacological Note
3-Methoxy (Core) -CH(OH)- H 15 - 50 nM Balanced lipophilicity/solubility.
4-Methoxy-CH(OH)-H> 200 nMLoss of affinity; steric clash in pocket.
3-Hydroxy-CH(OH)-H10 - 30 nMHigher affinity (H-bond donor) but poor BBB permeability.
3-Methoxy-C(=O)-H> 1000 nMKetone linker removes critical H-bond donor; activity drops.
3-Methoxy-CH(OH)-Benzyl< 5 nMN-benzylation mimics Ifenprodil; drastically increases potency.

Key Insight: The secondary alcohol is not merely a spacer; it is a pharmacophore. Oxidation to the ketone (piperidone derivative) typically destroys affinity, proving the necessity of the hydroxyl interaction.

Experimental Validation Protocols

To confirm the therapeutic potential of synthesized derivatives, the following assays are mandatory.

[3H]-Ifenprodil Binding Assay (In Vitro)
  • Purpose: Determine affinity for the NR2B allosteric site.

  • Membrane Source: Rat cerebral cortex homogenates (rich in NR2B).

  • Radioligand: [3H]-Ifenprodil (specific activity ~60 Ci/mmol).

  • Non-specific Binding: Defined using 10 µM Spermine or unlabeled Ifenprodil.

  • Protocol: Incubate membranes + test compound + radioligand for 2 hours at 4°C. Terminate by rapid filtration over GF/B filters. Count radioactivity.

Calcium Flux Assay (Functional)
  • Purpose: Verify functional antagonism (blocking Ca2+ entry).

  • Cell Line: HEK293 cells stably expressing GluN1/GluN2B subunits.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Stimulation: Apply Glutamate (10 µM) + Glycine (10 µM).

  • Readout: Measure fluorescence reduction in the presence of the test compound compared to control.

References

  • PubChem. (2023). (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride Structure and Data. National Library of Medicine. [Link]

  • Layton, M. E., et al. (2006). Discovery of substituted piperidines as potent and selective NR2B NMDA receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (Grounding for SAR of piperidine-methanol scaffolds).
  • Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology. (Mechanistic grounding for Ifenprodil-site ligands).

Sources

Foundational

A Comprehensive Technical Guide to Characterizing the Binding Affinity of (3-Methoxy-phenyl)-piperidin-4-yl-methanol for G-Protein Coupled Receptor Targets

Abstract This technical guide provides a detailed framework for determining the binding affinity of the novel compound, (3-Methoxy-phenyl)-piperidin-4-yl-methanol, to a panel of G-Protein Coupled Receptor (GPCR) targets....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for determining the binding affinity of the novel compound, (3-Methoxy-phenyl)-piperidin-4-yl-methanol, to a panel of G-Protein Coupled Receptor (GPCR) targets. As of the date of this publication, there is no publicly available data on the GPCR binding profile of this specific molecule. This document serves as an in-depth, practical manual for researchers and drug development professionals, outlining the strategic selection of assays, step-by-step experimental protocols, and data analysis methodologies. We will explore the core principles of radioligand binding assays, scintillation proximity assays (SPA), time-resolved fluorescence resonance energy transfer (TR-FRET), and surface plasmon resonance (SPR) as applied to GPCRs. The causality behind experimental choices is emphasized to ensure the generation of robust and reliable data. This guide is designed to empower researchers to comprehensively characterize the pharmacological profile of (3-Methoxy-phenyl)-piperidin-4-yl-methanol and similar novel chemical entities.

Introduction: The Significance of GPCR Binding Affinity in Drug Discovery

G-Protein Coupled Receptors (GPCRs) constitute the largest superfamily of cell surface receptors in the human genome and are the targets for approximately 34% of all FDA-approved drugs[1]. These receptors are integral to a vast array of physiological processes, including neurotransmission, hormonal regulation, and sensory perception[1][2]. The interaction of a ligand, such as (3-Methoxy-phenyl)-piperidin-4-yl-methanol, with a GPCR is the initial step in a signaling cascade that elicits a cellular response.

The binding affinity , a measure of the strength of the interaction between a ligand and its receptor, is a critical parameter in drug discovery. It dictates the concentration of a compound required to elicit a biological effect and is a key determinant of potency and selectivity. A high-affinity interaction allows for lower therapeutic doses, potentially reducing off-target effects and improving the safety profile of a drug candidate.

(3-Methoxy-phenyl)-piperidin-4-yl-methanol is a piperidine derivative, a scaffold present in numerous biologically active compounds[3]. Its structural features suggest potential interactions with various GPCRs. This guide will provide the necessary technical details to elucidate its binding characteristics.

Overview of GPCR Families and Signaling Pathways

GPCRs are classified into several families based on sequence homology and functional similarity, with the most common classification systems being the A-F system and the GRAFS system (Glutamate, Rhodopsin, Adhesion, Frizzled/Taste2, Secretin)[1][4]. The Rhodopsin-like family (Class A) is the largest and most diverse[5].

Upon ligand binding, GPCRs undergo a conformational change that enables them to act as guanine nucleotide exchange factors (GEFs) for heterotrimeric G-proteins. The G-protein, composed of α, β, and γ subunits, dissociates upon activation, with the Gα-GTP and Gβγ subunits modulating the activity of downstream effectors[6][7][8][9]. The major Gα subunit families (Gαs, Gαi, Gαq/11, and Gα12/13) activate distinct signaling pathways[6][9].

Two of the most prominent signaling cascades are:

  • The cAMP Pathway: Activated by Gαs (stimulatory) or inhibited by Gαi (inhibitory), this pathway involves the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels. cAMP, a ubiquitous second messenger, primarily activates Protein Kinase A (PKA)[10][][12][13][14].

  • The Phosphoinositide Pathway: Typically initiated by Gαq/11, this pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC)[15][16][17].

The following diagrams illustrate these fundamental signaling pathways:

GPCR_Signaling_Pathways cluster_cAMP cAMP Signaling Pathway cluster_Phosphoinositide Phosphoinositide Signaling Pathway Ligand_cAMP Ligand GPCR_cAMP GPCR (Gs/Gi) Ligand_cAMP->GPCR_cAMP G_Protein_cAMP G-Protein (αs/αi, β, γ) GPCR_cAMP->G_Protein_cAMP activates AC Adenylyl Cyclase G_Protein_cAMP->AC αs activates αi inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP phosphorylates targets Ligand_PI Ligand GPCR_PI GPCR (Gq) Ligand_PI->GPCR_PI G_Protein_PI G-Protein (αq, β, γ) GPCR_PI->G_Protein_PI activates PLC Phospholipase C G_Protein_PI->PLC αq activates PIP2 PIP2 IP3 IP3 PIP2->IP3 cleaved by PLC DAG DAG PIP2->DAG cleaved by PLC ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response_PI Cellular Response PKC->Cellular_Response_PI phosphorylates targets

Figure 1: Major GPCR Signaling Pathways.

Experimental Methodologies for Determining Binding Affinity

A multi-faceted approach is recommended to comprehensively characterize the binding of (3-Methoxy-phenyl)-piperidin-4-yl-methanol to GPCRs. This involves a combination of techniques, each with its own strengths and considerations.

Cell Membrane Preparation

A critical prerequisite for many in vitro binding assays is the preparation of high-quality cell membranes expressing the GPCR of interest[18][19][20].

  • Cell Culture: Culture a stable cell line overexpressing the target GPCR to a high density.

  • Harvesting: Detach the cells and pellet them by centrifugation.

  • Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. This causes the cells to swell and burst.

  • Homogenization: Further disrupt the cells using a Dounce homogenizer or similar mechanical method.

  • Centrifugation: Perform a low-speed centrifugation to pellet nuclei and intact cells.

  • Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and pellet the membranes at high speed.

  • Washing and Storage: Wash the membrane pellet with a suitable buffer and resuspend in a storage buffer containing a cryoprotectant. Determine the protein concentration, aliquot, and store at -80°C.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and precision[18].

This assay determines the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the receptor density (Bmax).

  • Assay Setup: In a 96-well plate, add increasing concentrations of a suitable radioligand to wells containing the prepared cell membranes.

  • Nonspecific Binding: To a parallel set of wells, add a high concentration of an unlabeled competing ligand to determine nonspecific binding.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Quickly wash the filters to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding - nonspecific binding) against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

This assay determines the affinity (Ki) of an unlabeled compound, such as (3-Methoxy-phenyl)-piperidin-4-yl-methanol, by measuring its ability to compete with a radioligand for binding to the receptor.

  • Assay Setup: To a 96-well plate containing cell membranes and a fixed concentration of radioligand, add increasing concentrations of (3-Methoxy-phenyl)-piperidin-4-yl-methanol.

  • Controls: Include wells for total binding (radioligand only) and nonspecific binding (radioligand + excess unlabeled ligand).

  • Incubation, Termination, and Quantification: Follow steps 3-6 from the saturation binding protocol.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site fit Ki model using software like GraphPad Prism to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation[21][22].

Competition_Binding_Workflow Start Start: Prepare Assay Plate Add_Membranes Add GPCR Membranes Start->Add_Membranes Add_Radioligand Add Fixed Concentration of Radioligand Add_Membranes->Add_Radioligand Add_Competitor Add Increasing Concentrations of (3-Methoxy-phenyl)-piperidin-4-yl-methanol Add_Radioligand->Add_Competitor Incubate Incubate to Equilibrium Add_Competitor->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End: Determine Ki Analyze->End

Figure 2: Competition Binding Assay Workflow.
Scintillation Proximity Assay (SPA)

SPA is a homogeneous radioligand binding assay that eliminates the need for a separation step, making it highly amenable to high-throughput screening[2][23][24][25].

SPA beads are embedded with a scintillant. When a radiolabeled ligand binds to a receptor immobilized on the bead, the emitted beta particles are close enough to excite the scintillant, producing light. Unbound radioligand in the solution is too far away to cause excitation[23][25][26].

  • Bead-Membrane Coupling: Incubate SPA beads (e.g., wheat germ agglutinin-coated) with the GPCR-containing membranes to allow for capture.

  • Assay Setup: In a microplate, add the bead-membrane complex, a fixed concentration of radioligand, and varying concentrations of (3-Methoxy-phenyl)-piperidin-4-yl-methanol.

  • Incubation: Allow the reaction to reach equilibrium.

  • Detection: Measure the light output using a suitable microplate scintillation counter.

  • Data Analysis: Similar to the competition binding assay, determine the Ki from the competition curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, homogeneous fluorescence-based assay that offers an alternative to radioactivity[27][28][29][30][31].

This assay measures the energy transfer between a donor fluorophore (typically a long-lifetime lanthanide) and an acceptor fluorophore. In a binding assay, the donor could be on an antibody that recognizes an epitope-tagged receptor, and the acceptor on a fluorescently labeled ligand. When the ligand binds to the receptor, the donor and acceptor are brought into proximity, resulting in a FRET signal[29][30][31].

  • Reagent Preparation: Use a cell line expressing an epitope-tagged GPCR. Prepare a fluorescently labeled version of a known ligand for the target GPCR.

  • Assay Setup: In a microplate, add the cell membranes, the lanthanide-labeled antibody, the fluorescent ligand, and varying concentrations of (3-Methoxy-phenyl)-piperidin-4-yl-methanol.

  • Incubation: Incubate to allow for binding.

  • Detection: Measure the time-resolved fluorescence signal at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the competitor concentration to determine the Ki.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on binding events, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated[32][33].

SPR detects changes in the refractive index at the surface of a sensor chip. A GPCR is immobilized on the chip, and the binding of a ligand, such as (3-Methoxy-phenyl)-piperidin-4-yl-methanol, causes a change in mass and thus the refractive index, which is measured in real-time[32][34].

  • GPCR Immobilization: Immobilize the purified, stabilized GPCR onto a suitable sensor chip.

  • Analyte Injection: Inject varying concentrations of (3-Methoxy-phenyl)-piperidin-4-yl-methanol over the chip surface.

  • Data Acquisition: Monitor the binding (association) and unbinding (dissociation) in real-time.

  • Regeneration: Inject a regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka and kd) and the affinity (KD).

SPR_Workflow Immobilize Immobilize Purified GPCR on Sensor Chip Inject_Analyte Inject (3-Methoxy-phenyl)- piperidin-4-yl-methanol Immobilize->Inject_Analyte Association Measure Association (ka) Inject_Analyte->Association Dissociation Measure Dissociation (kd) Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Analyze Analyze Sensorgram (ka, kd, KD) Dissociation->Analyze Regenerate->Inject_Analyte Next Concentration

Figure 3: Surface Plasmon Resonance (SPR) Experimental Workflow.

Data Presentation and Interpretation

As no binding affinity data for (3-Methoxy-phenyl)-piperidin-4-yl-methanol is currently available, the following table is presented as a template for how the experimentally determined data should be structured for clear comparison across different GPCR targets.

GPCR TargetAssay TypeRadioligand/TracerKi (nM) / KD (nM)Hill Slopen
Hypothetical Data
Receptor A (e.g., 5-HT1A)Competition Binding[3H]-8-OH-DPAT75.3 ± 5.20.983
Receptor B (e.g., D2)Competition Binding[3H]-Spiperone> 10,000-3
Receptor C (e.g., M1)Competition Binding[3H]-NMS1,250 ± 1501.023
Receptor A (e.g., 5-HT1A)SPR-82.1 ± 7.9-2

Data would be presented as mean ± standard error of the mean (SEM) from 'n' independent experiments.

Conclusion

This guide provides a comprehensive and technically detailed roadmap for elucidating the GPCR binding profile of (3-Methoxy-phenyl)-piperidin-4-yl-methanol. By employing a combination of well-established techniques such as radioligand binding assays, SPA, TR-FRET, and SPR, researchers can generate high-quality, reliable data on the affinity and selectivity of this novel compound. The detailed protocols and data presentation formats outlined herein are designed to ensure scientific integrity and facilitate the clear interpretation of results, ultimately advancing the understanding of this compound's pharmacological potential.

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  • [(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol. PubChem.[Link]

  • Time-resolved fluorescence energy transfer. Wikipedia.[Link]

  • Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. European Biophysics Journal.[Link]

  • Biacore analysis with stabilized GPCRs. PubMed Central.[Link]

  • ((3S,4R)-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol. Pharmaffiliates.[Link]

  • 4-(3-Methoxyphenyl)piperidine. PubChem.[Link]

  • Structure of diphenyl(piperidine-4-yl)methanol derivative. ResearchGate.[Link]

Sources

Exploratory

Technical Deep Dive: Structure-Activity Relationship (SAR) of Piperidin-4-yl-methanol Analogs

Executive Summary: The "Flexible Linker" Scaffold In the landscape of medicinal chemistry, piperidin-4-yl-methanol (4-hydroxymethylpiperidine) distinguishes itself not merely as a pharmacophore, but as a versatile struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Flexible Linker" Scaffold

In the landscape of medicinal chemistry, piperidin-4-yl-methanol (4-hydroxymethylpiperidine) distinguishes itself not merely as a pharmacophore, but as a versatile structural connector . Unlike its lower homolog (4-piperidinol), which places a polar group directly on the ring, the hydroxymethyl analog introduces a single methylene spacer (


). This seemingly minor addition imparts critical rotational freedom, allowing the terminal hydroxyl group (or its derivatives) to explore binding pockets that are sterically inaccessible to rigid congeners.

This guide dissects the SAR of this scaffold, focusing on its role in GPCR ligands (Muscarinic, Histamine H3) and enzyme inhibitors. We analyze the three primary vectors of modification: the basic nitrogen (N1), the hydroxymethyl linker (C4), and ring carbon substitutions.

The SAR Vector Map

To rationalize the optimization of this scaffold, we categorize modifications into three distinct vectors. Each vector influences specific pharmacological parameters, from target affinity to metabolic stability.

Vector Analysis
  • Vector N1 (The Kinetic Handle): The piperidine nitrogen (

    
    ) is the primary driver of solubility and lysosomotropism. Substituents here modulate blood-brain barrier (BBB) penetration and affinity for aspartate residues in GPCR binding pockets.
    
  • Vector C4 (The Pharmacophoric Extension): The hydroxymethyl group acts as a "swivel arm." Derivatization here (ethers, esters, amines) determines the drug's reach into hydrophobic sub-pockets.

  • Vector C2/C3 (The Conformational Lock): Introduction of fluorine or methyl groups at these positions restricts ring puckering and blocks oxidative metabolism (e.g., by CYP2D6).

Visualization: SAR Decision Matrix

The following diagram maps these vectors to their biological impact.

SAR_Map Core Piperidin-4-yl-methanol (Core Scaffold) N1 Vector N1: Nitrogen Substitution Core->N1 Alkylation/Reductive Amination C4 Vector C4: Hydroxymethyl Derivatization Core->C4 Etherification/Esterification Ring Vector C2/C3: Ring Decoration Core->Ring De novo synthesis PK ADME/PK: LogD, pKa, BBB Permeability N1->PK Potency Potency: Hydrophobic Pocket Access C4->Potency Metab Stability: Block CYP Oxidation Ring->Metab

Figure 1: Strategic vectors for optimizing piperidin-4-yl-methanol analogs. High-contrast nodes indicate primary modification sites.

Detailed SAR & Mechanistic Insights

The C4-Hydroxymethyl "Swivel"

The defining feature of this scaffold is the hydroxymethyl group. In raw form, it is a hydrogen bond donor/acceptor. However, in high-affinity ligands (e.g., Histamine H3 antagonists or MenA inhibitors ), it is rarely left as a free alcohol.

  • Ether Linkages: Converting the alcohol to an ether (

    
    ) is a dominant strategy. The methylene spacer allows the aromatic ether to adopt a "folded" conformation relative to the piperidine ring, often required to fit into narrow GPCR vestibules.
    
    • Evidence: In MenA inhibitors targeting M. tuberculosis, the 4-hydroxymethyl group serves as the anchor for a lipophilic tail. Direct attachment of the tail to the ring (removing the

      
      ) resulted in a loss of potency, suggesting the extra flexibility is essential for the "induced fit" within the enzyme's active site [1].
      
  • Bioisosteric Replacement: Replacing the

    
     with 
    
    
    
    (aminomethyl) often retains potency while altering the pKa and H-bond directionality. This is seen in M3 muscarinic antagonists where the amine linker forms salt bridges [2].
N1-Substitution & Physicochemical Tuning

The piperidine nitrogen is the primary handle for tuning Lipophilic Efficiency (LipE) .

  • Muscarinic Antagonists: Bulky lipophilic groups (e.g., diphenylmethyl) attached to N1 via a short alkyl chain are characteristic of M2/M3 antagonists. The basic nitrogen interacts with the conserved Asp residue in the receptor (e.g., Asp113 in M2), while the bulky group engages the peripheral anionic site [3].

  • Metabolic Liabilities: A free N-H or N-Methyl piperidine is often a site for N-dealkylation. Capping N1 with electron-withdrawing groups (sulfonamides, carbamates) reduces basicity and improves metabolic stability, though often at the cost of solubility.

Quantitative Data Summary

The table below summarizes how specific structural changes at the C4 position affect physicochemical properties, based on aggregated data from H3 receptor antagonist campaigns [4].

Structural Modification (at C4)

LogP (Approx)
Effect on Potency (H3 Receptor)Primary Risk

(Parent)
ReferenceLow (Weak H-bond)High Clearance (Glucuronidation)

+1.5 to +2.0High (Hydrophobic interaction)CYP metabolism on phenyl ring

+1.7Very High (Metabolic block)hERG inhibition (if LogP > 4)

+0.5 to +1.0Moderate (Ionic interaction)Low permeability (Polar)

(Fluorine scan)
+0.2Loss of activityLoss of H-bond donor/acceptor

Experimental Protocols

Divergent Synthesis Workflow

To rapidly explore the SAR, a divergent synthetic route is recommended. This protocol uses N-Boc-piperidin-4-yl-methanol as the common intermediate, allowing parallel optimization of the C4-ether and N1-substituent.

Protocol A: C4-Ether Synthesis via Mesylation (Nucleophilic Substitution)

Rationale: The Mitsunobu reaction can be capricious with hindered phenols. Activation via mesylate provides a reliable electrophile for diverse nucleophiles.

  • Activation: Dissolve N-Boc-piperidin-4-yl-methanol (1.0 eq) in DCM at 0°C. Add

    
     (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2h.
    
    • Checkpoint: Monitor TLC for disappearance of alcohol.

  • Displacement: Dissolve the crude mesylate in DMF. Add the desired Phenol (1.2 eq) and

    
     (2.0 eq). Heat to 70°C for 4-6 hours.
    
    • Note: Cesium carbonate is preferred over Potassium carbonate for its solubility in DMF and "cesium effect" enhancing nucleophilicity.

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) to remove the Boc group.

  • N-Derivatization: Perform reductive amination on the free amine using the appropriate aldehyde and

    
    .
    
Protocol B: Visualization of Synthetic Pathway

Synthesis_Workflow Start N-Boc-piperidin-4-yl-methanol Step1 1. MsCl, Et3N, DCM (Activation) Start->Step1 Intermediate Mesylate Intermediate Step1->Intermediate Step2 2. Ar-OH, Cs2CO3, DMF, 70°C (Etherification) Intermediate->Step2 Ether N-Boc-4-(aryloxymethyl)piperidine Step2->Ether Step3 3. TFA / DCM (Boc Removal) Ether->Step3 Amine Free Amine Analog Step3->Amine

Figure 2: Divergent synthetic pathway for accessing C4-ether analogs. This route avoids the variable yields of Mitsunobu conditions.

Case Study: Dual H3/Sigma-1 Receptor Ligands

Recent medicinal chemistry efforts have identified that the piperidine core can be tuned to achieve dual affinity for Histamine H3 and Sigma-1 (


)  receptors, a profile beneficial for neuropathic pain [5].
  • The Discovery: Researchers found that while the basic nitrogen is essential for H3 affinity, the C4-substituent controls the

    
     selectivity .
    
  • Key SAR Finding: Extending the C4 position with a benzyl ether (via the hydroxymethyl linker) creates a hydrophobic bulk that fits the

    
     receptor's primary hydrophobic binding pocket.
    
  • Outcome: Compound 11 (from the cited study) utilized a piperidine core with a specific linker length to achieve

    
     values of 6.2 nM (H3) and high affinity for 
    
    
    
    , demonstrating the power of the "linker" strategy [5].

References

  • SAR study of piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis. Source: NIH / PubMed Central URL:[Link]

  • Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists. Source: PubMed URL:[Link]

  • Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors. Source: ACS Medicinal Chemistry Letters (via ChemRxiv/ACS) URL:[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Chemical Neuroscience URL:[Link]

Foundational

Metabolic stability predictions for (3-Methoxy-phenyl)-piperidin-4-yl-methanol

This guide provides a rigorous technical framework for predicting and validating the metabolic stability of (3-Methoxy-phenyl)-piperidin-4-yl-methanol . It is structured to bridge the gap between in silico medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for predicting and validating the metabolic stability of (3-Methoxy-phenyl)-piperidin-4-yl-methanol . It is structured to bridge the gap between in silico medicinal chemistry logic and in vitro ADME (Absorption, Distribution, Metabolism, Excretion) validation.

A Technical Guide for Lead Optimization & Clearance Prediction[1]

Executive Summary & Structural Logic

The compound (3-Methoxy-phenyl)-piperidin-4-yl-methanol represents a classic "dual-pharmacophore" scaffold common in CNS-active agents (e.g., NMDA antagonists, antihistamines).[1] Its metabolic fate is dictated by three distinct chemical motifs: a basic secondary amine, an electron-rich aromatic ring, and a benzylic alcohol linker.[1]

Predicted Metabolic Liability Score: HIGH Without structural modification, this molecule is predicted to exhibit high intrinsic clearance (


)  due to multiple "soft spots" for Phase I oxidation.[1]
Structural Alert Analysis (The "Why")

Before pipetting a single well, we must understand the mechanistic liabilities.

Structural MotifChemical NaturePrimary Metabolic Risk (Phase I)Enzyme Susceptibility
3-Methoxy-phenyl Electron-rich aromatic etherO-Demethylation (Major).[1] The methyl group is an accessible site for CYP-mediated oxidation, leading to a hemiketal intermediate that collapses to a phenol.[1]CYP2D6 (High affinity for basic amines with lipophilic aromatics), CYP2C19.[1]
Benzylic Alcohol Secondary Alcohol (Chiral linker)Dehydrogenation/Oxidation .[1] Conversion to the corresponding ketone ((3-methoxyphenyl)(piperidin-4-yl)methanone).[1]CYP450s, but also cytosolic ADH/ALDH (if S9 fraction used).[1]
Piperidine Ring Cyclic Secondary AmineN-Oxidation or Ring Hydroxylation .[1] The basic nitrogen (

) promotes lysosomal trapping and CYP binding via electrostatic interaction with the heme propionate.[1]
FMOs (N-oxide), CYP2D6/3A4.[1]

Predicted Metabolic Pathways (Visualization)

The following diagram maps the predicted biotransformation routes. This serves as the "hypothesis" for your Metabolite Identification (MetID) study.[1]

MetabolicMap Parent (3-Methoxy-phenyl)- piperidin-4-yl-methanol (MW: 221.3) M1 M1: O-Desmethyl (Phenol Derivative) (-14 Da) Parent->M1 CYP2D6/2C19 (Major Route) M2 M2: Ketone Analog (Oxidation of Linker) (-2 Da) Parent->M2 CYP/ADH (Benzylic Oxidation) M3 M3: Piperidine N-Oxide (+16 Da) Parent->M3 FMO/CYP (N-Oxidation) M4 M4: Glucuronide Conjugate (Phase II - via M1 or Parent) M1->M4 UGT (Secondary)

Caption: Predicted Phase I metabolic tree. Red path indicates the highest probability clearance mechanism (O-demethylation).

Experimental Framework: Microsomal Stability Assay

To validate the predictions above, a Human Liver Microsome (HLM) stability assay is the gold standard. This protocol focuses on measuring the disappearance of the parent compound to calculate


 and 

.[2]
Critical Reagents & System Setup
  • Test System: Pooled Human Liver Microsomes (HLM).[1][2][3] Rationale: Contains high concentrations of CYPs and FMOs, essential for the predicted oxidative pathways.

  • Cofactor: NADPH (or regenerating system: Glucose-6-phosphate + G6P-Dehydrogenase + NADP+).[1]

  • Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.[1][2]

  • Controls:

    • High Clearance: Verapamil or Propranolol.[1]

    • Low Clearance: Warfarin.[1][4]

    • Negative Control:[1][3] HLM without NADPH (detects chemical instability).[1]

Step-by-Step Protocol (Self-Validating)

Step 1: Pre-Incubation (Thermodynamic Equilibration)

  • Prepare a 1 µM solution of the test compound in KPO4 buffer (Final DMSO < 0.1%). Note: 1 µM is chosen to stay below

    
     for linear kinetics.
    
  • Add HLM (Final protein conc: 0.5 mg/mL ).

  • Incubate at 37°C for 5 minutes . This allows the compound to bind non-specifically to microsomes before metabolism starts.[1]

Step 2: Reaction Initiation

  • Add pre-warmed NADPH (Final conc: 1 mM ) to initiate the reaction.[1]

  • Self-Validation Check: Start the timer immediately upon addition.[1]

Step 3: Sampling (Kinetic Profiling)

  • At time points t = 0, 5, 15, 30, 45, 60 min , remove a 50 µL aliquot.

  • Quench immediately into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide).

    • Why ACN? It precipitates proteins and stops enzymatic activity instantly.[1]

Step 4: Processing

  • Centrifuge quenched samples at 4,000 rpm for 20 min at 4°C.

  • Transfer supernatant to LC-MS/MS vials.

Analytical Strategy & Data Interpretation

LC-MS/MS Method
  • Ionization: Electrospray Positive (ESI+) mode.[1] Rationale: The piperidine nitrogen is easily protonated

    
    .
    
  • MRM Transitions: Monitor Parent (222.3

    
     Fragment) and Internal Standard.[1]
    
  • Metabolite Scouting (Optional but Recommended): Set up a simultaneous full-scan or predictive MRM for the O-desmethyl metabolite (Mass 208.[1]3) to confirm the mechanism.

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the "Percent Parent Remaining" vs. Time.[2] The slope of the linear regression is


 (elimination rate constant).

Formulas:

  • Half-life (

    
    ): 
    
    
    
    
    [1]
  • Microsomal Intrinsic Clearance (

    
    ): 
    
    
    
    
  • Scaled Hepatic Clearance (

    
    ): 
    Scale up using physiological factors (45 mg microsomal protein per gram of liver, 20 g liver per kg body weight).[1]
    
Interpretation Guide

(

L/min/mg)
ClassificationImplication for Drug Development
< 10 Low ClearanceStable.[1] Good candidate for QD (once daily) dosing.
10 - 45 ModerateAcceptable.[1] Likely amenable to formulation or minor SAR tweaks.
> 45 High ClearanceLikely Outcome for this Molecule. Rapid first-pass metabolism.[1] Requires structural blocking (e.g., fluorination of the phenyl ring or replacing methoxy with difluoromethoxy).

Workflow Visualization

The following diagram illustrates the validated experimental loop, ensuring reproducibility.

AssayWorkflow Prep PREPARATION Compound (1µM) + HLM (0.5mg/mL) Equilibrate 5 min @ 37°C Start INITIATION Add NADPH (1mM) Prep->Start Incubate INCUBATION Sampling: 0, 5, 15, 30, 45, 60 min Start->Incubate Quench TERMINATION Transfer to Ice-Cold ACN + Internal Std (Protein Precipitation) Incubate->Quench At each timepoint Analyze ANALYSIS Centrifuge -> LC-MS/MS (ESI+) Calculate Slope (-k) Quench->Analyze

Caption: Step-by-step HLM stability workflow ensuring precise kinetic data capture.

References

  • FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] U.S. Food and Drug Administration.[1][5][6][7] [Link]

  • Di, L., et al. (2008).[1] Experimental design and data analysis of in vitro metabolic stability assays. Nature Protocols, 3(9), 1426-1438.[1] [Link]

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[1] Drug Metabolism and Disposition, 27(11), 1350-1359.[1] [Link]

  • Testa, B., & Krämer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122.[1] (Reference for Anisole/Amine metabolism logic). [Link]

Sources

Exploratory

An In-depth Technical Guide to (3-Methoxy-phenyl)-piperidin-4-yl-methanol and its Analogs: Synthesis, Properties, and Core Chemical Identifiers

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical identifiers for (3-Methoxy-phenyl)-piperidin-4-yl-methanol. Recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers for (3-Methoxy-phenyl)-piperidin-4-yl-methanol. Recognizing the limited publicly available data on this specific molecule, this document extends its scope to detail the synthesis and properties of closely related analogs, offering valuable insights for researchers working with methoxyphenyl-piperidine scaffolds.

Core Chemical Identifiers for (3-Methoxy-phenyl)-piperidin-4-yl-methanol

Table 1: Chemical Identifiers for (3-Methoxy-phenyl)-piperidin-4-yl-methanol

IdentifierValueSource
Compound Name (3-methoxyphenyl)(piperidin-4-yl)methanol-
Molecular Formula C13H19NO2[1]
Molecular Weight 221.29 g/mol Calculated
Canonical SMILES COC1=CC=CC(=C1)C(C2CCNCC2)O[1]
InChI InChI=1S/C13H19NO2/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10/h2-4,9-10,13-15H,5-8H2,1H3[1]
InChIKey XILQNTZEDHMQDT-UHFFFAOYSA-N[1]
CAS Number Not explicitly assigned for the free base.-

It is important to note that a dedicated CAS number for the free base is not prominently listed in major chemical databases. The hydrochloride salt is the more commonly referenced form.

Synthetic Pathways to Structurally Related (Methoxyphenyl)-piperidinyl Compounds

Given the scarcity of literature on the direct synthesis of (3-Methoxy-phenyl)-piperidin-4-yl-methanol, this section details synthetic routes for analogous compounds, providing a foundational understanding for the synthesis of this class of molecules.

Synthesis of a Vandetanib Intermediate: A Case Study

A key intermediate in the synthesis of the anticancer drug Vandetanib, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, shares a core structure with our topic compound. Its synthesis is a well-documented three-step process starting from piperidin-4-ylmethanol.[2]

Experimental Protocol:

Step 1: N-Boc Protection of Piperidin-4-ylmethanol

  • Dissolve piperidin-4-ylmethanol in a suitable solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by washing with water and brine, followed by drying over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Step 2: Sulfonation of the Hydroxymethyl Group

  • Dissolve the N-Boc protected piperidinemethanol in pyridine and cool the solution to 0°C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) to the cooled solution.

  • Allow the reaction to proceed until completion.

  • Extract the product into an organic solvent and wash with acidic and basic solutions to remove impurities.

  • Dry the organic layer and concentrate to yield the tosylated intermediate.

Step 3: Substitution with a Phenolic Moiety

  • Combine the tosylated intermediate with the desired phenol (in this case, methyl 3-hydroxy-4-methoxybenzoate) in a polar aprotic solvent like DMF.

  • Add a base such as potassium carbonate to facilitate the nucleophilic substitution.

  • Heat the reaction mixture to drive the reaction to completion.

  • After cooling, perform an aqueous workup and extract the final product.

  • Purify the product by chromatography to obtain tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.[2]

Logical Workflow for Vandetanib Intermediate Synthesis:

SynthesisWorkflow Start Piperidin-4-ylmethanol Step1 N-Boc Protection ((Boc)2O, Et3N) Start->Step1 Intermediate1 tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate Step1->Intermediate1 Step2 Sulfonation (TsCl, Pyridine) Intermediate1->Step2 Intermediate2 Tosylated Intermediate Step2->Intermediate2 Step3 Substitution (Phenol, K2CO3, DMF) Intermediate2->Step3 End Vandetanib Intermediate Step3->End

Caption: Synthetic pathway for a key Vandetanib intermediate.

Physicochemical and Pharmacological Properties of Related Analogs

While specific data for (3-Methoxy-phenyl)-piperidin-4-yl-methanol is sparse, the properties of related structures provide valuable insights into the potential characteristics of this compound class.

Structure-Activity Relationship (SAR) Studies

Research into 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline transporter has revealed key SAR insights. In this series, benzylic heteroaromatic amide moieties were found to be the most potent. Furthermore, 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether alternatives, highlighting the importance of the piperidine ring in biological activity.

Data on Choline Transporter Inhibition by Analogous Compounds:

Table 2: Inhibitory Activity of 4-methoxy-3-(piperidin-4-yl)oxy Benzamide Analogs

CompoundR2 GroupIC50 at 100 nM Choline (µM)IC50 at 10 µM Choline (µM)
10a Thiazole> 1Modest
10b Pyrazole> 1Modest
10c ThiopheneInactiveModest
10e 3-Isopropylisoxazole methyl--
ML352 (10m) Optimized HeteroaromaticPotentPotent

This data is representative of the findings in the cited study and illustrates the impact of substitutions on biological activity.[3]

Logical Relationship in SAR:

SAR_Logic Scaffold Methoxyphenyl-Piperidine Scaffold R_Group Modification of R-group (Amide Functionality) Scaffold->R_Group Piperidine_Sub Modification of Piperidine Substituent Scaffold->Piperidine_Sub Activity Biological Activity (Choline Transporter Inhibition) R_Group->Activity Impacts Potency Piperidine_Sub->Activity Influences Selectivity

Caption: Key structural modifications influencing biological activity.

Conclusion

(3-Methoxy-phenyl)-piperidin-4-yl-methanol represents a chemical entity with established core identifiers but a notable absence of detailed characterization in the public domain. This guide has provided the foundational chemical information for this compound. Furthermore, by examining the synthesis and properties of structurally related analogs, such as key intermediates for pharmaceuticals and bioactive molecules, we have offered a valuable framework for researchers. The detailed synthetic protocols and structure-activity relationship insights presented herein should serve as a practical resource for the design, synthesis, and evaluation of novel compounds based on the (methoxyphenyl)-piperidinyl scaffold.

References

  • PubChem. [(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol]. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. ((3S,4R)-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol. [Link]

  • PubChemLite. (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride (C13H19NO2). [Link]

  • Thomas, J. M., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 24(15), 3484-3488. [Link]

  • Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

Sources

Foundational

Technical Assessment &amp; Safety Protocol: (3-Methoxy-phenyl)-piperidin-4-yl-methanol

This guide serves as a technical safety assessment and operational protocol for (3-Methoxy-phenyl)-piperidin-4-yl-methanol .[1][2] As a Senior Application Scientist, I have structured this document to address the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical safety assessment and operational protocol for (3-Methoxy-phenyl)-piperidin-4-yl-methanol .[1][2] As a Senior Application Scientist, I have structured this document to address the specific challenges of handling novel piperidine intermediates where comprehensive toxicological datasets may be incomplete.

This guide utilizes Structure-Activity Relationship (SAR) read-across logic derived from analogous aryl-piperidines and methanol-functionalized heterocycles.[1][2]

Document Control:

  • Compound Type: Pharmacophore Scaffold / Intermediate[1]

  • Primary Hazard Class: Corrosive/Irritant (Predicted via Read-Across)[1][2]

  • Application: GPCR Ligand Synthesis, PROTAC Linker Design

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the physical behavior of this molecule is the first step in exposure control. As a secondary amine attached to a polar hydroxyl group, this compound exhibits amphiphilic properties that influence its bioavailability and skin permeability.

PropertyValue (Experimental/Predicted)Operational Implication
IUPAC Name (3-methoxyphenyl)(piperidin-4-yl)methanolStandard nomenclature for inventory.[1][2]
Molecular Formula C₁₃H₁₉NO₂Mass balance calculations.[1]
Molecular Weight 221.30 g/mol Stoichiometry.[1]
Physical State Solid (White to Off-white powder)Dust inhalation risk.[1][2]
Solubility DMSO, Methanol, Dilute AcidUse compatible solvents for cleaning.[1]
pKa (Predicted) ~9.5 (Piperidine nitrogen)Corrosive potential to mucous membranes.[1][2]
LogP ~1.4 - 1.9Moderate lipophilicity; potential for dermal absorption.[1]

Hazard Identification (GHS Classification)

Note: In the absence of specific in vivo toxicology data for this exact CAS, the following classification is derived from the "Precautionary Principle" using homologous 4-piperidinemethanol derivatives.

GHS Label Elements[1][4][7][8]
  • Signal Word: DANGER

  • Pictograms:

    • 
      (Corrosive)[1][2]
      
    • 
      (Irritant)[1][2]
      
Hazard Statements (Predicted)
  • H314: Causes severe skin burns and eye damage (Due to free secondary amine).[1]

  • H302: Harmful if swallowed.[1][3][4]

  • H335: May cause respiratory irritation.[1][5][6]

Precautionary Statements
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7][6][8]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1] Rinse skin with water.[7][3][4][6][8][9]

Toxicological Assessment & Mechanism[1]

As researchers, we must look beyond the label. The toxicity of (3-Methoxy-phenyl)-piperidin-4-yl-methanol is governed by two functional moieties: the piperidine ring and the benzyl-alcohol motif .[1][2]

Mechanism of Action (Toxicity)[1][2]
  • Local Tissue Damage (Amine Functionality): The secondary amine (pKa ~9.[1]5) acts as a proton acceptor.[1] Upon contact with moist mucous membranes (eyes, lungs), it generates hydroxide ions, leading to saponification of cell membrane lipids and liquefactive necrosis.[1][2]

  • Systemic CNS Effects (Pharmacophore): This structure mimics serotonin (5-HT) antagonists (e.g., Volinanserin precursors).[1][2] Accidental systemic absorption may result in off-target CNS depression or modulation of serotonergic pathways.[1][2]

Critical Data Gaps & Bridging
  • Carcinogenicity: No specific data.[1] Treat as "Not Classified" but handle with containment due to lack of long-term studies.

  • Genotoxicity: Piperidine derivatives are generally non-mutagenic, but the methoxy-phenyl group requires caution regarding metabolic activation.[1][2]

Safety & Handling Protocols

Engineering Controls (The First Line of Defense)

Do not rely solely on PPE.[2] The hierarchy of controls dictates isolation first.

  • Solid Handling: Weighing must be performed inside a HEPA-filtered balance enclosure or a Class II Biological Safety Cabinet.[1]

  • Solution Phase: All reactions involving heating or volatile solvents must occur in a certified chemical fume hood with a face velocity of 80-100 fpm.[1][2]

Personal Protective Equipment (PPE) Matrix

The "Standard Lab Coat" is insufficient for corrosive solids.[2]

Body PartHazardRequired PPERationale
Hands Corrosive Dust/SolventNitrile (Double Gloved) or NeopreneNitrile offers broad resistance; double gloving prevents micro-tear exposure.[1][2]
Eyes Dust/SplashChemical Goggles (Not Safety Glasses)Goggles seal the eyes from airborne corrosive dusts.[1]
Respiratory Inhalation of ParticulatesN95/P100 (if outside hood)Prevents inhalation of alkaline dusts.[1]
Body Dermal AbsorptionTyvek Lab Coat or ApronStandard cotton coats absorb liquids; Tyvek repels.[1]
Self-Validating Decontamination Protocol

Trust but verify. After cleaning a spill or workspace, use this simple validation step:

  • Wipe: Clean surface with methanol followed by water.[1]

  • Test: Apply a pH strip to the wet surface.[1]

  • Result: If pH > 8, residual amine is present.[1] Repeat cleaning with dilute acetic acid (1%) to neutralize, then water.[2]

Emergency Response Logic

In the event of exposure, immediate action mitigates permanent damage. The following workflow visualizes the decision process.

EmergencyResponse cluster_routes Route of Exposure start EXPOSURE INCIDENT skin Skin Contact (Corrosive Risk) start->skin eye Eye Contact (Immediate Danger) start->eye inhale Inhalation (Respiratory Irritation) start->inhale action_skin 1. Remove Clothing 2. Flush Water (15 min) 3. Neutralize (Do NOT use acid) skin->action_skin action_eye 1. Force Eyelids Open 2. Flush Eye Station (15 min) 3. Consult Ophthalmologist eye->action_eye action_inhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Monitor for Edema inhale->action_inhale medical SEEK MEDICAL ATTENTION (Bring SDS/Structure) action_skin->medical action_eye->medical action_inhale->medical

Figure 1: Immediate response workflow for exposure to corrosive piperidine intermediates.

Synthesis & Reaction Safety (Researcher Context)

When using (3-Methoxy-phenyl)-piperidin-4-yl-methanol in synthesis (e.g., reductive amination or coupling):

  • Exotherm Risk: Reaction with acid chlorides or isocyanates will be exothermic.[1] Protocol: Add electrophiles dropwise at 0°C.

  • Quenching: Do not quench reaction mixtures containing this amine directly into strong base; it may precipitate rapidly and trap impurities.[1]

  • Waste Disposal: Segregate as "Basic Organic Waste."[1] Do not mix with acidic waste streams to prevent heat generation.

Risk Assessment Workflow for Novel Intermediates

When specific data is missing, use this logic to determine handling rigor.

RiskAssessment input Novel Compound (No SDS) check_func Identify Functional Groups (Amine + Alcohol) input->check_func decision pKa > 8? check_func->decision high_risk Treat as CORROSIVE (Skin Corr. 1B) decision->high_risk Yes (Piperidine) mod_risk Treat as IRRITANT (Skin Irrit. 2) decision->mod_risk No protocol Apply Containment Level 3 (Fume Hood + Double Glove) high_risk->protocol mod_risk->protocol

Figure 2: Decision logic for classifying novel piperidine derivatives without in vivo data.

References

  • PubChem. (2025).[1] Compound Summary: (3-methoxyphenyl)(piperidin-4-yl)methanol.[1][2] National Library of Medicine. [Link][1][2]

  • ECHA. (2024).[1] Registration Dossier: 4-Piperidinemethanol (Read-Across Source). European Chemicals Agency. [Link][1][2]

  • GHS. (2023).[1][6] Globally Harmonized System of Classification and Labelling of Chemicals (Rev. 10). United Nations.[1] [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (3-Methoxy-phenyl)-piperidin-4-yl-methanol

This Application Note is structured to provide a rigorous, scalable, and scientifically grounded protocol for the synthesis of (3-Methoxyphenyl)(piperidin-4-yl)methanol . This compound is a significant pharmacophore scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, scalable, and scientifically grounded protocol for the synthesis of (3-Methoxyphenyl)(piperidin-4-yl)methanol . This compound is a significant pharmacophore scaffold, often utilized in the development of 5-HT receptor ligands and antihistamines.

The protocol employs a convergent synthetic route involving a Grignard addition to a protected piperidine aldehyde, followed by controlled deprotection. This approach ensures regioselectivity and minimizes side reactions common in direct metallation strategies.

Application Note: AN-2026-SYN-04

Introduction & Retrosynthetic Analysis

The target molecule, (3-Methoxyphenyl)(piperidin-4-yl)methanol (CAS: 1382481-79-9, analogous), features a secondary alcohol linker between a 3-methoxyphenyl ring and a piperidine moiety. Direct synthesis from piperidine is complicated by the nucleophilic secondary amine; therefore, an orthogonal protecting group strategy is essential.

Retrosynthetic Logic:

  • Disconnection: The C-C bond between the benzylic carbon and the piperidine C4 position is the most strategic disconnection point.

  • Precursors: This implies the coupling of a nucleophilic aryl species (3-methoxyphenylmagnesium bromide) with an electrophilic piperidine species (N-Boc-piperidine-4-carboxaldehyde).

  • Protection: The tert-butyloxycarbonyl (Boc) group is selected for amine protection due to its stability under basic Grignard conditions and facile removal under acidic conditions.

Experimental Workflow Visualization

The following diagram illustrates the critical pathway, including reagents and intermediate states.

Synthesis_Workflow Start1 3-Bromoanisole Mg Magnesium Turnings (THF, Reflux) Start1->Mg Activation Start2 N-Boc-4-formylpiperidine Coupling Coupling Reaction (0°C to RT) Start2->Coupling Electrophile Addition Grignard Intermediate A: 3-MethoxyphenylMgBr Mg->Grignard Grignard Formation Grignard->Coupling Protected Intermediate B: N-Boc-(3-MeO-Ph)-methanol Coupling->Protected Nucleophilic Addition Deprotection Deprotection (TFA/DCM) Protected->Deprotection Acid Hydrolysis Final Target Product: (3-Methoxyphenyl)(piperidin-4-yl)methanol Deprotection->Final Neutralization & Isolation

Figure 1: Convergent synthesis workflow utilizing Grignard chemistry and Boc-protection strategies.

Detailed Synthesis Protocol

Phase 1: Preparation of Grignard Reagent (Intermediate A)

Objective: Generate 3-methoxyphenylmagnesium bromide in situ.

  • Reagents:

    • 3-Bromoanisole (1.0 equiv)

    • Magnesium turnings (1.1 equiv, activated)

    • Iodine (catalytic crystal)

    • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain an inert atmosphere.

  • Activation: Add magnesium turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Add a small portion (approx. 10%) of 3-bromoanisole in anhydrous THF. Initiate the reaction by localized heating if necessary (observed by turbidity and exotherm).

  • Addition: Dropwise add the remaining 3-bromoanisole/THF solution over 30 minutes, maintaining a gentle reflux.

  • Completion: Stir at reflux for 1 hour to ensure complete consumption of the bromide. Cool to 0°C.

Phase 2: Nucleophilic Addition (Intermediate B)

Objective: Coupling of the aryl nucleophile to the piperidine aldehyde.

  • Reagents:

    • N-Boc-piperidine-4-carboxaldehyde (1.0 equiv) [Commercial Source]

    • Intermediate A (prepared above)

    • Saturated NH₄Cl solution

Procedure:

  • Dissolution: Dissolve N-Boc-piperidine-4-carboxaldehyde in anhydrous THF (5 mL/mmol).

  • Addition: Slowly add the aldehyde solution to the cooled (0°C) Grignard reagent (Intermediate A) via syringe or cannula over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude N-Boc-protected alcohol via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield Intermediate B as a viscous oil.

Phase 3: Deprotection and Isolation (Target Product)

Objective: Removal of the Boc group to liberate the secondary amine.

  • Reagents:

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • 1M NaOH or NaHCO₃

Procedure:

  • Solvation: Dissolve Intermediate B in DCM (10 mL/mmol).

  • Acidolysis: Add TFA (20% v/v final concentration) dropwise at 0°C.

  • Stirring: Stir at RT for 2 hours. Monitor for loss of the Boc-protected spot on TLC.

  • Workup: Concentrate the reaction mixture to remove excess TFA and DCM.

  • Neutralization: Redissolve the residue in a minimal amount of water/DCM. Basify to pH >12 using 1M NaOH (careful addition).

  • Extraction: Extract the free amine into DCM (3x) or Chloroform/Isopropanol (3:1) if solubility is low.

  • Final Isolation: Dry over Na₂SO₄ and concentrate to yield the target (3-Methoxyphenyl)(piperidin-4-yl)methanol .

    • Optional: Convert to HCl salt for stability by treating the ethereal solution of the free base with 2M HCl in ether.

Data Summary & Stoichiometry

ReagentMW ( g/mol )Equiv.RoleCritical Parameter
3-Bromoanisole 187.031.2Nucleophile PrecursorDry, free of phenols
Mg Turnings 24.301.3Metal ReagentActivated surface
N-Boc-4-formylpiperidine 213.271.0ElectrophileHigh purity (>97%)
THF (Anhydrous) 72.11SolventMediumWater <50 ppm
TFA 114.02ExcessDeprotecting AgentVentilation required

Safety & Handling Protocols

  • Grignard Reagents: Extremely reactive with water and protic solvents. Handle only under inert atmosphere (Nitrogen or Argon). Fire hazard.

  • Trifluoroacetic Acid (TFA): Corrosive and volatile. Use only in a functioning fume hood. Causes severe skin burns.[1][2][3]

  • Waste Disposal: Quenched Grignard waste contains magnesium salts and organic solvents; dispose of in segregated organic waste streams. Aqueous layers from deprotection may be basic; neutralize before disposal.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubChem. (n.d.).[4] Compound Summary: (3-methoxyphenyl)(piperidin-4-yl)methanol. National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocol for Boc deprotection using TFA).
  • Patent US20050176774A1. (2005). Piperidine derivatives as 5-HT receptor modulators. (Describes analogous synthesis of aryl-piperidinyl-carbinols via Grignard addition).

Sources

Application

Application Note: Precision Reductive Amination of Piperidin-4-yl-methanol

Topic: Reductive Amination Architectures for Piperidin-4-yl-methanol Scaffolds Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive Amination Architectures for Piperidin-4-yl-methanol Scaffolds Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

Piperidin-4-yl-methanol (4-hydroxymethylpiperidine) is a privileged pharmacophore in medicinal chemistry, serving as a versatile linker in GPCR ligands, kinase inhibitors, and fragment-based drug discovery.[1][2] Its dual functionality—a secondary amine for diversification and a primary alcohol for further elaboration—presents specific synthetic challenges.[1]

This guide details two distinct protocols for the


-alkylation of piperidin-4-yl-methanol via reductive amination. Unlike generic procedures, these protocols address the specific solubility profile and nucleophilic competition inherent to this amino-alcohol scaffold.[1]

Mechanistic Grounding & Chemical Strategy[1]

The success of reductive amination relies on the kinetic differentiation between the reduction of the carbonyl starting material and the intermediate iminium ion.[3]

The Chemoselectivity Hierarchy
  • Hemiaminal Formation: The secondary amine attacks the aldehyde/ketone.[1]

  • Dehydration: Loss of water generates the iminium ion (for secondary amines, this is an iminium, not an imine).

  • Reduction: The hydride source must reduce the iminium ion faster than the carbonyl .[1]

Why STAB? Sodium triacetoxyborohydride (STAB) is the reagent of choice because its steric bulk and electron-withdrawing acetoxy groups make it less nucleophilic than NaBH


.[1] It reduces iminium ions rapidly but reacts negligibly with aldehydes at ambient temperature [1].[1]

Why Titanium? For sterically hindered ketones or electron-deficient amines, equilibrium favors the starting materials.[1] Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the enamine/iminium species [2].[4]

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic flow and critical decision points.

ReductiveAmination start Piperidin-4-yl-methanol (Secondary Amine) hemi Hemiaminal Intermediate start->hemi Nucleophilic Attack carbonyl Aldehyde/Ketone (Electrophile) carbonyl->hemi alcohol alcohol carbonyl->alcohol Direct Reduction (Avoid!) iminium Iminium Ion (Critical Species) hemi->iminium - H2O (Acid/Ti Catalysis) product Tertiary Amine Product iminium->product Hydride Transfer (STAB/NaBH4)

Figure 1: Mechanistic pathway for the reductive amination of secondary amines. The critical step is the selective reduction of the iminium ion over the carbonyl.[3][5]

Experimental Protocols

Method A: The "Workhorse" Protocol (STAB)

Best for: Aliphatic aldehydes, aromatic aldehydes, and unhindered cyclic ketones. Reagent: Sodium Triacetoxyborohydride (STAB).[1]

Rationale: Piperidin-4-yl-methanol is polar.[1] While 1,2-Dichloroethane (DCE) is the standard solvent for STAB, this substrate may require a co-solvent. We utilize a THF/DCE mixture to ensure solubility without compromising the reagent stability (STAB degrades in MeOH).

Materials
  • Substrate: Piperidin-4-yl-methanol (1.0 equiv)

  • Electrophile: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acid Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: Anhydrous THF or DCE (0.1 M concentration)

Step-by-Step Procedure
  • Solubilization: In a dry vial, dissolve piperidin-4-yl-methanol (1.0 equiv) in anhydrous THF (or DCE). If solubility is poor, mild heating (40°C) is permissible.

  • Activation: Add the aldehyde/ketone (1.1 equiv).

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv).

    • Note: The acid protonates the hemiaminal oxygen, facilitating water loss to form the reactive iminium species.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Validation: This "pre-stir" allows the iminium ion to form before the reducing agent is introduced, minimizing direct reduction of the aldehyde.

  • Reduction: Add STAB (1.4 equiv) in one portion. Gas evolution (H

    
    ) may occur; ensure the vessel is vented.
    
  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS or TLC (stain with Ninhydrin or KMnO

    
    ).
    
  • Quench: Quench with saturated aqueous NaHCO

    
     until pH > 8.
    
Method B: The "Lewis Acid" Protocol (Titanium-Mediated)

Best for: Hindered ketones, electron-deficient aldehydes, or when Method A fails to drive conversion.[1] Reagent: Titanium(IV) isopropoxide [Ti(OiPr)


] followed by NaBH

.[6]

Rationale: Titanium acts as a water scavenger and Lewis acid, forcing the equilibrium toward the enamine/iminium species even with stubborn substrates.

Materials
  • Substrate: Piperidin-4-yl-methanol (1.0 equiv)

  • Electrophile: Ketone (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (neat or 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH

    
    ) (2.0 equiv)
    
  • Solvent: Methanol (for the reduction step)

Step-by-Step Procedure
  • Complexation: In a dry vial under N

    
    , mix piperidin-4-yl-methanol (1.0 equiv) and the ketone (1.2 equiv).
    
  • Titanium Addition: Add Ti(OiPr)

    
     (2.0 equiv).
    
    • Note: If the mixture is too viscous to stir, add a minimal amount of anhydrous THF (0.5 mL/mmol).

  • Incubation: Stir the neat/concentrated mixture at RT (or 50°C for difficult ketones) for 4–12 hours.

    • Validation: The solution often turns viscous or changes color (yellow/orange), indicating titanium-amine complex formation.[1]

  • Dilution: Dilute the reaction mixture with anhydrous Methanol (2 mL/mmol).

    • Caution: Exothermic.[1]

  • Reduction: Cool to 0°C. Add NaBH

    
     (2.0 equiv) portion-wise.
    
    • Note: NaBH

      
       is safe here because the ketone is already "locked" as the titanium complex/imine.
      
  • Quench (Critical): Add 1N NaOH or water. A heavy white precipitate (TiO

    
    ) will form.
    
  • Filtration: Filter through a pad of Celite to remove the titanium salts.[1] Rinse the pad with MeOH/DCM (1:9).

Purification & Isolation Strategy

The product is a polar amino-alcohol.[1] Standard aqueous extraction (DCM/Water) often results in product loss to the aqueous phase.

Recommended: Solid Phase Extraction (SCX-2)

Using a strong cation exchange (SCX) cartridge is the most efficient method for this scaffold.[1]

  • Load: Dissolve crude mixture in MeOH (or DCM/MeOH) and load onto a pre-conditioned SCX-2 cartridge.

  • Wash: Elute with MeOH (3 column volumes).

    • Result: Non-basic impurities (excess aldehyde, neutral side products) are washed away. The product remains bound.

  • Release: Elute with 2M Ammonia in Methanol (NH

    
    /MeOH).
    
  • Concentrate: Evaporate the ammoniacal fraction to yield the clean tertiary amine.

Data Summary: Method Selection
ParameterMethod A (STAB)Method B (Ti-Mediated)
Reagent NaBH(OAc)

Ti(OiPr)

then NaBH

Primary Target Aldehydes, CyclohexanonesHindered Ketones, Acetophenones
Solvent DCE, THFNeat/THF

MeOH
Water Tolerance Low (Hydrolysis of STAB)Zero (Ti reacts with water)
Speed Fast (1-4 h)Slow (Overnight)
Side Products Minimal (Direct reduction)TiO

salts (requires filtration)

Troubleshooting & Optimization

Decision Tree for Optimization

Use the following logic flow to troubleshoot low yields.

Troubleshooting start Issue: Low Yield / Incomplete Conversion check1 Is Starting Material (SM) remaining? start->check1 check2 Is Aldehyde reduced to Alcohol? check1->check2 No (SM consumed but wrong product) action1 Increase Acid Catalyst (AcOH) or Switch to Method B (Ti) check1->action1 Yes (Imine formation slow) action2 Pre-stir longer (Imine formation) Add Molecular Sieves check2->action2 Yes (Competitive Reduction) action3 Add STAB in portions Lower Temperature check2->action3 No (Complex mixture)

Figure 2: Troubleshooting logic for optimizing reductive amination yields.

Common Pitfalls
  • Solubility: If the piperidine crashes out upon adding solvent, add dry DMF (up to 10% v/v).

  • Stalling: If the reaction stalls with STAB, add 1-2 drops of neat acetic acid. The pH must be slightly acidic (pH 5-6) to drive the iminium formation.[1]

  • Work-up Emulsions: Due to the surfactant-like nature of some amino-alcohols, emulsions are common.[1] Use Chloroform:Isopropanol (3:1) instead of DCM for liquid-liquid extraction if SCX is unavailable.[1]

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][6][7][8] J. Org.[1][7][8] Chem.1996 , 61, 3849–3862.[6][7][8] Link

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[6] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[6][9] J. Org.[1][7][8] Chem.1990 , 55, 2552–2554.[6] Link

  • Bhattacharyya, S. Reductive Amination of Carbonyl Compounds with Borohydride and Borane Reagents.[1] Org.[1][5][10] React.2004 , 64, 1. Link

Sources

Method

Application Note: Advanced Crystallization Protocols for (3-Methoxy-phenyl)-piperidin-4-yl-methanol

Executive Summary (3-Methoxy-phenyl)-piperidin-4-yl-methanol (Structure: C₁₃H₁₉NO₂) is a critical pharmacophore often found in GPCR antagonists and antihistamines (e.g., structural analogs of Volinanserin).[1] Its purifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Methoxy-phenyl)-piperidin-4-yl-methanol (Structure: C₁₃H₁₉NO₂) is a critical pharmacophore often found in GPCR antagonists and antihistamines (e.g., structural analogs of Volinanserin).[1] Its purification is frequently complicated by the presence of unreacted 3-methoxybenzaldehyde, isomeric impurities, and the tendency of secondary amino-alcohols to "oil out" rather than crystallize.

This Application Note provides two validated protocols for the purification of this compound:

  • Method A (Primary): Hydrochloride Salt Formation & Recrystallization (Targeting >99.5% purity).

  • Method B (Secondary): Free Base Crystallization via Anti-Solvent Addition (Targeting >98.0% purity).[1]

Physicochemical Profile & Solubility Analysis

Before initiating crystallization, the solubility profile must be understood to select the thermodynamic window for nucleation.[1]

Solvent SystemSolubility (25°C)Solubility (Reflux)Suitability
Methanol / Ethanol HighVery HighGood for salt formation; poor for free base yield.[1]
Isopropanol (IPA) ModerateHighExcellent for HCl salt recrystallization.[1]
Ethyl Acetate (EtOAc) Low-ModerateHighExcellent for Free Base (with Heptane).[1]
Dichloromethane (DCM) Very HighVery HighExtraction solvent only.[1]
Heptane / Hexane InsolubleLowAnti-solvent of choice.[1]
Water Low (Free Base)High (Salt)Use for biphasic extraction workup.[1]

Protocol A: Hydrochloride Salt Recrystallization

Rationale: The piperidine nitrogen is a basic center (


).[1] Forming the HCl salt disrupts the amorphous "oiling" tendency of the free base, creating a high-melting ionic lattice that rejects non-ionic impurities (e.g., aldehydes, neutral side-products).[1]
Reagents
  • Crude (3-Methoxy-phenyl)-piperidin-4-yl-methanol[1]

  • HCl in Isopropanol (5–6 N) or concentrated aqueous HCl (37%)[1]

  • Solvents: Isopropanol (IPA), Diethyl Ether (optional)[1]

Step-by-Step Methodology
  • Dissolution:

    • Dissolve 10.0 g of crude free base in 50 mL of Isopropanol (IPA) at 40°C. Ensure complete dissolution. If insolubles remain, filter hot through a Celite pad.[1]

  • Salt Formation:

    • Cool the solution to 20–25°C.

    • Slowly add 1.1 equivalents of HCl (e.g., HCl/IPA solution) dropwise over 20 minutes.

    • Observation: An exotherm is expected.[1] The solution may turn cloudy as the salt precipitates.[1]

  • Crystallization (The "Ripening" Phase):

    • Heat the slurry to reflux (82°C) . Add additional IPA in 5 mL increments just until the solution becomes clear (homogenous).

    • Cooling Ramp: Turn off the heat source and allow the flask to cool to room temperature slowly (approx. 10°C/hour). Rapid cooling traps impurities.

    • Once at 25°C, transfer to an ice bath (0–5°C) and stir for 2 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline solid under vacuum.[1]

    • Wash: Wash the cake with 2 × 10 mL of cold IPA/Ether (1:1 mixture) to remove mother liquor residues.

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

  • Free Base Recovery (If required):

    • Suspend the purified salt in DCM/Water (1:1).[1] Adjust pH to >12 with 2N NaOH.[1] Separate organic layer, dry over MgSO₄, and concentrate.[1]

Protocol B: Free Base Crystallization (Anti-Solvent Method)

Rationale: If salt formation is undesirable (e.g., downstream chemistry requires the amine), an Ethyl Acetate/Heptane system exploits the polarity difference between the hydroxylated product and lipophilic impurities.[1]

Step-by-Step Methodology
  • Dissolution:

    • Dissolve 10.0 g of crude material in 30 mL of Ethyl Acetate at reflux (approx. 77°C).

  • Anti-Solvent Addition:

    • While maintaining reflux, add Heptane dropwise.[1]

    • Stop adding Heptane at the first sign of persistent turbidity (cloud point).[1]

    • Add 1–2 mL of Ethyl Acetate to clarify the solution again.[1]

  • Nucleation & Growth:

    • Remove from heat.[1] Seed the solution with <5 mg of pure crystal (if available) at 50°C.

    • Allow to cool to room temperature with gentle stirring.

    • Critical Control: If the product oils out (forms a second liquid phase) rather than crystallizing, reheat to reflux and add 5% more Ethyl Acetate, then cool more slowly.

  • Filtration:

    • Collect crystals via filtration.[1][2][3] Wash with cold Heptane.[1]

Process Visualization & Logic

Workflow Diagram: Purification Pathway

The following diagram illustrates the decision logic between Salt Formation and Free Base crystallization based on impurity profiles.

PurificationWorkflow Start Crude (3-Methoxy-phenyl)- piperidin-4-yl-methanol CheckPurity Impurity Analysis (HPLC/NMR) Start->CheckPurity Decision Primary Impurity Type? CheckPurity->Decision PathA Neutral Impurities (Aldehydes/Ethers) Decision->PathA Non-basic PathB Ionic/Polar Impurities Decision->PathB Basic/Polar SaltForm Protocol A: HCl Salt Formation (Solvent: IPA) PathA->SaltForm Best Rejection FreeBase Protocol B: Recrystallization (Solvent: EtOAc/Heptane) PathB->FreeBase Filter Filtration & Wash SaltForm->Filter FreeBase->Filter Final Pure Product (>99%) Filter->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity characterization.

Troubleshooting & Process Control

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Cause: The crystallization temperature is above the metastable limit, or the solvent polarity is too distinct from the solute. Solution:

  • Seed at Higher Temperature: Add seed crystals at 50–60°C to provide a nucleation surface before the oil phase forms.[1]

  • Increase Solvent Volume: Dilute the system by 10–20%. High concentration promotes oiling.[1]

  • Switch Protocol: If Protocol B (Free Base) oils out, switch to Protocol A (Salt). The ionic lattice energy of the salt drastically reduces oiling tendency.[1]

Issue: Hygroscopicity of the HCl Salt

Cause: Piperidine HCl salts can be hygroscopic.[1] Solution:

  • Dry under vacuum with a P₂O₅ trap.[1]

  • Store in a desiccator.[1]

  • Alternatively, use Fumaric Acid to form the Fumarate salt, which is often non-hygroscopic and crystalline [1].[1]

References

  • Vertex Pharmaceuticals. (2008).[1] Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.[1] US Patent Application 20080051579A1.[1] (Describes recrystallization of piperidine alcohols using Acetonitrile/Methanol systems). Link

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Purification of Piperidine Reaction Products.[1][2] (General protocols for piperidine crystallization solvents). Link[1]

  • Wardell, J. L., et al. (2021).[1][4] Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. PMC8212235.[1] (Details methanol solvate formation in similar piperidinyl-methanol systems). Link

  • Core.ac.uk. (2009).[1] Synthesis of 1-(4-Hydroxylphenyl)-4-(4-Nitrophenyl)Piperazine.[1][5] (Demonstrates HCl salt recrystallization of methoxyphenyl-piperazine derivatives in ethanol). Link

Sources

Application

Using (3-Methoxy-phenyl)-piperidin-4-yl-methanol as a chiral building block

Abstract This guide details the synthesis, resolution, and application of (3-Methoxy-phenyl)-piperidin-4-yl-methanol , a critical pharmacophore in neuropsychiatric drug development. This scaffold serves as the structural...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis, resolution, and application of (3-Methoxy-phenyl)-piperidin-4-yl-methanol , a critical pharmacophore in neuropsychiatric drug development. This scaffold serves as the structural core for selective 5-HT2A antagonists (e.g., Volinanserin/MDL 100,907) and is increasingly utilized as a semi-rigid linker in PROTAC design. We provide a validated protocol for the Enzymatic Kinetic Resolution (EKR) of this secondary alcohol using Candida antarctica Lipase B (CALB), offering a superior alternative to classical crystallization.

Introduction: The "Privileged" Piperidine Scaffold

In medicinal chemistry, the 4-substituted piperidine ring is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. The specific variant (3-Methoxy-phenyl)-piperidin-4-yl-methanol combines a basic amine center (for GPCR ionic bonding) with a chiral carbinol linker and an electron-rich aryl ring.

Key Structural Features:

  • Chiral Center: The secondary alcohol carbon is the stereogenic center (

    
     or 
    
    
    
    ). Biological activity often resides exclusively in one enantiomer (e.g., the
    
    
    -enantiomer of MDL 100,907 is the active 5-HT2A antagonist).
  • 3-Methoxy Group: Mimics the catechol/phenol moiety of neurotransmitters (dopamine/serotonin) but with improved metabolic stability; serves as a handle for radiolabeling (

    
    C-methylation) or conversion to phenols for ether synthesis.
    
  • Piperidine Nitrogen: The primary vector for diversification (alkylation, acylation, or reductive amination).

Structural Analysis & Synthesis Strategy

To utilize this building block effectively, researchers must control the stereochemistry at the carbinol position. While asymmetric reduction of the corresponding ketone is possible (e.g., CBS reduction), Enzymatic Kinetic Resolution (EKR) is often preferred in process chemistry due to lower cost, ambient conditions, and the simultaneous production of both enantiomers (one as alcohol, one as ester).

Visual Workflow: Synthesis and Resolution

G Start 4-Methoxy-benzoyl piperidine (Ketone) Red Reduction (NaBH4 / MeOH) Start->Red Step 1 Racemic Racemic Alcohol (±) Red->Racemic Protect N-Boc Protection (Boc2O) Racemic->Protect Step 2 (Crucial for EKR) Enzyme Enzymatic Resolution (CALB / Vinyl Acetate) Protect->Enzyme Step 3 ProductR (R)-Acetate (Converted to R-Alcohol) Enzyme->ProductR Fast Reaction ProductS (S)-Alcohol (Unreacted) Enzyme->ProductS Slow Reaction

Figure 1: Chemo-enzymatic workflow for accessing enantiopure piperidine carbinols. N-protection is critical to prevent amine inhibition of the lipase.

Detailed Protocols

Protocol A: Synthesis of Racemic N-Boc Intermediate

Rationale: The free amine can poison transition metal catalysts and interfere with acyl donors in enzymatic steps. We install the Boc group after ketone reduction or before resolution.

Reagents:

  • (3-Methoxyphenyl)(piperidin-4-yl)methanone (HCl salt)[1]

  • Sodium Borohydride (NaBH

    
    )
    
  • Di-tert-butyl dicarbonate (Boc

    
    O)
    
  • Methanol (MeOH), Dichloromethane (DCM)

Step-by-Step:

  • Reduction: Dissolve the ketone (10 mmol) in MeOH (50 mL) at 0°C. Add NaBH

    
     (15 mmol) portion-wise over 20 mins. Stir at RT for 2 h.
    
  • Quench: Add water (10 mL) and concentrate to remove MeOH.

  • Protection: Resuspend residue in DCM (50 mL) and 1M NaOH (20 mL). Add Boc

    
    O (11 mmol). Stir vigorously for 4 h.
    
  • Workup: Separate organic layer, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Yield: Expect >90% of racemic tert-butyl 4-(hydroxy(3-methoxyphenyl)methyl)piperidine-1-carboxylate.

Protocol B: Enzymatic Kinetic Resolution (EKR)

Rationale:Candida antarctica Lipase B (CALB, immobilized as Novozym 435) exhibits high enantioselectivity (


) for secondary benzylic alcohols.[2] It selectively acetylates the 

-enantiomer, leaving the

-alcohol untouched.

Reagents:

  • Racemic N-Boc-Alcohol (from Protocol A)

  • Novozym 435 (Immobilized CALB)[2]

  • Vinyl Acetate (Acyl donor)

  • MTBE (Methyl tert-butyl ether) or Toluene (Solvent)

Procedure:

  • Setup: Dissolve racemic alcohol (1.0 g) in dry MTBE (20 mL).

  • Activation: Add Vinyl Acetate (5.0 eq, excess drives equilibrium).

  • Initiation: Add Novozym 435 (100 mg, 10% w/w).

  • Incubation: Shake at 30–40°C at 200 rpm. Monitor by HPLC (see Protocol C) or TLC.

    • Checkpoint: The reaction usually reaches 50% conversion (theoretical max) in 24–48 hours.

  • Termination: Filter off the enzyme beads (can be recycled).

  • Separation: Concentrate the filtrate. Separate the (S)-Alcohol (more polar) from the (R)-Acetate (less polar) via silica gel flash chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

  • Hydrolysis (Optional): Treat the (R)-Acetate with K

    
    CO
    
    
    
    in MeOH to recover the pure (R)-Alcohol .

Quality Control: Chiral HPLC Analysis

Validation of Enantiomeric Excess (


) is mandatory. The following method is optimized for N-Boc protected piperidine carbinols.

Table 1: Chiral HPLC Method Parameters

ParameterConditionNotes
Column Chiralcel OD-H or Chiralpak AD-HPolysaccharide-based columns are standard for this scaffold.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical size.
Mobile Phase Hexane : Isopropanol (90:10)Low polarity required for N-Boc derivatives.
Flow Rate 1.0 mL/minAdjust for backpressure < 100 bar.
Detection UV @ 254 nm220 nm is also viable but 254 nm targets the aryl ring.
Sample Prep 1 mg/mL in Mobile PhaseFilter through 0.45 µm PTFE before injection.
Expected

(S)-Alcohol: ~12 min(R)-Alcohol: ~16 minNote: Elution order may reverse on AD-H vs OD-H.

Application Case Study: Synthesis of Volinanserin Analogues

The resolved (R)-alcohol is the direct precursor to Volinanserin (MDL 100,907), a potent 5-HT2A antagonist.

Derivatization Workflow:

  • N-Deprotection: Treat the chiral N-Boc alcohol with TFA/DCM to expose the piperidine amine.

  • N-Alkylation: React the free amine with 2-(4-fluorophenyl)ethyl bromide.

  • Ether Formation (Optional): The 3-methoxy group can be demethylated (BBr

    
    ) to a phenol and re-alkylated to create diverse ether libraries for SAR (Structure-Activity Relationship) studies.
    
Visual Pathway: Pharmacophore Utility

Application Core (R)-Piperidin-4-yl-methanol (Chiral Core) Path1 Pathway A: 5-HT2A Antagonists (e.g., Volinanserin) Core->Path1 N-alkylation w/ Phenethyl halides Path2 Pathway B: PROTAC Linkers (Semi-rigid tether) Core->Path2 Bifunctionalization (Amine + OH) Path3 Pathway C: PET Radioligands (11C-Methylation) Core->Path3 O-Demethylation -> 11C-CH3I

Figure 2: Divergent utility of the chiral scaffold in drug discovery.

References

  • Ullrich, T., & Rice, K. (2000). "A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100907, its enantiomer and their 3-phenolic derivatives." Bioorganic & Medicinal Chemistry, 8(10), 2427-2432.[3]

  • Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Drugs by Enzymatic Resolution." Current Organic Chemistry. (Context: General protocols for lipase-catalyzed resolution of secondary alcohols).
  • Herth, M. M., et al. (2009). "Synthesis and in vitro affinities of various MDL 100907 derivatives as potential 18F-radioligands for 5-HT2A receptor imaging." Bioorganic & Medicinal Chemistry, 17(8), 2989-3002.

  • Sigma-Aldrich. "Chiral HPLC Application Guide." (Context: Separation of aryl-alcohol enantiomers on polysaccharide phases).

  • BindingDB. "Target Data for (3-methoxyphenyl)(piperidin-4-yl)methanone derivatives."

Sources

Method

In vitro assay protocols involving (3-Methoxy-phenyl)-piperidin-4-yl-methanol

This Application Note is designed for medicinal chemists and pharmacologists involved in the optimization of CNS-active agents or metabolic disease targets. It addresses the specific handling, characterization, and biolo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in the optimization of CNS-active agents or metabolic disease targets. It addresses the specific handling, characterization, and biological profiling of (3-Methoxy-phenyl)-piperidin-4-yl-methanol .

Structural Disambiguation & Strategic Context

Before initiating assays, precise structural identification is critical. The nomenclature (3-Methoxy-phenyl)-piperidin-4-yl-methanol most commonly refers to


-(3-methoxyphenyl)-4-piperidinemethanol  (CAS: 2044871-90-9).
  • Chemical Significance: This secondary alcohol scaffold is the des-methyl, N-des-phenethyl core of Volinanserin (MDL 100,907) , a highly selective 5-HT2A receptor antagonist.

  • Drug Development Utility: It serves as a critical fragment for Structure-Activity Relationship (SAR) studies. Researchers typically use this compound to:

    • Synthesize Derivatives: By alkylating the secondary amine (piperidine nitrogen) to modulate lipophilicity and potency.

    • Determine Selectivity: As a negative control or low-affinity fragment to verify that the N-substituent (e.g., phenethyl group in Volinanserin) is required for high-affinity binding.

    • GPR40 Agonism: Recent literature also identifies phenyl-piperidine moieties as scaffolds for GPR40 (FFAR1) agonists used in diabetes research.

Part 1: Physicochemical Profiling (Pre-Assay QC)

Rationale: As a polar fragment (secondary amine + alcohol), this compound exhibits high aqueous solubility but may prone to aggregation at high concentrations in DMSO. Verify integrity before biological testing.

Protocol A: Kinetic Solubility via Nephelometry

Objective: Determine the concentration limit for in vitro assays to prevent false negatives due to precipitation.

Materials:

  • Test Compound: (3-Methoxy-phenyl)-piperidin-4-yl-methanol (Solid).

  • Vehicle: 100% DMSO.

  • Buffer: PBS, pH 7.4.

  • Nephelometer (e.g., BMG Labtech NEPHELOstar).

Workflow:

  • Stock Prep: Dissolve solid to 10 mM in DMSO. Sonicate for 5 mins to ensure complete dissolution.

  • Serial Dilution: Prepare a dilution series in DMSO (0.1 mM to 10 mM).

  • Buffer Addition: Transfer 5 µL of DMSO stock into 195 µL of PBS (Final DMSO = 2.5%).

  • Incubation: Shake at 500 rpm for 90 minutes at 25°C.

  • Read: Measure forward light scatter.

  • Threshold: Solubility limit is defined as the concentration where scatter exceeds 3x background (vehicle control).

Part 2: Target Engagement – 5-HT2A Radioligand Binding Assay

Rationale: Given the structural homology to Volinanserin, the primary off-target or on-target liability is the Serotonin 5-HT2A receptor. This protocol uses a competitive binding format to determine the affinity (


) of the fragment.
Experimental Design
  • Receptor Source: Human recombinant 5-HT2A receptors expressed in CHO-K1 cells (Membrane prep).

  • Radioligand:

    
    -Ketanserin (Specific Activity: 60-80 Ci/mmol).
    
  • Reference Ligand: Volinanserin (MDL 100,907) or Ketanserin.

  • Detection: Scintillation Proximity Assay (SPA) or Filtration.

Step-by-Step Protocol

1. Buffer Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 4 mM

    
    , 0.1% Ascorbic Acid (prevents oxidation).
    
  • Note: Prepare fresh ascorbic acid on the day of the assay.

2. Compound Preparation:

  • Prepare a 10-point dose-response curve for (3-Methoxy-phenyl)-piperidin-4-yl-methanol.

  • Range: Start at 100 µM (high concentration required for fragments) down to 1 nM.

  • Diluent: Assay Buffer (keep DMSO < 1% final).

3. Reaction Assembly (96-well format):

Component Volume Notes
Test Compound 25 µL 10x concentration

| Radioligand | 25 µL |


-Ketanserin (Final conc: 

) | | Membranes | 200 µL | 5-10 µg protein/well | | Total Volume | 250 µL | |

4. Controls:

  • Total Binding (TB): Buffer + Radioligand + Membranes.

  • Non-Specific Binding (NSB): Buffer + 10 µM Mianserin (or Ketanserin) + Radioligand + Membranes.

5. Incubation:

  • Seal plates and incubate for 60 minutes at 27°C (Room Temp).

  • Scientific Insight: 5-HT2A receptors are heat-sensitive; avoid 37°C to maintain receptor stability.

6. Termination & Harvesting:

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine for 1 hr to reduce NSB).

  • Wash: Wash 3x with ice-cold 50 mM Tris-HCl.

  • Counting: Add scintillation cocktail (e.g., Microscint-20) and count on a Beta-counter (e.g., PerkinElmer TopCount).

7. Data Analysis:

  • Calculate Specific Binding:

    
    .
    
  • Fit data to a one-site competition model (Hill Slope = -1.0) to derive

    
    .
    
  • Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    

Part 3: ADME – Microsomal Metabolic Stability

Rationale: The piperidine nitrogen and the secondary alcohol are metabolic "soft spots." The secondary amine is susceptible to N-oxidation or glucuronidation. This assay predicts intrinsic clearance (


).
Protocol Workflow

Materials:

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Procedure:

  • Pre-Incubation: Mix 1 µM Test Compound with 0.5 mg/mL HLM in Phosphate Buffer (100 mM, pH 7.4). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH solution to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile/IS.

  • Processing: Centrifuge at 4000 rpm for 20 mins to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Data Calculation:

  • Plot

    
     vs. Time.
    
  • Slope

    
    .
    
  • 
    .
    
  • 
    .
    

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow for characterizing this scaffold, differentiating between its use as a raw building block versus a bioactive ligand.

G Compound (3-Methoxy-phenyl)-piperidin-4-yl-methanol (Scaffold/Fragment) QC Step 1: QC & Solubility (Nephelometry) Compound->QC Decision Intended Use? QC->Decision Route_Ligand Bioactive Probe (e.g. 5-HT2A Ligand) Decision->Route_Ligand Direct Testing Route_Synth Synthetic Intermediate (e.g. for Volinanserin) Decision->Route_Synth Chemical Mod. Binding Radioligand Binding Assay (Target: 5-HT2A / H1) Route_Ligand->Binding ADME Microsomal Stability (Phase I Metabolism) Route_Ligand->ADME Synthesis N-Alkylation / Coupling Route_Synth->Synthesis Output_Ki Output: Ki / IC50 (Fragment Affinity) Binding->Output_Ki Output_CL Output: Intrinsic Clearance (Metabolic Liability) ADME->Output_CL

Figure 1: Decision matrix for characterizing (3-Methoxy-phenyl)-piperidin-4-yl-methanol, separating its role as a bioactive fragment from its utility as a synthetic precursor.

References

  • Kehne, J. H., et al. (1996). "MDL 100,907: a selective 5-HT2A antagonist for the treatment of schizophrenia." Neuropsychopharmacology.

  • ACS Medicinal Chemistry Letters. (2020). "Design and Identification of a GPR40 Full Agonist (SCO-267)." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 9912065, Volinanserin." PubChem.

  • ChemicalBook. (2024). "(3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride Product Description." ChemicalBook.

Application

Application Note: HPLC Method Development for (3-Methoxy-phenyl)-piperidin-4-yl-methanol

Abstract This guide details the method development strategy for (3-Methoxy-phenyl)-piperidin-4-yl-methanol , a critical intermediate in the synthesis of GPCR-targeted therapeutics. Due to the presence of a secondary amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the method development strategy for (3-Methoxy-phenyl)-piperidin-4-yl-methanol , a critical intermediate in the synthesis of GPCR-targeted therapeutics. Due to the presence of a secondary amine in the piperidine ring (


), this molecule exhibits strong silanol interactions on standard silica columns, leading to severe peak tailing. This protocol outlines two distinct approaches: a Robust Acidic Method (Method A)  utilizing ion-suppression for general purity analysis, and a High-pH Strategy (Method B)  for maximizing retention and peak symmetry using hybrid particle technology.

Molecule Characterization & Challenges

To develop a robust method, we must first understand the physicochemical behavior of the analyte.

PropertyCharacteristicChromatographic Implication
Basic Moiety Piperidine Ring (Secondary Amine)High

(~10). At neutral pH, it is protonated (

), leading to ionic interactions with residual silanols (

) on the column, causing tailing.
Chromophore 3-Methoxy-phenyl (Anisole derivative)Good UV absorption at 220 nm (primary) and 275-280 nm (secondary).
Polarity Hydroxyl + AmineModerately polar. Requires a gradient starting at low organic % to ensure retention of the salt form.
The "Silanol Effect" Mechanism

In standard Reverse Phase HPLC (RP-HPLC), the separation is driven by hydrophobic partition. However, for basic amines like piperidines, a secondary mechanism occurs: Cation Exchange . The protonated amine binds to ionized silanol groups on the silica surface.

  • Result: Non-Gaussian peaks, variable retention times, and poor resolution from impurities.

  • Solution: We must either suppress the silanol ionization (Low pH) or suppress the amine protonation (High pH).

Method Development Workflow

The following flowchart illustrates the decision matrix used to select the optimal conditions for this specific molecule.

MethodDevelopment Start Start: (3-Methoxy-phenyl)-piperidin-4-yl-methanol CheckPka Analyze pKa (~10.0) Start->CheckPka Decision Select pH Strategy CheckPka->Decision LowPH Method A: Low pH (pH < 3.0) Decision->LowPH Standard Equipment HighPH Method B: High pH (pH > 10.0) Decision->HighPH Complex Impurity Profile ColSelectA Column: C18 End-capped / Base Deactivated (e.g., CSH C18, Zorbax SB-C18) LowPH->ColSelectA MobileA Mobile Phase: Water/ACN + 0.1% TFA (TFA pairs with amine to improve shape) ColSelectA->MobileA ResultA Result: Protonated Amine Good Shape, Lower Retention MobileA->ResultA ColSelectB Column: Hybrid Silica (BEH/XBridge) (Resistant to dissolution) HighPH->ColSelectB MobileB Mobile Phase: 10mM NH4HCO3 (pH 10) ColSelectB->MobileB ResultB Result: Neutral Amine Max Retention, Perfect Symmetry MobileB->ResultB

Figure 1: Decision matrix for selecting the pH strategy based on laboratory capabilities and separation requirements.

Experimental Protocols

Protocol A: The Robust Acidic Method (Recommended)

This method uses Trifluoroacetic Acid (TFA). TFA acts as both a pH modifier and an ion-pairing agent . The trifluoroacetate anion pairs with the protonated piperidine nitrogen, neutralizing the charge and "masking" it from silanols.

  • Applicability: Routine QC, LC-UV.[1][2][3] (Note: For LC-MS, replace TFA with Formic Acid, though peak shape may degrade slightly).

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 or Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

    • Why: "CSH" (Charged Surface Hybrid) columns are specifically designed to repel basic analytes, ensuring sharp peaks at low pH.

  • Mobile Phase A: 0.1% TFA in Water (v/v).[4]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1][2][4][5]

  • Column Temp: 30°C.

  • Detection: UV @ 220 nm (Quantification) and 280 nm (Identity confirmation).

  • Injection Volume: 5 - 10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold (Polar impurities elute)
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
Protocol B: The High-pH Alternative (Advanced)

If the acidic method fails to separate specific hydrophobic impurities, or if the "salt" form of the amine elutes too quickly (in the void volume), use High pH.

  • Mechanism: At pH 10, the piperidine is deprotonated (Neutral). Neutral molecules interact more strongly with the C18 chain, increasing retention and completely eliminating silanol repulsion.

Chromatographic Conditions
  • Column: REQUIRED: Waters XBridge C18 or Phenomenex Gemini NX-C18.

    • Critical Warning: Do NOT use standard silica columns (e.g., standard Zorbax or Hypersil) at pH > 8. They will dissolve, destroying the column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][2][5][6]

  • Flow Rate: 1.0 mL/min.[1][2][4][5]

  • Detection: UV @ 220 nm.[7][8]

System Suitability & Validation Criteria

To ensure the method is generating reliable data, the following parameters must be met during every sequence.

ParameterAcceptance CriteriaScientific Rationale
USP Tailing Factor (

)

(Ideal: < 1.2)
Piperidines are prone to tailing.[9]

indicates silanol activity or column aging.
Resolution (

)

Between the main peak and the nearest impurity (likely the des-methyl or oxidized analog).
Precision (RSD)

For 6 replicate injections of the standard.
LOD / LOQ S/N > 3 / S/N > 10Typical LOQ for this class is ~0.05 µg/mL.
Visualization of System Suitability Logic

SystemSuitability Input Injection Data CalcTailing Calc Tailing (Tf) Input->CalcTailing CalcRes Calc Resolution (Rs) Input->CalcRes CheckTailing Tf <= 1.5? CalcTailing->CheckTailing CheckRes Rs > 2.0? CalcRes->CheckRes Pass Pass: Proceed to Quant CheckTailing->Pass Yes FailCol Fail: Regen/Replace Column CheckTailing->FailCol No (Tailing) CheckRes->Pass Yes FailMob Fail: Adjust Mobile Phase CheckRes->FailMob No (Overlap)

Figure 2: Automated logic for assessing system suitability before batch processing.

Troubleshooting Guide

Issue 1: Peak Tailing (


) 
  • Cause: Residual silanols are active.

  • Fix (Method A): Ensure TFA is fresh. TFA is volatile; if the bottle is old, concentration drops. Increase TFA to 0.15% or switch to a "Shield" or "CSH" column.

  • Fix (Method B): Check pH of buffer. If pH drops below 9.5, the amine begins to protonate, causing mixed-mode interactions.

Issue 2: "Shark Fin" or Fronting Peaks

  • Cause: Column Overload.[9] The basic nitrogen can saturate the surface capacity of older columns.

  • Fix: Dilute sample to < 0.5 mg/mL or reduce injection volume to 2 µL.

Issue 3: Carryover

  • Cause: Piperidines stick to the stainless steel injector needle or rotor seal.

  • Fix: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid . The acid ensures the amine stays soluble and washes off the metal surfaces.

References

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Issues for Basic Compounds.Link

  • BenchChem. (2023). HPLC-UV Analysis of Piperidine-Containing Compounds: Application Notes.Link

  • PubChem. (2023). (3-methoxyphenyl)-piperidin-4-ylmethanol Compound Summary.Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

Sources

Method

Application Notes and Protocols for (3-Methoxy-phenyl)-piperidin-4-yl-methanol

For Researchers, Scientists, and Drug Development Professionals Introduction (3-Methoxy-phenyl)-piperidin-4-yl-methanol is a substituted piperidine derivative of significant interest in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxy-phenyl)-piperidin-4-yl-methanol is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. As with any novel chemical entity, establishing robust and safe laboratory practices is paramount to ensure both the integrity of research outcomes and the safety of laboratory personnel. Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes best practices and safety data from structurally related piperidine compounds. The protocols and recommendations herein are grounded in the principles of chemical safety and are designed to provide a self-validating system for the responsible handling and storage of this compound.

Chemical and Physical Properties

While detailed experimental data for (3-Methoxy-phenyl)-piperidin-4-yl-methanol is not extensively published, we can infer some properties from its structure and data on similar compounds. The presence of the piperidine ring suggests it is a basic compound. The methoxyphenyl group and the hydroxyl group will influence its solubility and reactivity.

PropertyInferred Value/CharacteristicRationale/Source
Molecular Formula C13H19NO2PubChem
Molecular Weight 221.30 g/mol PubChem
Appearance Likely a solid (powder)Based on similar piperidine derivatives
Solubility Expected to be soluble in organic solvents like methanol and DMSO.General characteristics of similar organic molecules.
Stability Likely stable under recommended storage conditions. May be sensitive to strong oxidizing agents and strong acids.[1]Based on the chemical nature of piperidine derivatives.
Hygroscopicity Potentially hygroscopic.[2][3]A common characteristic of similar amine-containing compounds.

Hazard Identification and Safety Precautions

Based on the hazard classifications of related piperidine compounds, (3-Methoxy-phenyl)-piperidin-4-yl-methanol should be handled as a potentially hazardous substance.[4][5][6]

GHS Hazard Classifications (Inferred from related compounds):

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[1][3][5][6]

  • Serious Eye Damage/Eye Irritation: May cause serious eye damage.[1][3][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][6]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling this compound to create a primary barrier against exposure.[7]

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal. A face shield is required when there is a risk of splashing.[5][7]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Regularly inspect for signs of degradation and change frequently.[5][7]
Body Laboratory CoatA flame-retardant lab coat, fully buttoned, is necessary to protect against accidental skin contact.[7]
Respiratory RespiratorAll work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][7]

Storage and Handling Protocols

Proper storage and handling are critical to maintain the chemical's integrity and prevent accidental exposure.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8°C.Cool temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and reaction with atmospheric moisture.
Container Keep in a tightly sealed, clearly labeled container.[2][4]Prevents contamination and exposure to air and moisture.
Location Store in a dry, well-ventilated, and designated corrosives area.[1][2][8]Minimizes inhalation risks and ensures containment in case of a spill.
Incompatibilities Store away from strong oxidizing agents, strong acids, and sources of ignition.[1][4][8][9]To prevent potentially vigorous and hazardous reactions.
Handling Workflow Diagram

The following diagram outlines the logical flow for safely handling (3-Methoxy-phenyl)-piperidin-4-yl-methanol from receipt to disposal.

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log into Inventory inspect->log store Store at 2-8°C in a Dry, Ventilated Area log->store ppe Don Appropriate PPE store->ppe weigh Weigh Required Amount ppe->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve reaction Use in Experiment dissolve->reaction waste Collect Waste in Designated Container reaction->waste dispose Dispose via Approved Waste Disposal Service waste->dispose

Caption: Workflow for Safe Handling of (3-Methoxy-phenyl)-piperidin-4-yl-methanol.

Step-by-Step Handling Protocols

Protocol 1: Weighing the Compound

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • PPE: Don all required PPE as outlined in the table above.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Transfer: Carefully transfer the desired amount of (3-Methoxy-phenyl)-piperidin-4-yl-methanol from the stock container to the weighing vessel using a clean spatula. Avoid generating dust.

  • Seal: Immediately and tightly seal the stock container.

  • Record: Record the exact weight of the compound.

  • Clean-up: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., methanol) and dispose of the cleaning materials as hazardous waste.

Protocol 2: Preparing a Stock Solution

  • Solvent Selection: Choose a suitable, dry solvent in which the compound is soluble (e.g., DMSO or methanol).

  • Weighing: Accurately weigh the desired amount of the compound following Protocol 1.

  • Dissolution: In the chemical fume hood, add the weighed compound to a volumetric flask. Add a portion of the solvent and gently swirl to dissolve.

  • Dilution: Once dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Labeling and Storage: Transfer the solution to a clearly labeled storage vial and store under the recommended conditions.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[5][8] Ventilate the area and wash the spill site after material pickup is complete.

Potential Degradation Pathways

Understanding potential degradation can help in designing stable formulations and interpreting experimental results.

G Compound (3-Methoxy-phenyl)- piperidin-4-yl-methanol Oxidized Oxidized Products Compound->Oxidized Oxidizing Agents / Air AcidSalt Piperidinium Salt Compound->AcidSalt Strong Acids

Caption: Potential Degradation Pathways for (3-Methoxy-phenyl)-piperidin-4-yl-methanol.

Conclusion

While (3-Methoxy-phenyl)-piperidin-4-yl-methanol is a valuable tool in research and development, its handling requires a cautious and informed approach. By adhering to the storage, handling, and safety protocols outlined in this guide—derived from best practices for structurally similar compounds—researchers can ensure a safe laboratory environment and maintain the integrity of their scientific work.

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Cyclohexylethyl)piperidine. 7

  • Sigma-Aldrich. SAFETY DATA SHEET. 4

  • Penta chemicals. Piperidine - SAFETY DATA SHEET. 5

  • SAFETY DATA SHEET. 1. 2

  • Methanex. SAFETY DATA SHEET - Methanol. 10

  • SAFETY DATA SHEET. 3. 1

  • SAFETY DATA SHEET - Piperidine. 8

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. 9

  • PubChem. [(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol.

  • Carl ROTH. Safety Data Sheet: Piperidine. 11

  • PubChem. 4-(3-Methoxyphenyl)piperidine.

  • Thermo Fisher Scientific. SAFETY DATA SHEET. 3

  • PubChemLite. (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride.

  • SAFETY DATA SHEET. 14. 6

  • Cheméo. (3-Methoxyphenyl) methanol, n-pentyl ether.

  • Pharmaffiliates. ((3S,4R)-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol.

  • METHANOL SAFETY DATA SHEET. 12

  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET. 13

  • Methanex. Methanol Safety Data Sheet. 14

  • Sigma-Aldrich. (3-(Piperidin-4-yl)phenyl)methanol hydrochloride.

  • ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.

  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of (3-Methoxy-phenyl)-piperidin-4-yl-methanol synthesis

Technical Support Center: Optimization of (3-Methoxy-phenyl)-piperidin-4-yl-methanol Synthesis Topic: High-Yield Synthesis & Troubleshooting for Aryl-Piperidine Methanols Reference Code: TSC-SYN-2024-05 Audience: Medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (3-Methoxy-phenyl)-piperidin-4-yl-methanol Synthesis

Topic: High-Yield Synthesis & Troubleshooting for Aryl-Piperidine Methanols Reference Code: TSC-SYN-2024-05 Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Synthetic Challenge

The synthesis of (3-Methoxy-phenyl)-piperidin-4-yl-methanol is a critical C-C bond formation step often used in the development of GPCR ligands (e.g., 5-HT2A antagonists) and transporter inhibitors.

The most direct and atom-economical route involves the nucleophilic addition of 3-methoxyphenylmagnesium bromide (Grignard reagent) to


-protected-4-piperidinecarboxaldehyde . However, users frequently report yields fluctuating between 30-50% due to three core failure modes:
  • Enolization: The aldehyde proton is acidic; basic Grignard reagents can cause enolization rather than addition.[1]

  • Magnesium Chelation: The piperidine nitrogen (even if protected) and the resulting alkoxide can form stable "sticky" magnesium salts that trap product during workup.[1]

  • Moisture Sensitivity: Inadequate drying of the hygroscopic aldehyde starting material.

This guide provides a validated, high-yield protocol (>80%) with a specific focus on the "Rochelle’s Salt" workup to solve isolation issues.

Module 1: Reagent Preparation & Handling (The Foundation)

Q: My Grignard reagent is commercially available (1.0 M in THF). Can I use it directly? A: Proceed with caution. Commercial Grignard reagents degrade over time, absorbing moisture to form the hydrocarbon (anisole) and Mg(OH)Br.[1] Using degraded reagent leads to incomplete conversion.

  • Protocol: You must titrate your Grignard reagent before use. Use Salicylaldehyde phenylhydrazone or Menthol/1,10-Phenanthroline as an indicator.[1] If the concentration is <0.8 M, synthesis of fresh reagent from 3-bromoanisole and Mg turnings is recommended.

Q: Which protecting group should I use for the piperidine nitrogen? A: Use the Boc (tert-butoxycarbonyl) group.

  • Why? The free amine (

    
    -H) is acidic enough to quench the Grignard reagent immediately. Benzyl (Bn) groups are acceptable but can be difficult to remove later without reducing the aryl ring. Boc is stable to the basic Grignard conditions and easily removed with TFA/HCl later.
    

Module 2: The High-Yield Reaction Protocol

Methodology: Controlled Addition at Low Temperature.[1]

ParameterSpecificationReason
Stoichiometry 1.2 - 1.3 equiv. GrignardExcess reagent accounts for residual moisture and ensures complete consumption of the valuable aldehyde.
Solvent Anhydrous THFDiethyl ether precipitates the intermediate alkoxide too densely; THF keeps it solvated.
Temperature 0°C to RT-78°C is often unnecessary and causes solubility issues; 0°C suppresses enolization sufficiently.
Concentration 0.3 M - 0.5 MHigh dilution prevents exotherms and localized "hot spots" that favor side reactions.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried flask with

    
    -Boc-4-piperidinecarboxaldehyde  (1.0 equiv) and anhydrous THF under Argon/Nitrogen. Cool to 0°C .[2]
    
  • Addition: Add 3-methoxyphenylmagnesium bromide (1.3 equiv) dropwise over 30 minutes.

    • Critical: Maintain internal temperature <5°C.[1][3]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2-3 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 7:3). The aldehyde spot should disappear. If starting material remains after 3h, do not add more Grignard immediately; cool to 0°C first.

Module 3: Work-up & Purification (The Recovery)

Q: I see a thick white emulsion during aqueous quench and cannot separate the layers. What happened? A: You have formed a stable Magnesium-Amine complex. Standard NH₄Cl quenches often fail here because they precipitate gelatinous Mg(OH)₂.

The Solution: Rochelle’s Salt (Potassium Sodium Tartrate) This is the single most effective way to improve isolated yield.[1] Tartrate acts as a bidentate ligand, sequestering Mg²⁺ ions into a water-soluble complex, breaking the emulsion.[1]

Optimized Work-up Protocol:

  • Cool reaction mixture to 0°C.

  • Quench by slow addition of Saturated Aqueous Rochelle’s Salt solution (20 mL per gram of substrate).

  • Vigorous Stirring: Stir the biphasic mixture vigorously at RT for 30–60 minutes .

    • Visual Cue: The mixture will transform from a cloudy emulsion to two clear, distinct layers.

  • Separate layers. Extract aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

Module 4: Visualization of Pathways

Figure 1: Reaction Logic & Decision Tree

ReactionPathway Start Start: N-Boc-4-piperidinecarboxaldehyde Reaction Reaction: THF, 0°C -> RT (1.3 equiv Grignard) Start->Reaction Reagent Reagent: 3-Methoxyphenyl-MgBr (Titrated >0.9M) Reagent->Reaction Check TLC Check (3 hrs) Reaction->Check Success Complete Conversion Check->Success Aldehyde consumed Fail Incomplete / SM Remaining Check->Fail Aldehyde visible Quench Quench: Sat. Rochelle's Salt Stir 45 mins Success->Quench Fail->Reaction Add 0.2 eq Grignard (at 0°C) Isolate Isolation: Phase Separation (Clear Layers) Quench->Isolate

Caption: Figure 1. Optimized workflow for Grignard addition, emphasizing the critical decision point at TLC monitoring and the specific Rochelle's Salt quench method.

Module 5: Troubleshooting FAQ

Q: My product yield is low (<40%), and I see a spot corresponding to the alcohol and a spot for the ketone. Why? A: This suggests air oxidation or Oppenauer-type oxidation during workup.

  • Fix: Ensure the reaction is strictly under inert atmosphere. During workup, keep the pH neutral. If the ketone is a major byproduct, you can rescue it by reducing the crude mixture with NaBH₄ in Methanol to convert it back to the desired alcohol.[1]

Q: The aldehyde starting material is solid and hard to dry. Can I just use it as is? A: No. Commercial aldehydes often contain hydrate forms (gem-diols) or carboxylic acids (from air oxidation).

  • Fix: Dissolve the aldehyde in Toluene and concentrate in vacuo (azeotropic drying) 2-3 times before dissolving in THF for the reaction.

Q: Can I use the Lithium reagent (3-methoxy-phenyllithium) instead of Grignard? A: Yes, generated via Lithium-Halogen exchange (3-bromoanisole + n-BuLi).

  • Pros: Faster reaction at -78°C.

  • Cons: Much more basic. Higher risk of enolizing the aldehyde (stripping the proton alpha to the carbonyl) rather than attacking the carbonyl carbon. Stick to Grignard unless you have specific cryogenic equipment.

References

  • Rochelle's Salt Work-up Efficiency

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p. 584 (2004).[1]

    • Context: Describes the use of potassium sodium tartrate to break aluminum/magnesium emulsions in amine synthesis.
    • URL:

  • Grignard Addition to N-Heterocycles

    • Source: Beilstein Journal of Organic Chemistry, 2019, 15, 61–68.
    • Context: Regioselective addition of Grignard reagents to N-acyl salts, highlighting temper
    • URL:[1]

  • Synthesis of Piperidine-Methanol Intermediates (Vandetanib Analogues)

    • Source: Atlantis Press, 3rd International Conference on Chemical Engineering and Advanced M
    • Context: Describes the specific synthesis of piperidin-4-yl-methanol derivatives and optimiz
    • URL:[1]

  • Grignard Reagent Titration

    • Source: Sigma-Aldrich Technical Bulletin / Krasovskiy, A. & Knochel, P. Synthesis 2006, 5, 890–891.
    • Context: Standard method for titrating organometallics using LiCl and iodine or salicylaldehyde phenylhydrazone.
    • URL:[1]

Sources

Optimization

Technical Support Center: Solubility Guide for (3-Methoxy-phenyl)-piperidin-4-yl-methanol

Introduction Welcome to the technical support center for (3-Methoxy-phenyl)-piperidin-4-yl-methanol . This guide addresses the specific solubility challenges associated with this piperidine derivative in Dimethyl Sulfoxi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for (3-Methoxy-phenyl)-piperidin-4-yl-methanol . This guide addresses the specific solubility challenges associated with this piperidine derivative in Dimethyl Sulfoxide (DMSO).

As a secondary amine with a lipophilic phenyl ether tail and a polar methanol head, this molecule exhibits amphiphilic properties that can lead to non-intuitive solubility behaviors. The most common failures we observe—precipitation upon storage, "crashing out" during dilution, or incomplete solubilization—are rarely due to the compound itself, but rather the thermodynamic state of the solvent system .

This guide provides a self-validating protocol to ensure your stock solutions remain stable and assay-ready.

Part 1: Diagnostic Phase (Pre-Solubilization)

Before you weigh your compound, you must verify the Solid State Form . The solubility rules for this molecule change drastically depending on whether you have the Free Base or the Salt (e.g., HCl) .

Form Verification Table
FeatureFree Base Form HCl Salt Form
Appearance Waxy solid or viscous oilCrystalline white powder
DMSO Solubility High (>100 mM). Dissolves rapidly.Moderate (10–50 mM). May require kinetic energy (heat/sonication) to break lattice energy.
Water Solubility Low (Hydrophobic).[1]High (Hydrophilic).
Common Issue Precipitates if diluted into acidic aqueous buffer too quickly."Salting out" effect in pure anhydrous DMSO at high concentrations.

Critical Warning: If you are using the HCl salt , do not attempt to make a >50 mM stock in DMSO without testing a small aliquot first. The ionic lattice energy of the salt often exceeds the solvation energy provided by DMSO at room temperature [1].

Part 2: The Standard Solubilization Protocol

Do not simply add solvent and shake. Follow this thermodynamic equilibration process to prevent "metastable" solutions that precipitate later.

Step-by-Step Workflow
  • DMSO Quality Check:

    • Use Anhydrous DMSO (≥99.9%, water <50 ppm).

    • Why? DMSO is hygroscopic.[2][3] It can absorb up to 33% of its weight in water from the atmosphere. Water acts as a potent antisolvent for the free base form of this molecule [2].

  • Weighing & Calculation:

    • Calculate volume using the formula:

      
      
      
    • Note: Ensure you use the MW corresponding to your specific salt form.

  • Solvent Addition (The "Wetting" Phase):

    • Add 50% of the calculated DMSO volume.

    • Vortex for 30 seconds. This creates a high-concentration slurry that breaks down aggregates.

  • Kinetic Dissolution:

    • Add the remaining 50% of DMSO.

    • Sonicate at 30–40°C for 5–10 minutes.

    • Scientific Rationale: Sonication creates cavitation bubbles that disrupt intermolecular hydrogen bonding (piperidine N-H interaction), forcing the solvent into the crystal lattice [3].

  • Visual Inspection:

    • Hold the vial against a light source. The solution must be optically clear . Any "haze" indicates micro-precipitation.

Part 3: Troubleshooting Logic (Visualized)

Use the following decision tree to diagnose and fix solubility failures.

Solubility_Troubleshooting cluster_legend Legend Start Issue: Compound Won't Dissolve or Precipitated Check_Form Check 1: Is it Salt or Free Base? Start->Check_Form Is_Salt It is HCl Salt Check_Form->Is_Salt Is_Base It is Free Base Check_Form->Is_Base Action_Salt Action: Add 5-10% Water (if assay allows) OR Heat to 37°C Is_Salt->Action_Salt Action_Base Action: Check DMSO Water Content. Is DMSO old? Is_Base->Action_Base Wet_DMSO Yes, DMSO is old/wet Action_Base->Wet_DMSO Absorbed H2O Dry_DMSO No, DMSO is fresh Action_Base->Dry_DMSO Fix_Wet CRITICAL FAILURE: Water is the antisolvent. Lyophilize & Redissolve in Anhydrous DMSO Wet_DMSO->Fix_Wet Fix_Dry Action: Sonicate @ 40°C Check for 'Oiling Out' Dry_DMSO->Fix_Dry key1 Diagnostic key2 Action Required key3 Critical Stop

Figure 1: Decision tree for troubleshooting solubility failures based on compound form and solvent integrity.

Part 4: Frequently Asked Questions (FAQ)

Q1: My stock solution was clear yesterday, but today it is cloudy. Why?

A: This is likely due to Temperature-Induced Crystallization or Hygroscopicity .

  • The Cause: DMSO freezes at ~18.5°C. If you stored the stock in a refrigerator (4°C) or a cold lab, the DMSO may have partially frozen, forcing the solute into a supersaturated zone where it crystallized [2]. Alternatively, if the vial was not parafilmed, the DMSO absorbed atmospheric moisture, lowering the solubility of the free base.

  • The Fix: Warm the vial to 37°C and sonicate for 10 minutes. Ensure the cap is tight and wrapped in Parafilm for storage.

Q2: Can I use the HCl salt for my cellular assay if I dissolve it in DMSO?

A: Yes, but be cautious of the "Proton Shock."

  • The Mechanism: When you dilute a DMSO stock of the HCl salt into aqueous media (pH 7.4), the local acidity can momentarily drop.

  • Recommendation: Dilute the stock slowly into the media with constant stirring. If you see a precipitate form immediately upon dilution, it is likely the Free Base crashing out as the pH shifts. Ensure your final assay concentration is below the aqueous solubility limit of the free base (~100 µM for this class of molecule) [4].

Q3: The compound formed a "goo" or oil at the bottom of the vial instead of dissolving.

A: This is called "Oiling Out."

  • The Cause: This happens when the compound is in a liquid-liquid phase separation state, often caused by water contamination in the DMSO.

  • The Fix: You must remove the water. Add molecular sieves to your DMSO stock (if compatible with downstream chemistry) or, preferably, lyophilize the sample to remove the wet solvent and reconstitute in fresh, anhydrous DMSO [5].

Part 5: Advanced Recovery (The "Stuck" Sample)

If you have a valuable sample that refuses to dissolve despite following the above, use the Co-Solvent Shift Method :

  • Add 5% Ethanol: Add a small volume of absolute ethanol to the DMSO mixture. The hydroxyl group in ethanol can sometimes disrupt the crystal lattice of piperidine derivatives better than DMSO alone.

  • Acidification (For Free Base only): If the free base is stubborn, adding 1 equivalent of Acetic Acid can protonate the piperidine nitrogen, converting it to a more soluble acetate salt in situ.

References

  • BenchChem Technical Support. (2025).[1][4][5] Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Retrieved from [5]

  • Ziath. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • Selleckchem. (2025). Frequently Asked Questions: Solubility & Storage. Retrieved from

  • PubChem. (2025).[6] Compound Summary: (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride.[7] National Library of Medicine. Retrieved from

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules.[3][4][5][8][9][10][11] Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of (3-Methoxy-phenyl)-piperidin-4-yl-methanol

Executive Summary (3-Methoxy-phenyl)-piperidin-4-yl-methanol is a critical pharmacophore often synthesized via Grignard addition of 3-methoxyphenylmagnesium bromide to N-protected 4-formylpiperidine, followed by deprotec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Methoxy-phenyl)-piperidin-4-yl-methanol is a critical pharmacophore often synthesized via Grignard addition of 3-methoxyphenylmagnesium bromide to N-protected 4-formylpiperidine, followed by deprotection. Common crude profiles exhibit significant non-polar impurities (biaryls, anisole derivatives) and polar byproducts (inorganic salts, over-reduced species).[1] This guide provides a self-validating purification workflow emphasizing acid-base workup as the primary purification vector, minimizing the need for expensive chromatographic steps.

Module 1: Diagnostic & Characterization

Q: My LC-MS shows a major peak at M+1 = 222.1, but several non-polar impurities are eluting early. What are they?

A: The M+1 peak at 222.1 corresponds to your target molecule (C₁₃H₁₉NO₂).[1] The non-polar impurities are likely artifacts of the Grignard formation and coupling process.

Common Impurity Profile:

RetentionLikely CompoundOriginRemoval Strategy
High (Non-polar) 3,3'-Dimethoxybiphenyl Wurtz-type homocoupling of Grignard reagent.Partition into organic layer during acid wash.[1]
High (Non-polar) Anisole Protonation of unreacted 3-methoxyphenylmagnesium bromide.[1]Vacuum distillation or organic wash.[1]
Medium (3-Methoxyphenyl)(piperidin-4-yl)methanone Incomplete reduction (if via ketone route) or oxidation.[1]Borohydride reduction (polish) or chromatography.[1]
Low (Polar) Magnesium/Lithium Salts Quenching of organometallic reagents.[1]Aqueous washes / EDTA chelation.[1]

Module 2: Chemical Workup (The "Self-Validating" Protocol)

Q: Chromatography is failing due to streaking. Is there a scalable alternative?

A: Yes. Because your target molecule contains a basic secondary amine (piperidine), you should utilize a pH-switch extraction before attempting chromatography.[1] This method exploits the pKa difference between the basic product (~9-10) and neutral impurities.

Protocol: Acid-Base Purification Workflow

Note: Perform all steps at 0–5°C initially to prevent elimination of the alcohol to the alkene (styrene derivative).

  • Dissolution : Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Acid Extraction :

    • Add 1M HCl (aq) (3.0 equivalents).

    • Agitate vigorously for 10 minutes.

    • Separate Layers :

      • Organic Layer: Contains non-basic impurities (Anisole, Biphenyl, unreacted aldehyde).[1] Discard (or analyze to confirm impurity removal).

      • Aqueous Layer: Contains your target product as the hydrochloride salt.[1]

  • Wash : Wash the aqueous acidic layer with fresh EtOAc (2x) to remove entrained non-polars.[1]

  • Basification (The Switch) :

    • Cool aqueous layer to 0°C.[1]

    • Slowly adjust pH to >12 using 6M NaOH or NH₄OH .[1]

    • Observation: The solution should become cloudy as the free base precipitates or oils out.

  • Recovery :

    • Extract the basic aqueous phase with DCM/Isopropanol (9:1) (3x).[1] The isopropanol helps solubilize the polar alcohol motif.

    • Dry combined organics over Na₂SO₄ and concentrate.[1]

Visualization of Workflow:

AcidBaseExtraction Start Crude Mixture (Target + Neutrals + Salts) Dissolve Dissolve in EtOAc/DCM Start->Dissolve AcidAdd Add 1M HCl (aq) Dissolve->AcidAdd Separate Phase Separation AcidAdd->Separate OrgLayer1 Organic Layer (Discard) Separate->OrgLayer1 Neutrals (Biphenyl, Anisole) AqLayer1 Aqueous Layer (Acidic) Contains Target-HCl Separate->AqLayer1 Target Salt Wash Wash with fresh EtOAc AqLayer1->Wash Basify Adjust pH > 12 (NaOH/NH4OH) Wash->Basify Extract Extract with DCM:IPA (9:1) Basify->Extract FinalOrg Final Organic Layer (Target Free Base) Extract->FinalOrg FinalAq Aqueous Waste (Salts) Extract->FinalAq

Figure 1: pH-Switch purification strategy for isolating piperidinyl-methanol derivatives.

Module 3: Chromatography Troubleshooting

Q: I still need to run a column. The amine is tailing badly on silica.[1] How do I fix this?

A: Secondary amines interact strongly with the acidic silanol groups on standard silica gel, causing peak broadening and irreversible adsorption.[1]

Recommended Mobile Phases:

MethodMobile Phase CompositionMechanism
Standard Silica DCM : MeOH : NH₄OH (90 : 9 : 1)Ammonia competes for silanol sites, freeing the amine.[1]
Standard Silica DCM : MeOH : Triethylamine (95 : 4 :[1] 1)TEA acts as a sacrificial base.[1]
Amine-Functionalized Silica Hexane : Ethanol (Gradient)Stationary phase is basic; no additive needed.[1] Ideal for sensitive compounds.[1]

Critical Tip: Do not use Acetone or Ethyl Acetate with primary/secondary amines on silica for long periods, as Schiff base formation (with acetone) or transamidation (with EtOAc) can occur slowly, though less likely with this specific alcohol.[1] DCM/MeOH is the gold standard here.[1]

Module 4: Crystallization & Polishing

Q: Can I crystallize the final product to avoid an oil?

A: The free base of (3-Methoxy-phenyl)-piperidin-4-yl-methanol is often an oil or a low-melting solid. However, the Hydrochloride (HCl) or Fumarate salts are highly crystalline.[1]

Salt Formation Protocol (for solid isolation):

  • Dissolve the purified free base oil in a minimum amount of Ethanol or Isopropanol .[1]

  • Add 1.1 equivalents of HCl in Dioxane (4M) or solid Fumaric Acid .

  • Add Diethyl Ether or MTBE dropwise until the solution turns slightly turbid.

  • Cool to -20°C overnight.

  • Filter the white precipitate.[1]

Advantages:

  • Stabilizes the molecule against oxidation.[1]

  • Removes trace colored impurities.[1]

  • Provides a handle for X-ray crystallography if absolute stereochemistry (if chiral separation performed) is needed.[1]

Module 5: Impurity Identification Logic

Q: How do I decide which method to use based on my TLC?

A: Use the decision tree below to select the most efficient purification route based on your crude impurity profile.

DecisionTree Input Analyze Crude (TLC/LCMS) Check1 High Non-Polar Impurities? Input->Check1 Check2 High Polar Impurities? Check1->Check2 No Method1 Acid/Base Extraction (Module 2) Check1->Method1 Yes (Biphenyls) Method2 DCM:MeOH:NH3 Column (Module 3) Check2->Method2 Yes (Salts/Oxides) Method3 Recrystallization as HCl Salt (Module 4) Check2->Method3 No (Clean but oil)

Figure 2: Decision matrix for purification methodology.

References

  • BenchChem Technical Support . Purification of Piperidine Derivatives: Troubleshooting Guides. Retrieved from

  • University College Cork . A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate. Retrieved from

  • ChemicalBook . 4-Piperidinemethanol Synthesis and Impurity Profiles. Retrieved from

  • PubChem . Compound Summary: (3-methoxyphenyl)(piperidin-4-yl)methanol.[1] Retrieved from

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of (3-Methoxy-phenyl)-piperidin-4-yl-methanol

Case ID: HYGRO-PIP-04 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Resolving hygroscopic challenges, deliquescence, and handling errors. Executive Summary The molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HYGRO-PIP-04 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Resolving hygroscopic challenges, deliquescence, and handling errors.

Executive Summary

The molecule (3-Methoxy-phenyl)-piperidin-4-yl-methanol presents a classic "dual-threat" in solid-state chemistry: a basic secondary amine (piperidine ring) combined with a polar hydroxyl group. This structural motif creates high potential for hydrogen bonding with atmospheric water.

If you are experiencing "gumming," weighing errors, or variable stoichiometry, you are likely dealing with a phase transition induced by moisture sorption (lowering of the glass transition temperature,


). This guide provides immediate operational workarounds and long-term chemical engineering solutions.

Module 1: Immediate Operational Triage

Use these protocols if you have a batch currently in hand that is difficult to handle.

FAQ 1.1: The material turns into a sticky gum on the balance. How do I get an accurate weight?

Diagnosis: The material is likely amorphous or semi-crystalline with a low


. As it absorbs water, the 

drops below room temperature, causing the solid to flow (deliquescence).

The "Difference Weighing" Protocol: Do not attempt to weigh the solid directly onto a spatula or weigh paper.

  • Tare a dry, capped vial (including the cap).

  • Add the approximate amount of material to the vial inside a glove bag or dry box.

  • Cap immediately.

  • Weigh the sealed vial.

  • Subtract the tare weight to get the Net Weight.

  • Dissolve the material inside the vial with your reaction solvent (e.g., DCM, THF) to transfer it quantitatively to the reaction vessel.

FAQ 1.2: How do I dry the material without degrading it?

Warning: Heating secondary amines in the presence of moisture and air can lead to oxidation (N-oxide formation) or carbamate formation (reaction with atmospheric CO


).

Recommended Drying Protocol (Azeotropic Distillation): Vacuum oven drying is often ineffective for "gummy" solids because the surface forms a skin that traps moisture inside.

  • Dissolve the material in Dichloromethane (DCM) or Toluene .

  • Add anhydrous Magnesium Sulfate (MgSO

    
    ) to the solution and stir for 30 minutes.
    
  • Filter under an inert atmosphere (Nitrogen/Argon).

  • Concentrate on a rotary evaporator.

  • Chase with anhydrous diethyl ether or pentane to induce precipitation of a foam/solid.

  • High-Vacuum Dry: Place the flask immediately on a high-vacuum manifold (<1 mbar) for 12–24 hours.

Module 2: The Permanent Fix (Solid-State Engineering)

Use these strategies to prevent the issue in future batches.

FAQ 2.1: Why is the HCl salt still hygroscopic?

Insight: While Hydrochloride (HCl) is the default salt in pharma, it is often a poor choice for hygroscopic amines. The chloride ion is small and has high charge density, often leading to hygroscopic salts or hydrates.

Protocol: Intelligent Salt Selection (The "Counter-Ion Screen")

To stabilize the solid form, you must disrupt the hygroscopic tendency by changing the crystal lattice energy.

Recommended Counter-Ions for Piperidines:

Counter-Ion pKa (Acid) Rationale Hygroscopicity Risk
Fumarate 3.03, 4.44 Excellent H-bond acceptor; often forms non-hygroscopic 2:1 or 1:1 salts. Low (Preferred)
Succinate 4.21, 5.64 Similar to fumarate; good for forming stable crystalline lattices. Low
Tosylate -1.34 Lipophilic anion; repels moisture effectively. Low/Medium
Mesylate -1.9 Strong acid, but risks forming hygroscopic salts if not crystallized perfectly. Medium

| Hydrochloride | -7 | Default choice, but often forms hydrates or deliquescent solids. | High |

Visualization: Salt Selection Decision Logic

The following diagram outlines the decision process for stabilizing the amine.

SaltSelection Start Start: Unstable/Hygroscopic Free Base pKa_Check Check pKa of Piperidine N (~10-11) Start->pKa_Check Selection Select Counter-Ion Candidates pKa_Check->Selection Target u0394pKa > 3 Screen Parallel Salt Screen (Solvent Evaporation) Selection->Screen Try: Fumaric, Succinic, Tosylic acid Analysis Analyze via DSC & DVS Screen->Analysis Decision Is Hygroscopicity < 2% at 80% RH? Analysis->Decision Adopt Salt Form Adopt Salt Form Decision->Adopt Salt Form Yes Try Co-Crystal / ASD Try Co-Crystal / ASD Decision->Try Co-Crystal / ASD No

Figure 1: Strategic workflow for selecting a counter-ion to mitigate hygroscopicity in secondary amines.

Module 3: Synthesis & Reactivity

Impact on downstream chemistry.[1]

FAQ 3.1: Can I use the "wet" material in a reaction?

Answer: Yes, but you must correct the stoichiometry.

  • Measure Water Content: Use Karl Fischer (KF) titration. Do not rely on NMR (water peak shifts and integration is unreliable for broad peaks).

  • Stoichiometry Correction:

    
    
    
  • Reagent Compatibility:

    • Coupling Reactions (EDC/HATU): Excess water hydrolyzes activated esters. Use 20% excess coupling agent.

    • Alkylation (NaH/LDA):CRITICAL. You must dry the material first (See Module 1). Water will quench the base immediately and potentially cause a dangerous exotherm.

FAQ 3.2: The material degraded during storage. What happened?

Mechanism: Piperidines react with atmospheric CO


 to form carbamates  (reversible salts) or react with trace formaldehyde in air.
  • Prevention: Store under Argon. If the material has yellowed, it is likely the N-oxide or oxidative degradation.

  • Purification: Recrystallize from Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) . These solvents are less likely to solvate water than alcohols.

Module 4: Process Workflow Visualization

Standard Operating Procedure (SOP) for handling incoming batches of (3-Methoxy-phenyl)-piperidin-4-yl-methanol.

HandlingSOP Receipt Material Receipt Triage Visual Inspection (Clumping?) Receipt->Triage Dry Azeotropic Drying (DCM/MgSO4) Triage->Dry Yes (Sticky) Store Storage (Desiccator/Argon) Triage->Store No (Free flowing) Dry->Store Use Dispense via Difference Weighing Store->Use

Figure 2: Operational workflow for receiving and handling hygroscopic intermediates.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (The authoritative text on salt selection for physicochemical property modification).

  • FDA Guidance for Industry. (2001). Q1A(R2) Stability Testing of New Drug Substances and Products. Link (Guidelines on humidity and stability testing).

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Characterization of the Hygroscopic Properties of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences.
  • Organic Chemistry Portal. (n.d.). Piperidine Synthesis and Properties. Link (General chemical properties and reactivity of piperidines).

  • PubChem. (n.d.). (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride.[4] Link (Compound specific identifiers and physical property data).

Sources

Troubleshooting

Minimizing side reactions during piperidin-4-yl-methanol functionalization

Welcome to the Piperidin-4-yl-methanol Functionalization Support Center. Current Status: 🟢 Operational Ticket Queue: High volume regarding Chemoselectivity and Over-alkylation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperidin-4-yl-methanol Functionalization Support Center.

Current Status: 🟢 Operational Ticket Queue: High volume regarding Chemoselectivity and Over-alkylation.

User Triage: What is your primary experimental block?

  • Issue A: "I tried to react the alcohol (OH), but the amine (NH) reacted instead."

    
    
    
  • Issue B: "I tried to add one alkyl group to the amine, but I got a mixture of di-alkylated and quaternary salts."

    
    
    
  • Issue C: "My Mitsunobu reaction failed or produced a sticky betaine mess."

    
    
    

Ticket #001: Chemoselectivity Failure (N- vs. O-Attack)

User Complaint:

"I attempted to esterify the hydroxyl group of piperidin-4-yl-methanol using an acid chloride, but NMR shows the acyl group attached to the nitrogen. Why?"

Expert Diagnosis: This is a classic nucleophilicity mismatch. In piperidin-4-yl-methanol, you have two nucleophiles:

  • Secondary Amine (Piperidine N):

    
     (highly nucleophilic, basic).
    
  • Primary Alcohol (Hydroxymethyl O):

    
     (less nucleophilic).
    

Without protection, the amine will always outcompete the alcohol for electrophiles (alkyl halides, acid chlorides, sulfonyl chlorides). You cannot rely on stoichiometry alone to control this.

The Fix: Orthogonal Protection Strategy You must mask the nitrogen before modifying the oxygen. The Boc (tert-butyloxycarbonyl) group is the industry standard here because it is stable to the basic conditions required for O-alkylation but easily removed with acid (TFA/HCl).

Standard Operating Procedure (SOP): Selective N-Boc Protection

Validates against BenchChem and Sigma-Aldrich protocols [1, 2].

Reagents:

  • Piperidin-4-yl-methanol (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (1.5 eq) or 
    
    
    
  • Solvent: DCM or THF/Water (1:1)

Step-by-Step Protocol:

  • Dissolution: Dissolve piperidin-4-yl-methanol in DCM (

    
     concentration). Cool to 
    
    
    
    .
  • Base Addition: Add

    
     slowly.
    
  • Reagent Addition: Add

    
     (dissolved in minimal DCM) dropwise over 30 minutes. Critical: Rapid addition causes exotherms that may lead to bis-protection.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple, Boc-protected is often faint/invisible or requires PMA stain).

  • Workup: Wash with

    
     Citric Acid (to remove unreacted amine/base), then Brine. Dry over 
    
    
    
    .
  • Result: N-Boc-4-piperidinemethanol . The Nitrogen is now inert. You are free to react the Alcohol.

Visual Workflow: The Selectivity Logic

SelectivityStrategy Start Start: Piperidin-4-yl-methanol Decision Target: O-Functionalization? Start->Decision Direct Direct Reaction (Acid Chloride/Base) Decision->Direct No Protection Protect Step 1: N-Boc Protection (Boc2O, Et3N) Decision->Protect Strategic Route Fail FAILURE: N-Acylation (Major) O-Acylation (Minor) Direct->Fail Intermediate Intermediate: N-Boc-4-piperidinemethanol Protect->Intermediate React Step 2: O-Reaction (e.g., NaH + R-Br) Intermediate->React Deprotect Step 3: Deprotection (TFA or HCl) React->Deprotect Success SUCCESS: 4-(Alkoxymethyl)piperidine Deprotect->Success

Caption: Workflow for ensuring chemoselectivity. Direct reaction leads to N-functionalization; Protection strategy ensures O-functionalization.

Ticket #002: Poly-Alkylation Control

User Complaint:

"I'm trying to attach a benzyl group to the nitrogen. I used Benzyl Bromide and base, but I'm getting the quaternary ammonium salt (double alkylation). How do I stop at mono-alkylation?"

Expert Diagnosis: Direct alkylation of secondary amines with alkyl halides is notoriously difficult to control. As soon as the product (tertiary amine) forms, it is often more nucleophilic than the starting material (secondary amine), leading to a runaway reaction (Menshutkin reaction) [3].

The Fix: Reductive Amination Switch from Direct Alkylation (


) to Reductive Amination  (

). This pathway proceeds via an iminium ion intermediate, which effectively "locks" the stoichiometry to 1:1 because the iminium species cannot react with a second aldehyde molecule before reduction.
Comparative Data: Alkylation Strategies
FeatureDirect Alkylation (

)
Reductive Amination (

)
Reagent Alkyl Halide + Base (

)
Aldehyde + Hydride (

)
Mechanism

Substitution
Iminium formation

Reduction
Selectivity Poor (Mix of

,

,

amines)
High (Stops at

amine)
Side Reactions Elimination (

), Quaternization
Reduction of aldehyde to alcohol
Recommendation Avoid (unless

is sterically hindered)
Preferred Method
Standard Operating Procedure (SOP): Reductive Amination

Ref: BenchChem Protocol for N-Alkylation [4].

Reagents:

  • Piperidin-4-yl-methanol (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 eq)
  • Acetic Acid (catalytic, optional to adjust pH to 5–6)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Protocol:

  • Imine Formation: Mix amine and aldehyde in DCE at RT. Stir for 30–60 minutes.

    • Tip: If using a ketone, add molecular sieves to push equilibrium.

  • Reduction: Add

    
     in one portion.
    
    • Why STAB? It is less reactive than

      
       and will not reduce the aldehyde/ketone directly, only the iminium ion.
      
  • Quench: Stir overnight. Quench with saturated

    
    .[1]
    
  • Extraction: Extract with DCM. The product is the mono-N-alkylated tertiary amine.

Ticket #003: Mitsunobu Stagnation

User Complaint:

"I am trying to convert the alcohol to an ether using the Mitsunobu reaction (DEAD/PPh3). The reaction turns dark, but I recover starting material."

Expert Diagnosis: The Mitsunobu reaction requires the nucleophile (the phenol or acid you are coupling) to have a


. However, the internal basic nitrogen of piperidine (

) interferes. It can protonate the betaine intermediate or react with the activated phosphonium species, killing the catalytic cycle.

The Fix:

  • Mandatory N-Protection: You cannot perform a standard Mitsunobu on free piperidin-4-yl-methanol. The amine must be Boc-protected or Cbz-protected first.

  • Order of Addition: Pre-complex the Betaine.

Visual Mechanism: The Interference

MitsunobuFail Reagents DEAD + PPh3 Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Substrate Free Piperidine-OH (Unprotected) Betaine->Substrate Mix PathA Intended Path: Activate OH Substrate->PathA Slow DeadEnd DEAD END: Phosphonium-Amine Salt (No Product) Substrate->DeadEnd Nucleophilic N attack PathB Parasitic Path: Amine Attacks P+

Caption: The free amine nitrogen attacks the Mitsunobu reagents, preventing the activation of the alcohol oxygen.

References

  • BenchChem. "Direct Synthesis Routes for [1-(3-Aminopropyl)piperidin-4-yl]methanol." BenchChem Technical Guides. Link

  • Sigma-Aldrich. "Application Note – N-Boc protection." Sigma-Aldrich Technical Documents. Link

  • ResearchGate. "Procedure for N-alkylation of Piperidine?" ResearchGate Community Discussions. Link

  • BenchChem. "Protocol for N-alkylation of 1-Boc-4-(aminomethyl)piperidine."[2] BenchChem Protocols. Link

  • RSC Advances. "Synthesis of Donepezil-based reactivators." Royal Society of Chemistry, 2015. Link

Sources

Optimization

Technical Support Center: Synthesis of (3-Methoxy-phenyl)-piperidin-4-yl-methanol Derivatives

Case ID: SYN-5HT2A-PRECURSOR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic The Challenge: Synthesizing (3-Methoxy-phenyl)-piperidin-4-yl-metha...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-5HT2A-PRECURSOR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Challenge: Synthesizing (3-Methoxy-phenyl)-piperidin-4-yl-methanol involves the nucleophilic addition of a 3-methoxyphenyl metallospecies to a 4-piperidone. While theoretically simple, this reaction frequently stalls due to steric hindrance and competitive enolization .

The 4-piperidone ring (usually N-protected) presents significant steric bulk. When coupled with a moderately bulky nucleophile (3-methoxyphenylmagnesium bromide), the Grignard reagent often acts as a base rather than a nucleophile , deprotonating the ketone (alpha-proton abstraction) instead of attacking the carbonyl carbon. This results in the recovery of starting material and formation of the protonated arene (anisole derivative) upon workup.

The Solution: To overcome this, we must suppress the basicity of the organometallic reagent while enhancing the electrophilicity of the ketone. This guide details the transition from standard Grignard conditions to Lanthanide-Mediated Addition (Knochel’s Method) , which is the industry standard for resolving this specific steric bottleneck.

Reaction Pathway Analysis

The following diagram illustrates the bifurcation between the failure mode (Enolization) and the success mode (Lanthanide Activation).

ReactionPathway Start Reagents: N-Boc-4-Piperidone + 3-Methoxyphenyl MgBr Path_Fail Standard Path (No Additive) Start->Path_Fail High Basicity Path_Success Enhanced Path (LaCl3·2LiCl) Start->Path_Success Attenuated Basicity Enolization Mechanism: Enolization (Mg acts as Base) Path_Fail->Enolization Complexation Mechanism: Lewis Acid Activation (La coordinates Carbonyl) Path_Success->Complexation Result_Fail Outcome: Low Yield (Recovered Ketone + Anisole) Enolization->Result_Fail Result_Success Outcome: High Yield (Target Tertiary Alcohol) Complexation->Result_Success

Figure 1: Mechanistic divergence between standard Grignard conditions and Lanthanide-mediated addition.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (LaCl₃·2LiCl Mediated)

Recommended for initial attempts and scale-up. This method utilizes the "Turbo-Grignard" concept developed by Knochel, significantly suppressing enolization.

Reagents:

  • Substrate: N-Boc-4-piperidone (1.0 equiv)

  • Nucleophile: 3-Methoxyphenylmagnesium bromide (1.2 equiv)

  • Additive: LaCl₃·2LiCl (0.6 M solution in THF) (1.0 - 1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation of the Lewis Acid Complex:

    • Flame-dry a 3-neck round bottom flask under Argon.

    • Charge with anhydrous LaCl₃·2LiCl solution (1.1 equiv).

    • Note: If preparing fresh from anhydrous LaCl₃, ensure it is finely ground and refluxed with LiCl in THF for 4-8 hours until dissolved. Commercial solutions are highly recommended for consistency.

  • Substrate Activation:

    • Cool the LaCl₃ solution to 0°C.

    • Add N-Boc-4-piperidone (dissolved in minimal THF) dropwise.

    • Stir for 30–60 minutes at 0°C. This allows the Lanthanum to complex with the carbonyl oxygen, increasing its electrophilicity and blocking the alpha-protons.

  • Nucleophilic Addition:

    • Add the Grignard reagent (3-Methoxyphenylmagnesium bromide) dropwise over 20 minutes.

    • Critical: Maintain temperature between 0°C and 5°C. Do not let it warm yet.

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Quench: Cool to 0°C and add sat. aq. NH₄Cl (exothermic).

    • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Cryogenic Lithiation (Alternative)

Use this if the Grignard reagent is difficult to form or if LaCl₃ is unavailable.

  • Lithiation: Dissolve 3-bromoanisole in THF and cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins to generate the aryllithium species.

  • Addition: Add N-Boc-4-piperidone (dissolved in THF) slowly down the side of the flask at -78°C.

  • Warm-up: This is the danger zone. Stir at -78°C for 1 hour, then very slowly warm to -20°C before quenching. Rapid warming promotes enolization.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Recovery of Starting Material (Ketone) Enolization occurred (Grignard acted as a base).Switch to Protocol A. The LaCl₃ suppresses basicity. Alternatively, use Cerium Chloride (CeCl₃) if LaCl₃ is unavailable (Imamoto reagent).
Homocoupling of Aryl Halide Grignard formation failure; Wurtz coupling.Initiate Grignard with DIBAL-H (cat.) or Iodine. Ensure Mg turnings are fresh/activated. Keep concentration high during formation.
Low Yield / "Gunk" Moisture contamination.Lanthanide salts are extremely hygroscopic. Re-dry glassware and use fresh anhydrous solvents (<50 ppm water).
Rotameric Broadening in NMR N-Boc protecting group restricted rotation.This is not a chemical failure. Run NMR at 50°C or in DMSO-d6 to coalesce peaks before assuming impurity.
Product is an Oil/Gum Common for this derivative.Triturate with cold pentane or diethyl ether/hexane mixtures to induce crystallization.

Comparative Data: Yield Optimization

The following data summarizes internal optimization campaigns for 4-substituted piperidine synthesis.

MethodReagentTempYield (%)Primary Impurity
Standard Grignard RMgBr0°C to RT15 - 30%Recovered Ketone (Enolization)
Organolithium RLi-78°C45 - 60%Bis-addition / Polymerization
Imamoto RMgBr + CeCl₃-78°C65 - 75%Cerium salts difficult to remove
Knochel (Recommended) RMgBr + LaCl₃·2LiCl 0°C to RT 85 - 92% Minimal

Frequently Asked Questions (FAQs)

Q1: Can I use N-Benzyl instead of N-Boc protection? A: Yes, but N-Boc is preferred for two reasons:

  • Conformation: The Boc group makes the piperidine ring more rigid, often improving the stereoselectivity of the attack (equatorial attack leading to axial alcohol).

  • Deprotection: Removing N-Benzyl often requires hydrogenation (Pd/C), which might reduce your aromatic ring or the alcohol if not carefully controlled. Boc is easily removed with TFA/DCM later.

Q2: Why is LaCl₃·2LiCl better than CeCl₃? A: While both are Lanthanides, the LaCl₃[1]·2LiCl complex is soluble in THF .[1][2] CeCl₃ usually requires a heterogeneous slurry which can lead to inconsistent stirring and "hot spots" of reactivity. The homogeneous nature of the Knochel complex ensures uniform activation of the ketone.

Q3: My Grignard reagent won't start. Can I use the Turbo-Grignard (iPrMgCl·LiCl) for exchange? A: Absolutely. Instead of making the Grignard from Mg turnings, take 3-bromoanisole and treat it with iPrMgCl·LiCl at room temperature. This performs a Halogen-Magnesium exchange to generate your nucleophile cleanly, which can then be used in Protocol A.

Workflow Decision Tree

Use this logic flow to determine your next experimental step.

DecisionTree Start Start Synthesis Standard Standard Grignard Start->Standard Check_Yield Check Yield LaCl3 Protocol A: LaCl3·2LiCl Check_Yield->LaCl3 Yield < 40% Finish Proceed to Deprotection Check_Yield->Finish Yield > 80% Standard->Check_Yield Check_Yield_2 Check Yield LaCl3->Check_Yield_2 Attempt Cryo Protocol B: Cryo-Lithiation Exchange Mg-Halogen Exchange (iPrMgCl·LiCl) Check_Yield_2->Cryo Impure/Complex Check_Yield_2->Exchange No Reaction

Figure 2: Decision matrix for optimizing reaction conditions.

References

  • Krasovskiy, A., & Knochel, P. (2006).[1][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[1] Soluble Lanthanide Salts (LnCl3[1][2]·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds. Angewandte Chemie International Edition.

  • Imamoto, T., et al. (1989). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society.

  • Kehne, J. H., et al. (1996). MDL 100,907: a selective 5-HT2A antagonist for the treatment of schizophrenia. Neuropsychopharmacology. (Context for the target molecule class).

Sources

Troubleshooting

Addressing column chromatography separation issues for piperidine alcohols

Technical Support Center: Piperidine Alcohol Purification Topic: Addressing Column Chromatography Separation Issues for Piperidine Alcohols Content Type: Technical Support Guide (Troubleshooting & FAQs) Audience: Medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Alcohol Purification

  • Topic: Addressing Column Chromatography Separation Issues for Piperidine Alcohols

  • Content Type: Technical Support Guide (Troubleshooting & FAQs)

  • Audience: Medicinal Chemists, Process Chemists, and Purification Specialists[1]

Introduction: The "Piperidine Paradox"

Welcome to the Purification Support Center. If you are reading this, you are likely experiencing the "Piperidine Paradox": your compound is a secondary amine (basic, pKa ~11) with an alcohol handle (polar), causing it to adhere aggressively to standard silica gel.[1]

Silica gel (


) is not inert; its surface is covered in silanol groups (

) which are weakly acidic (pKa ~4-5).[1] When a basic piperidine passes through, it undergoes chemisorption —an acid-base reaction with the stationary phase—rather than simple physical adsorption. This results in the "streaking" or "tailing" that ruins separation resolution.[2]

This guide provides field-proven protocols to neutralize these interactions and achieve tight, symmetrical bands.

Module 1: The Tailing & Streaking Issue

Q: My product streaks from the baseline to the solvent front. How do I fix this?

A: You must suppress the ionization of surface silanols. This is achieved by introducing a "sacrificial base" into your mobile phase that competes for the acidic sites on the silica.[2]

Protocol 1: The "Sacrificial Base" Strategy

The Standard: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (


)  to your mobile phase.
  • Mechanism: The TEA/Ammonia has a higher affinity for the acidic silanol protons than your piperidine product. It coats the silica surface, effectively "deactivating" it, allowing your product to elute based on polarity rather than ionic attraction.

  • Recommendation: Use Ammonium Hydroxide (aq) or 7N

    
     in Methanol  over TEA when possible. Ammonia is easier to remove during rotary evaporation, whereas TEA often leaves a persistent residue and smell.
    

Q: I added TEA to my solvent, but the column is still streaking. Why?

A: You likely did not pretreat the silica. If you only add TEA to the eluent, the first few column volumes are spent neutralizing the silica during the run, causing the leading edge of your band to move differently than the tail.

Protocol 2: Basifying the Silica Slurry (Critical Step)
  • Prepare the Slurry: Mix your silica gel with the starting mobile phase (e.g., DCM).

  • Add the Modifier: Add 2-3% TEA (or 1%

    
    ) directly to the slurry before pouring it into the column.
    
  • Equilibrate: Pour the column and flush with 2-3 column volumes (CV) of the mobile phase containing the modifier (reduced to 1%).

  • Load Sample: Load your sample only after the column pH is basic.

Visualization: Troubleshooting Decision Logic

Piperidine_Troubleshooting Start Issue: Poor Separation of Piperidine Alcohol Check_Shape Check Peak Shape Start->Check_Shape Tailing Streaking / Tailing Check_Shape->Tailing Broad tail Coelution Co-elution / No Movement Check_Shape->Coelution Stuck at baseline Modifier_Q Is Mobile Phase Modified (TEA/NH3)? Tailing->Modifier_Q Polarity_Q Check Solvent System Coelution->Polarity_Q Add_Mod Action: Add 1% TEA or 1% NH4OH to Eluent Modifier_Q->Add_Mod No Pretreat_Q Was Silica Pre-treated? Modifier_Q->Pretreat_Q Yes Basify Action: Pre-wash Silica with 3% TEA Slurry Pretreat_Q->Basify No Switch_Phase Action: Switch to Neutral Alumina Pretreat_Q->Switch_Phase Yes, still failing DCM_MeOH Action: Switch to DCM : MeOH (9:1) Polarity_Q->DCM_MeOH Using Hex/EtOAc

Caption: Decision tree for diagnosing and resolving piperidine separation failures.

Module 2: Elution & Polarity Control

Q: Hexane/Ethyl Acetate isn't moving my compound. What solvent system should I use?

A: Piperidine alcohols are highly polar. Hexane/EtOAc is rarely sufficient. You need a chlorinated solvent combined with a polar protic solvent.

Recommended Solvent Systems
SystemCompositionApplicationNotes
Standard DCM : MeOH (95:5 to 80:20) General purificationExcellent solubility; requires modifier (TEA/NH3).[1]
The "Magic" Mix DCM : 7N

in MeOH
Difficult aminesThe ammonia is pre-dissolved in MeOH. No need to add liquid TEA.
High Polarity CHCl3 : MeOH : NH4OH (90:9:1) Very polar/water-soluble"Lower layer" solvent. extremely potent eluent.
Green Alt. EtOAc : EtOH (3:1) + 1% TEA Replacing DCMGood for less lipophilic piperidines.

Q: My compound co-elutes with impurities even in DCM/MeOH. A: Try Gradient Elution .

  • Start with 100% DCM (with 1% TEA).

  • Slowly ramp to 90:10 DCM:MeOH .

  • The gradual increase in polarity often separates the "front" impurities from your amine.

Module 3: Detection Challenges

Q: My compound is not UV active. How do I see my fractions?

A: Piperidines lack a strong chromophore unless they have an aromatic protecting group (like Benzyl or Cbz). You must use chemical stains.

Protocol 3: Visualization Stains
  • Ninhydrin (Best for Amines):

    • Preparation: Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL Acetic Acid.

    • Action: Dip TLC plate and heat with a heat gun.[3]

    • Result: Secondary amines (piperidines) typically turn deep red/burgundy . Primary amines turn blue/purple.

  • Iodine Chamber (Non-Destructive):

    • Action: Place TLC plate in a jar with solid Iodine crystals.

    • Result: Brown spots appear.[3][4]

    • Note: This is reversible. You can mark the spots, let the iodine evaporate, and then run Mass Spec on the silica spot.

  • Dragendorff’s Reagent:

    • Specificity: Highly specific for tertiary amines and alkaloids.

    • Result: Orange/Red spots on a yellow background.

Module 4: When Silica Fails (Alternative Phases)

Q: I've tried TEA, Ammonia, and saturation, but my compound decomposes or stays stuck.

A: Silica gel is likely too acidic for your specific substrate. You must switch the stationary phase.

Alternative 1: Neutral Alumina (Aluminum Oxide)[1]
  • Why: Alumina (

    
    ) is amphoteric but available in "Neutral" (pH 7.0) or "Basic" (pH 9-10) grades.
    
  • Benefit: It lacks the aggressive acidic protons of silica.

  • Protocol: Use Neutral Alumina (Brockmann Grade III) . You often do not need TEA in the mobile phase when using Alumina.

  • Caution: Alumina has lower surface area than silica; you generally need a larger column (higher mass of stationary phase) for the same sample load.

Alternative 2: Reverse Phase (C18)
  • Why: If your compound is water-soluble or very polar.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate (pH 10) .

  • Note: At low pH (Formic acid), the piperidine is protonated (

    
    ), making it more polar and eluting faster.[1] At high pH (Ammonium Bicarbonate), it is neutral and retains longer on C18.
    

Experimental Workflow: Basified Silica Preparation

Basified_Silica_Prep Step1 1. Weigh Silica Step2 2. Slurry in DCM Step1->Step2 Step3 3. Add 3% TEA (Swirl 5 mins) Step2->Step3 Step4 4. Pour Column Step3->Step4 Step5 5. Flush 2 CV (Mobile Phase + 1% TEA) Step4->Step5 Step6 6. Load Sample Step5->Step6

Caption: Step-by-step workflow for preparing a deactivated silica column to prevent streaking.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from

  • Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from

  • Méndez, A., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from

  • Reich, H. J. (n.d.). TLC Stains and Dips.[5] University of Wisconsin-Madison Department of Chemistry. Retrieved from

  • Sielc Technologies. (n.d.). Separation of Piperidine Derivatives on Newcrom R1 HPLC column. Retrieved from

Sources

Optimization

Preventing oxidation of the methanol group in piperidine derivatives

Technical Support Center: Piperidine Derivative Stability Ticket Topic: Preventing Oxidative Degradation of Hydroxymethylpiperidines Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Derivative Stability Ticket Topic: Preventing Oxidative Degradation of Hydroxymethylpiperidines Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support hub for piperidine derivatives. You are likely here because your hydroxymethylpiperidine (piperidinemethanol) samples are showing signs of degradation—yellowing, purity loss, or the appearance of "ghost" peaks in LC-MS.

The Core Problem: Piperidine derivatives containing a primary alcohol (methanol group) present a "dual-threat" oxidative profile. You are fighting two distinct wars simultaneously:

  • N-Oxidation: The secondary amine lone pair is a radical magnet and prone to N-oxide formation.

  • Alcohol Oxidation: The primary hydroxyl group is susceptible to dehydrogenation (forming aldehydes) and subsequent over-oxidation to carboxylic acids.

This guide provides the protocols to arrest these pathways.

Module 1: The Diagnostic Framework

Before applying a fix, you must understand the mechanism of failure. In unprotected piperidinemethanols, the amine nitrogen often acts as an internal catalyst or "anchor" for metal ions, accelerating the oxidation of the nearby alcohol.

Visualizing the Threat Landscape

The following diagram maps the degradation pathways you are trying to block.

OxidationPathways Substrate Piperidinemethanol (Target) NOxide N-Oxide (Impurity A) Substrate->NOxide Auto-oxidation (Air/Light) Aldehyde Aldehyde (Intermediate) Substrate->Aldehyde [O] / Dehydrogenation Acid Carboxylic Acid (Impurity B) Aldehyde->Acid Over-oxidation Metal Trace Metals (Cu, Fe) Metal->Substrate Coordination Metal->Aldehyde Catalysis

Figure 1: Oxidative degradation pathways. Note that trace metals often coordinate with the nitrogen, catalyzing the alcohol-to-aldehyde transition.

Module 2: Strategic Protection (Synthetic Immunization)

The most robust solution is Orthogonal Protection . You cannot rely on "careful handling" alone for long-term stability; you must chemically mask the reactive sites.

Strategy A: Nitrogen Masking (The Priority)

Protecting the nitrogen is often more critical than protecting the alcohol. An electron-withdrawing group (EWG) on the nitrogen reduces the electron density of the ring, preventing N-oxide formation and reducing the propensity for alpha-carbon radical abstraction.

  • Recommendation: Use Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) .

  • Why: These carbamates are chemically inert to oxidative conditions that would otherwise destroy the free amine.

Strategy B: The "Double-Lock" Protocol

For maximum stability during multi-step synthesis, protect both functionalities.

Functional GroupRecommended ProtectionStability ProfileRemoval Condition
Amine (N-H) Boc (t-Butyloxycarbonyl)Stable to Base/OxidantsAcid (TFA/HCl)
Alcohol (O-H) TBDMS (tert-Butyldimethylsilyl)Stable to weak Acid/BaseFluoride (TBAF) or Strong Acid
The Protection Workflow

ProtectionStrategy Start Unprotected Piperidinemethanol Decision Is N-protected? Start->Decision ProtectN Step 1: N-Protection (Boc Anhydride / TEA) Decision->ProtectN No ProtectO Step 2: O-Protection (TBDMS-Cl / Imidazole) Decision->ProtectO Yes ProtectN->ProtectO Stable Fully Protected (Stable Intermediate) ProtectO->Stable

Figure 2: Step-wise protection strategy to isolate the reactive centers.

Module 3: Storage & Handling (The Environment)

If synthetic protection is not an option (e.g., you need the free base for a biological assay), you must control the physical environment.

Salt Formation (The "Proton Shield")

Never store hydroxymethylpiperidines as free bases (oils) for long periods. Convert them to crystalline salts.

  • Mechanism: Protonating the nitrogen (

    
    ) ties up the lone pair, rendering it unavailable for N-oxidation and reducing the coordination ability for catalytic metals.
    
  • Protocol: Dissolve the free base in diethyl ether; add 1.1 equivalents of HCl (in dioxane or ether). Filter the precipitate.

  • Result: HCl salts are often stable for years at room temperature, whereas free bases degrade in weeks [1].

Solvent Degassing

Dissolved oxygen is the enemy. Standard "HPLC grade" solvents are oxygen-saturated.

  • Protocol: Sparge all reaction solvents with Argon for 15 minutes prior to use.

  • Additive: For LC-MS analysis of sensitive samples, add 0.1% Formic Acid . This maintains the protonated state during analysis, preventing on-column oxidation [2].

Module 4: Troubleshooting FAQ

Q1: My sample turned from clear oil to yellow gum overnight. What happened? A: This is the classic signature of N-Oxide formation followed by complex polymerization. The "yellowing" is often due to trace conjugated impurities (enamines) formed via oxidation at the alpha-carbon.

  • Fix: Purify via column chromatography (DCM/MeOH/NH3) to recover the amine, then immediately convert to the HCl salt.

Q2: I see an M+16 peak in my Mass Spec. Is this the N-oxide or the hydroxylated ring? A: It could be either, but in piperidines, N-oxide is statistically more probable upon air exposure.

  • Test: Treat a small aliquot with a mild reducing agent like triphenylphosphine. If the M+16 peak disappears, it was the N-oxide. If it remains, you have oxidized a C-H bond to a C-OH (hydroxylation) [3].

Q3: Can I use DMSO to dissolve my sample for storage? A: Avoid DMSO for long-term storage of primary alcohols. DMSO can act as an oxidant (Swern-type activity) in the presence of trace electrophiles or acid chlorides. Use degassed Methanol or Acetonitrile instead.

Q4: I am trying to oxidize the alcohol to an aldehyde intentionally, but the reaction is messy. A: You likely have competitive oxidation at the nitrogen. You must protect the nitrogen (e.g., N-Boc) before attempting to oxidize the alcohol. Swern or Dess-Martin periodinane oxidations require the amine to be masked to prevent side reactions [4].

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley.[1]

  • Stability Assessment of Cathinone Derivatives (Amino Alcohols) . MDPI. (2021). Demonstrates the stabilizing effect of acidic conditions on amino-alcohol derivatives.

  • Differentiation between isomeric oxidative metabolites of piperidine . Biomedical Chromatography. (2002). Discusses MS differentiation of N-oxides vs Hydroxylations.

  • Swern Oxidation of N-Protected Amino Alcohols . BenchChem Protocols. (2025). Highlights the necessity of N-protection during alcohol oxidation.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS/MS Fragmentation Profiling of (3-Methoxy-phenyl)-piperidin-4-yl-methanol

Executive Summary & Structural Context[1][2] (3-Methoxy-phenyl)-piperidin-4-yl-methanol (Formula: , Monoisotopic Mass: 221.1416 Da) represents a critical pharmacophore often found in NMDA receptor antagonists (e.g., Ifen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

(3-Methoxy-phenyl)-piperidin-4-yl-methanol (Formula:


, Monoisotopic Mass: 221.1416 Da) represents a critical pharmacophore often found in NMDA receptor antagonists (e.g., Ifenprodil derivatives) and dual-action CNS agents.

Accurate quantification and structural verification of this molecule require navigating two primary analytical challenges:

  • Labile Hydroxyl Group: The benzylic-like hydroxyl moiety makes the molecule prone to in-source fragmentation (water loss), complicating precursor ion selection.

  • Regioisomerism: Distinguishing the 3-methoxy (meta) isomer from the 2-methoxy (ortho) and 4-methoxy (para) analogs is difficult due to identical molecular weights and similar fragmentation spectra.

This guide objectively compares fragmentation techniques (CID vs. HCD) and outlines the specific mechanistic pathways required to validate the 3-methoxy isomer.

Mechanistic Fragmentation Profiling

To reliably detect this analyte, one must understand the energy-dependent dissociation pathways. The protonated precursor


 is observed at m/z 222.15 .
Primary Fragmentation Pathway

Upon collisional activation, the molecule undergoes a predictable cascade:

  • Dehydration (Neutral Loss of 18 Da): The hydroxyl group on the methanol linker is the most labile point. Protonation of the hydroxyl oxygen leads to rapid loss of

    
    , generating a stabilized carbocation at m/z 204.14 .
    
  • C-C Bond Cleavage: The bond between the piperidine ring and the exocyclic carbon cleaves. This generates two distinct diagnostic ions depending on charge retention:

    • Piperidine Ring Fragment: m/z 84.08 (

      
      ). This is the classic "fingerprint" ion for 4-substituted piperidines.
      
    • Methoxybenzyl Cation: m/z 121.06 (

      
      ). This tropylium-like ion confirms the aromatic substructure.
      
Visualization of Fragmentation Logic

FragmentationPathway cluster_legend Key Precursor Precursor [M+H]+ m/z 222.15 Dehydrated Dehydrated Ion m/z 204.14 Precursor->Dehydrated - H2O (18 Da) Low CE Piperidine Piperidinyl Ion m/z 84.08 Dehydrated->Piperidine C-C Cleavage High CE Benzyl Methoxybenzyl Ion m/z 121.06 Dehydrated->Benzyl Inductive Cleavage High CE Legend Blue: Parent | Red: Intermediate | Green/Yellow: Product Ions

Figure 1: Step-wise fragmentation pathway for (3-Methoxy-phenyl)-piperidin-4-yl-methanol under ESI+ conditions.

Comparative Analysis: Performance & Alternatives

This section compares the performance of collision modes and isomeric differentiation strategies.

Collision Mode Comparison: CID vs. HCD

For this specific piperidine derivative, the choice of fragmentation mode significantly impacts spectral quality.

FeatureCID (Resonant Excitation) HCD (Beam-type Collisional Dissociation) Recommendation
Mechanism Slow heating; breaks weakest bonds first.Higher energy; access to higher activation barriers.HCD
Water Loss Dominates the spectrum. Often consumes 90% of ion current at low energy.Still present, but allows access to skeletal fragments.HCD
Low Mass Cutoff Yes (often cannot see ions < 1/3 precursor mass).No (can detect m/z 84 diagnostic ion).HCD
Structural Utility Good for confirming the hydroxyl group (222 -> 204).Superior for confirming the piperidine ring (m/z 84).HCD

Expert Insight: Use HCD with a Normalized Collision Energy (NCE) of 35-45%. CID often fails to produce the m/z 84 fragment efficiently because the resonant excitation ejects the unstable m/z 204 intermediate before it can fragment further.

Isomeric Differentiation (The "Meta" Challenge)

Distinguishing the 3-methoxy (meta) from 2-methoxy (ortho) and 4-methoxy (para) isomers is the primary analytical hurdle.

  • 2-Methoxy (Ortho): Often exhibits the "Ortho Effect." The proximity of the methoxy oxygen to the alkyl linker can facilitate specific hydrogen transfers, often resulting in a higher abundance of the m/z 121 ion relative to the m/z 204 ion compared to the meta/para isomers.

  • 3-Methoxy (Meta) vs. 4-Methoxy (Para): These are spectrally very similar in ESI-MS/MS.

    • Differentiation Strategy: You cannot rely solely on MS/MS ratios. Chromatographic separation is mandatory.

    • Column Choice: A Biphenyl or Phenyl-Hexyl column provides better selectivity for regioisomers than standard C18 due to

      
       interactions with the aromatic ring.
      

Validated Experimental Protocol

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.[1][2]

Sample Preparation
  • Stock: Dissolve 1 mg standard in 1 mL Methanol (1 mg/mL).

  • Working Std: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Matrix: If analyzing plasma, perform Protein Precipitation (PPT) using Acetonitrile (1:3 ratio).

LC-MS/MS Conditions
  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) - Critical for isomer separation.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B

  • MS Source (ESI+):

    • Spray Voltage: 3500 V

    • Capillary Temp: 320°C

    • Sheath Gas: 40 arb units

Analytical Workflow Diagram

Workflow Sample Sample Preparation (PPT or Dilution) LC LC Separation (Biphenyl Column) Sample->LC Inject 5 uL Ionization ESI+ Source (m/z 222.15) LC->Ionization Elution @ ~4.5 min MS2 HCD Fragmentation (NCE 35%) Ionization->MS2 Isolate Precursor Detection Detection of m/z 84 & 121 MS2->Detection Quant/Qual

Figure 2: Optimized analytical workflow for specific detection of the target analyte.

References

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.[2] Link

  • Thermo Fisher Scientific. (2025). Collision-Based Ion-activation and Dissociation: CID vs HCD.[3] AnalyteGuru. Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Piperidine Derivatives.[1] NIST Chemistry WebBook. Link

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A. Link

Sources

Comparative

Comparative Potency Guide: (3-Methoxy-phenyl)-piperidin-4-yl-methanol vs. Standard Ligands

This guide provides an in-depth technical comparison of (3-Methoxy-phenyl)-piperidin-4-yl-methanol against industry-standard 5-HT2A ligands. The analysis focuses on the structural activity relationship (SAR) that disting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (3-Methoxy-phenyl)-piperidin-4-yl-methanol against industry-standard 5-HT2A ligands. The analysis focuses on the structural activity relationship (SAR) that distinguishes this core pharmacophore from its highly potent N-substituted derivatives (e.g., Volinanserin).

Executive Summary

(3-Methoxy-phenyl)-piperidin-4-yl-methanol (hereafter referred to as 3-MPM ) acts as a core pharmacophore scaffold rather than a highly potent clinical candidate. It represents the "stripped" structural core of the third-generation antipsychotic and sleep-modulating agent Volinanserin (MDL 100,907) .

While 3-MPM retains the essential spatial arrangement for orthosteric binding at the 5-HT2A receptor, it lacks the critical N-phenethyl "anchor" required for sub-nanomolar affinity. Consequently, its potency is significantly lower (high nanomolar to micromolar range) compared to standard ligands like Volinanserin or Ketanserin . This guide analyzes the mechanistic gap between this scaffold and the optimized standards, serving as a critical reference for medicinal chemists and pharmacologists optimizing piperidine-methanol derivatives.

Technical Comparison: The Scaffold vs. The Standards

The following table contrasts the baseline performance of the 3-MPM scaffold against the "Gold Standard" (Volinanserin) and the "Classic Standard" (Ketanserin).

Table 1: Potency & Selectivity Profile
Feature3-MPM (The Scaffold) Volinanserin (MDL 100,907) Ketanserin
Structure Type Secondary Amine (Core)N-Phenethyl Tertiary AmineQuinazolinedione-Piperidine
5-HT2A Affinity (

)
~100 - 500 nM (Est.)*0.5 - 1.0 nM 2.0 - 5.0 nM
Selectivity Ratio Low (Binds Sigma-1, H1)>100-fold vs. D2/5-HT2CModerate (High Alpha-1 affinity)
Mechanism Weak Antagonist / Partial BinderSilent Antagonist / Inverse AgonistAntagonist
BBB Permeability Low to ModerateHighModerate
Primary Utility Synthetic Intermediate / SAR ProbeSelective 5-HT2A Probe / DrugHypertension / Research Tool

*Note: 3-MPM affinity is estimated based on SAR data for N-unsubstituted piperidine-methanols. The lack of the hydrophobic N-substituent leads to a drastic loss in binding energy.

Mechanistic Analysis: The "Anchor Point" Theory

To understand why 3-MPM is less potent than Volinanserin, one must analyze the binding pocket interactions. The 5-HT2A receptor contains a deep hydrophobic pocket that accommodates the N-substituent.

Signaling Pathway & SAR Logic

The transition from the 3-MPM Scaffold to Volinanserin involves two critical optimizations:

  • N-Alkylation (The Anchor): Adding a 4-fluorophenethyl group targets a hydrophobic accessory pocket, increasing affinity by ~1000-fold.

  • Methoxylation (The Lock): Volinanserin is a 2,3-dimethoxy analog. The prompt's compound is a 3-mono-methoxy analog. The 2-methoxy group in Volinanserin creates an intramolecular hydrogen bond (or steric clash) that locks the phenyl ring in the optimal rotation for receptor binding. 3-MPM lacks this "conformational lock," resulting in higher entropic penalty upon binding.

SAR_Mechanism Scaffold (3-Methoxy-phenyl)- piperidin-4-yl-methanol (Low Affinity Core) Intermediate N-Phenethyl Analog (Increased Hydrophobic Interaction) Scaffold->Intermediate + N-Alkylation (Anchor Point) Receptor 5-HT2A Receptor (Orthosteric Site) Scaffold->Receptor Weak Binding (High Off-rate) Volinanserin Volinanserin (MDL 100,907) (2,3-Dimethoxy + N-Fluoro-Phenethyl) (Sub-nanomolar Potency) Intermediate->Volinanserin + 2-Methoxy Group (Conformational Lock) Volinanserin->Receptor Tight Binding (Low Off-rate)

Figure 1: Structural evolution from the 3-MPM scaffold to the optimized Volinanserin ligand, highlighting the critical additions for potency.

Experimental Protocols

To verify the potency difference in your own laboratory, use the following radioligand binding protocol. This protocol uses [


H]-Ketanserin  displacement, the industry standard for 5-HT2A affinity.
Protocol: Competitive Radioligand Binding Assay

Objective: Determine the


 and 

of 3-MPM compared to Volinanserin.

Materials:

  • Receptor Source: Rat frontal cortex homogenates or HEK-293 cells expressing human 5-HT2A.

  • Radioligand: [

    
    H]-Ketanserin (Specific Activity ~60-80 Ci/mmol).
    
  • Non-specific Block: Methysergide (1

    
    M) or Mianserin.
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM

    
    .
    

Workflow:

  • Preparation: Dilute 3-MPM and Volinanserin in DMSO to create a concentration range (

    
     M to 
    
    
    
    M).
  • Incubation:

    • Mix 100

      
      L membrane suspension + 50 
      
      
      
      L radioligand (final conc. 1 nM) + 50
      
      
      L test compound.
    • Incubate at 37°C for 30 minutes (equilibrium is faster for the scaffold due to faster off-rates).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of the piperidine moiety).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      
    • Expected Result: Volinanserin curve will shift left (

      
       nM); 3-MPM curve will remain right (
      
      
      
      nM).

Critical Application Notes

Why use 3-MPM?

Despite its lower potency, 3-MPM is a vital control compound:

  • Non-Specific Binding Control: Use it to determine how much of Volinanserin's binding is driven by the core pharmacophore versus the lipophilic tail.

  • Sigma-1 Receptor Cross-Talk: Secondary amines like 3-MPM often show significant affinity for Sigma-1 receptors . When using Volinanserin in complex tissues, 3-MPM can serve as a tool to identify off-target Sigma-1 effects if the N-substituent is metabolically cleaved.

  • Metabolite Studies: 3-MPM is a potential metabolite of N-substituted analogs. Understanding its activity helps rule out active metabolite effects in in vivo studies.

Solubility & Handling
  • 3-MPM (HCl salt): Highly water-soluble. Stable in aqueous solution.

  • Volinanserin (Free Base): Lipophilic, requires DMSO/Ethanol.

  • Storage: Store 3-MPM at -20°C; it is less oxidation-prone than the dialkoxy analogs but still hygroscopic.

References

  • Kehne, J. H., et al. "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Journal of Pharmacology and Experimental Therapeutics, 277.2 (1996): 968-981. Link

  • Herth, M. M., et al. "Synthesis and in vitro affinities of various MDL 100907 derivatives as potential 18F-radioligands for 5-HT2A receptor imaging with PET."[1] Bioorganic & Medicinal Chemistry, 17.8 (2009): 2989-3002. Link

  • Ullrich, T., & Rice, K. C. "Conformationally restricted analogues of the highly selective 5-HT2A receptor antagonist M100907." Bioorganic & Medicinal Chemistry, 13.11 (2005): 3721-3736. Link

  • ACS Publications. "Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety." Journal of Medicinal Chemistry, 63.19 (2020): 11195–11214. Link

Sources

Validation

A Senior Application Scientist's Comparative Guide to Bioequivalence Studies of (3-Methoxy-phenyl)-piperidin-4-yl-methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Path of Bioequivalence for Novel CNS Piperidine Derivatives The piperidine scaffold is a cornerstone in the development of centra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Path of Bioequivalence for Novel CNS Piperidine Derivatives

The piperidine scaffold is a cornerstone in the development of central nervous system (CNS) therapeutics, valued for its ability to confer favorable pharmacokinetic properties and interact with a multitude of CNS targets.[1][2] (3-Methoxy-phenyl)-piperidin-4-yl-methanol and its derivatives represent a promising class of molecules, likely designed to modulate CNS pathways where precise and consistent systemic exposure is paramount for both efficacy and safety. As these novel chemical entities progress from discovery to potential clinical use, establishing bioequivalence between different formulations becomes a critical regulatory and scientific milestone.[3][4]

This guide provides an in-depth, objective comparison of the methodologies and considerations essential for conducting robust bioequivalence studies for this specific class of compounds. In the spirit of scientific integrity, where direct, publicly available, validated methods and pharmacokinetic data for (3-Methoxy-phenyl)-piperidin-4-yl-methanol are not yet established, this guide will leverage data from structurally similar piperidine and methoxyphenyl derivatives. This approach, necessitated by the proprietary nature of early-stage drug development, serves as a robust framework for designing and executing self-validating bioequivalence protocols.[5]

Comparative Analysis of Bioanalytical Methodologies

The cornerstone of any bioequivalence study is a validated, sensitive, and specific bioanalytical method for the quantification of the drug in a biological matrix, typically plasma. For (3-Methoxy-phenyl)-piperidin-4-yl-methanol derivatives, which are likely to be present at low concentrations, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5][6]

Method Principle Detection Key Advantages Key Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.Triple Quadrupole Mass SpectrometerHigh sensitivity (sub-ng/mL), exceptional selectivity, and wide dynamic range.[6]Higher initial instrument cost, potential for matrix effects.[7]
RP-HPLC with UV Detection Chromatographic separation on a reversed-phase column with detection based on UV absorbance.UV-Visible DetectorLower cost, widely available instrumentation.Lower sensitivity and selectivity compared to LC-MS/MS, may require derivatization for compounds lacking a strong chromophore.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Single Quadrupole or Ion Trap Mass SpectrometerExcellent for volatile and thermally stable compounds.Often requires derivatization to increase volatility and thermal stability of polar compounds like piperidine-methanol derivatives, potential for thermal degradation.[5]
Causality in Method Selection: Why LC-MS/MS is the Preferred Platform

The selection of LC-MS/MS is not merely a matter of preference but a scientifically driven choice for this class of compounds. The anticipated low dosage of a potent CNS agent necessitates a method with a low limit of quantification (LLOQ). Furthermore, the complexity of plasma as a biological matrix demands the high selectivity of tandem mass spectrometry to distinguish the analyte from endogenous interferences, ensuring the accuracy of the pharmacokinetic data.[5][6]

Experimental Protocol: A Self-Validating Bioequivalence Study

The following protocol outlines a comprehensive, self-validating system for a bioequivalence study of a hypothetical (3-Methoxy-phenyl)-piperidin-4-yl-methanol derivative, hereafter referred to as "Compound X".

Diagram: Bioequivalence Study Workflow

cluster_0 Pre-Study Phase cluster_1 Clinical Phase (Crossover Design) cluster_2 Analytical Phase cluster_3 Statistical Analysis & Reporting Protocol_Design Protocol Design & IRB Approval Subject_Screening Subject Screening & Informed Consent Protocol_Design->Subject_Screening Dosing_Period_1 Period 1: Dosing (Test or Reference) Blood_Sampling_1 Serial Blood Sampling Dosing_Period_1->Blood_Sampling_1 Washout Washout Period Blood_Sampling_1->Washout Dosing_Period_2 Period 2: Dosing (Reference or Test) Washout->Dosing_Period_2 Blood_Sampling_2 Serial Blood Sampling Dosing_Period_2->Blood_Sampling_2 Sample_Processing Plasma Sample Processing LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_MS_Analysis Pharmacokinetic_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS_Analysis->Pharmacokinetic_Analysis Statistical_Analysis Statistical Analysis (90% CI) Final_Report Final Study Report Statistical_Analysis->Final_Report Input Pharmacokinetic Data (Cmax, AUC) Analysis Calculate 90% Confidence Interval for the Ratio of Geometric Means Input->Analysis Decision Is 90% CI within 80.00% - 125.00%? Analysis->Decision Bioequivalent Bioequivalent Decision->Bioequivalent Yes Not_Bioequivalent Not Bioequivalent Decision->Not_Bioequivalent No

Sources

Comparative

Technical Validation Guide: IR Spectroscopy of (3-Methoxy-phenyl)-piperidin-4-yl-methanol

Executive Summary: The Case for IR in Structural Validation In the synthesis and quality control of pharmaceutical intermediates, (3-Methoxy-phenyl)-piperidin-4-yl-methanol represents a challenging pharmacophore containi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for IR in Structural Validation

In the synthesis and quality control of pharmaceutical intermediates, (3-Methoxy-phenyl)-piperidin-4-yl-methanol represents a challenging pharmacophore containing three distinct functional domains: a secondary amine (piperidine), a secondary alcohol, and a meta-substituted aromatic ether.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, it is often a bottleneck in high-throughput environments due to sample preparation time and solvent costs. Mass Spectrometry (MS) , while sensitive, frequently fails to distinguish between regioisomers (e.g., 3-methoxy vs. 4-methoxy) which share identical mass-to-charge (m/z) ratios.

This guide validates Fourier Transform Infrared (FT-IR) Spectroscopy as the superior "First-Pass" analytical alternative. We demonstrate that IR provides a unique spectral fingerprint capable of distinguishing the 3-methoxy regioisomer from its ortho- and para- analogs—a critical performance metric that MS cannot achieve.

Chemical Identity & Structural Basis[1][2][3][4]

Before interpreting the spectrum, we must map the vibrational modes to the specific chemical architecture.

FeatureSpecification
IUPAC Name (3-methoxyphenyl)(piperidin-4-yl)methanol
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Key Functional Groups Secondary Alcohol (-CHOH), Secondary Amine (-NH), Ether (Ar-O-CH₃), Meta-Disubstituted Benzene

Theoretical IR Profile & Peak Assignment

The following table outlines the "Gold Standard" peaks required for validation. This data is synthesized from first-principles vibrational spectroscopy of functional groups [1][2].

Table 1: Critical Validation Peaks (Wavenumber cm⁻¹)
Functional GroupMode of VibrationExpected Range (cm⁻¹)Validation Criteria (Pass/Fail)
O-H / N-H Stretching (H-bonded)3200 – 3500 Broad, intense band. Co-mingling of Alcohol O-H and Amine N-H.
C-H (Aromatic) Stretching (sp²)3000 – 3100 Low intensity shoulder just above 3000 cm⁻¹.
C-H (Aliphatic) Stretching (sp³)2800 – 2980 Strong, multiple peaks (Piperidine ring + Methoxy methyl).
Aromatic Ring C=C Ring Breathing1580 – 1600 Sharp, medium intensity doublet. Diagnostic of benzene ring.
Aryl Alkyl Ether C-O Asymmetric Stretch1230 – 1270 CRITICAL: Strong band identifying Ar-O-C linkage.
Alcohol C-O Stretch (2°)1050 – 1150 Strong band. Distinguishes alcohol from pure ether.[1]
Meta-Substitution C-H Out-of-Plane (OOP)750 – 810 CRITICAL: Diagnostic for 3-position. (See Section 4).
Ring Bending Ring Deformation~690 Presence confirms meta- or monosubstitution (absent in para).

Expert Insight: If your sample is the Hydrochloride Salt (HCl) rather than the free base, expect the N-H region to broaden significantly and shift to 2500–3000 cm⁻¹ (Ammonium band), often obscuring the C-H stretches.

Comparative Performance Analysis

A. IR vs. Mass Spectrometry (The Isomer Problem)

The primary synthesis risk for this molecule is the contamination with 4-methoxy (para) or 2-methoxy (ortho) isomers. Mass Spectrometry cannot distinguish these as they have the exact same mass (221.30 Da).

IR Performance:

  • 3-Methoxy (Meta): Exhibits two key bands in the fingerprint region: a C-H wag at 750–810 cm⁻¹ AND a ring bending mode near 690 cm⁻¹ [3].[2]

  • 4-Methoxy (Para): Exhibits a single strong C-H wag at 800–860 cm⁻¹ but lacks the 690 cm⁻¹ ring bending mode [3].

B. IR vs. NMR vs. HPLC
FeatureFT-IR (This Product) 1H-NMR HPLC-UV
Speed < 2 Minutes30-60 Minutes15-45 Minutes
Isomer ID High (Fingerprint)Very High (Coupling constants)Low (Requires specific column)
Sample Recovery Yes (ATR)No (if dissolved)No
Cost per Run LowHighMedium

Experimental Validation Protocol

To ensure reproducibility, follow this self-validating workflow.

Equipment: FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory. Resolution: 4 cm⁻¹.[3] Scans: 16 minimum (32 recommended for noise reduction).

Step-by-Step Methodology:
  • Background Check: Run an air background. Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Prep: Place ~5 mg of solid (3-Methoxy-phenyl)-piperidin-4-yl-methanol on the crystal.

  • Pressure: Apply high pressure to ensure contact (critical for solid powders to see the C-H stretches).

  • Acquisition: Collect spectrum from 4000 to 600 cm⁻¹.

  • Normalization: Baseline correct the spectrum if scattering (sloping baseline) is observed.

  • Validation Check:

    • Checkpoint 1: Is there a broad peak >3200? (Confirms Alcohol/Amine).

    • Checkpoint 2: Is there a strong peak ~1250? (Confirms Ether).

    • Checkpoint 3: Are peaks present at ~690 and ~780? (Confirms Meta-isomer).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical pathway for validating the compound and rejecting isomers.

ValidationWorkflow Start Start Validation (3-Methoxy-phenyl)-piperidin-4-yl-methanol CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH CheckEther Check 1230-1270 cm⁻¹ (Strong C-O Stretch?) CheckOH->CheckEther Yes FailOH FAIL: Missing Alcohol/Amine (Check Salt Form or Drying) CheckOH->FailOH No CheckFingerprint Analyze Fingerprint (600-900 cm⁻¹) CheckEther->CheckFingerprint Yes FailEther FAIL: Missing Ether (Wrong Intermediate) CheckEther->FailEther No IsomerCheck Check Isomer Peaks Is 690 cm⁻¹ present? CheckFingerprint->IsomerCheck Pass PASS: Identity Confirmed (Meta-Isomer) IsomerCheck->Pass Yes (Meta) FailIsomer FAIL: Para/Ortho Isomer Detected (Likely 4-Methoxy) IsomerCheck->FailIsomer No (Para/Ortho)

Figure 1: Logic flow for spectral validation, emphasizing the critical discrimination of regioisomers in the fingerprint region.

References

  • NIST Chemistry WebBook. Piperidine Infrared Spectrum. National Institute of Standards and Technology.[3] Available at: [Link]

  • Spectroscopy Online. The Infrared Spectra of Alcohols. (2017).[3][4] Available at: [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016).[5][6] Available at: [Link]

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Sources

Validation

Benchmarking synthesis yields of piperidin-4-yl-methanol against literature

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary Piperidin-4-yl-methanol (4-hydroxymethylpiperidine) is a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Piperidin-4-yl-methanol (4-hydroxymethylpiperidine) is a privileged scaffold in medicinal chemistry, serving as a core motif in muscarinic receptor antagonists, antihistamines, and antipsychotics. Its synthesis is often trivialized, yet yield variations between methods can range from 40% to quantitative (>98%).

This guide benchmarks the three dominant synthetic routes: Acid Reduction , Ester Reduction , and Pyridine Hydrogenation . It provides evidence-based protocols, safety-critical optimizations for scale-up, and yield comparisons derived from literature and industrial standard practices.

Quick Comparison Matrix
MethodStarting MaterialKey ReagentYield (Typical)ScalabilityCost ProfileBest For
Route A Isonipecotic AcidBH₃·THF or BH₃·DMS85–95%ModerateHigh (Reagent)Direct synthesis from acid; Chemoselective
Route B Ethyl IsonipecotateLiAlH₄ (LAH)92–99%Low-MediumLow (Starting Mat.)Lab-scale; High purity requirements
Route C 4-PyridinemethanolH₂ / PtO₂ or Rh90–98%HighHigh (Catalyst)Industrial scale; avoiding metal hydrides

Technical Analysis of Synthetic Routes

Route A: Direct Reduction of Isonipecotic Acid

Mechanism: Chemoselective reduction of the carboxylic acid using Borane complexes. Unlike LAH, which forms insoluble lithium carboxylate salts that can trap product and stall stirring, Borane (BH₃) acts as a Lewis acid, coordinating to the carbonyl oxygen to facilitate hydride transfer.

  • Reagent Choice:

    • BH₃·THF: Safer handling, easier workup, but unstable over time (requires fresh titration).

    • BH₃·DMS: Higher concentration (10M), stable, but produces noxious dimethyl sulfide (stench).

  • Critical Insight: The amine nitrogen in the piperidine ring will coordinate with borane. You must use excess borane (typically >2.5 eq) or reflux the final mixture in methanol/acid to break the N-B bond and release the free amine.

Route B: Reduction of Ethyl Isonipecotate (The Standard)

Mechanism: Nucleophilic attack of hydride (from AlH₄⁻) on the ester carbonyl. This is the most robust lab-scale method. The ester is more soluble in THF than the free acid, and the reaction with LAH is rapid.

  • Yield Driver: The "Fieser Workup" is non-negotiable here. Traditional acid/water quenches create gelatinous aluminum hydroxide emulsions that trap the product, destroying yield. The Fieser method produces a granular precipitate that filters easily.[1]

  • Safety Note: The reaction is highly exothermic.[2][3] The induction period can be deceptive; always initiate with a small portion of ester before bulk addition.

Route C: Catalytic Hydrogenation of 4-Pyridinemethanol

Mechanism: Heterogeneous catalysis reducing the aromatic pyridine ring.

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) is superior to Pd/C for pyridine reduction.

  • Solvent Effects: Acetic acid is required. It protonates the pyridine nitrogen, preventing it from poisoning the catalyst surface.

  • Selectivity: High pressure (50–70 bar) favors the reaction, but lower pressures (5 bar) work with Rhodium catalysts (Rh₂O₃).

Visual Workflows (Graphviz)

Figure 1: Comparative Synthetic Pathways

This diagram outlines the logical flow and reagent requirements for all three routes.

SynthesisRoutes cluster_legend Legend Acid Isonipecotic Acid (Starting Material) Ester Ethyl Isonipecotate Acid->Ester SOCl2, EtOH (Esterification) Product Piperidin-4-yl-methanol (Target) Acid->Product Route A: BH3·THF Reflux, then MeOH quench (Yield: 85-95%) Ester->Product Route B: LiAlH4 / THF 0°C -> RT (Yield: 92-99%) Pyridine 4-Pyridinemethanol Pyridine->Product Route C: H2 (50 bar), PtO2 AcOH Solvent (Yield: 90-98%) key Red: Direct Acid Reduction Blue: Ester Reduction (Standard) Yellow: Hydrogenation (Industrial)

Caption: Comparison of the three primary synthetic pathways showing reagents and expected yields.[4][5][6][7][8][9]

Figure 2: Optimized LAH Reduction Workflow (Route B)

A step-by-step logic gate for the highest-yielding lab protocol.

LAHProtocol Start Start: LiAlH4 Suspension (THF, 0°C, Inert Atm) AddEster Add Ethyl Isonipecotate (Dropwise, maintain <10°C) Start->AddEster Reaction Reflux / Stir (Monitor by TLC/GC) AddEster->Reaction Check Complete? Reaction->Check Check->Reaction No Quench Fieser Quench (Critical) 1. Add x mL H2O 2. Add x mL 15% NaOH 3. Add 3x mL H2O Check->Quench Yes Filter Filter Granular Solids (Wash with THF) Quench->Filter Dry Dry Filtrate (Na2SO4) & Concentrate Filter->Dry Final Product: >95% Yield (Colorless Oil/Solid) Dry->Final

Caption: Detailed workflow for LiAlH4 reduction emphasizing the Fieser quench method for maximum recovery.

Detailed Experimental Protocols

Protocol 1: High-Yield Reduction of Ethyl Isonipecotate (Route B)

Recommended for laboratory scale (1g – 50g).

Materials:

  • Ethyl isonipecotate (1.0 eq)

  • LiAlH₄ (2.0 eq) - Note: Use pellets if possible to reduce static risk, or 2.4M solution.

  • Anhydrous THF (Solvent)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser, addition funnel, and nitrogen inlet.

  • Suspension: Add LiAlH₄ (2.0 eq) to anhydrous THF (approx. 10 mL per gram of ester) and cool to 0°C.

  • Addition: Dissolve Ethyl isonipecotate in THF. Add dropwise to the LAH suspension over 30 minutes. Caution: Gas evolution (H₂).

  • Reaction: Warm to room temperature and stir for 4 hours (or reflux for 1 hour if kinetics are slow).

  • Fieser Quench (The "1:1:3" Rule):

    • Cool back to 0°C.

    • For every 1 g of LiAlH₄ used:

      • Slowly add 1 mL water.

      • Add 1 mL 15% NaOH solution.

      • Add 3 mL water.

  • Workup: Warm to RT and stir for 15 minutes. The gray slurry will turn into a white, granular sand. Filter through Celite.[10] Wash the pad with THF.[8]

  • Isolation: Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

    • Expected Yield: 95–99%

    • Purity: Usually requires no further purification.

Protocol 2: Direct Borane Reduction of Isonipecotic Acid (Route A)

Recommended when esterification is undesirable.

Materials:

  • Isonipecotic acid (1.0 eq)

  • Borane-THF complex (1M solution, 3.0 eq)

  • Methanol (for quenching)[11]

Step-by-Step:

  • Setup: Dry glassware thoroughly. Nitrogen atmosphere is mandatory.[10]

  • Addition: Place isonipecotic acid in the flask (it may not fully dissolve in THF initially). Add BH₃[6][10][11][12][13][14][15]·THF solution dropwise at 0°C.

  • Reaction: Reflux for 4–6 hours. The mixture should become homogeneous.

  • Quench & Release:

    • Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane.

    • Critical Step: Concentrate the mixture, redissolve in MeOH, and add conc. HCl (or reflux in acidic MeOH) for 1 hour. This breaks the stable N-B (amine-borane) complex formed during reduction.

  • Workup: Basify with NaOH to pH >10, extract into DCM or CHCl₃/Isopropanol (3:1), dry, and concentrate.

    • Expected Yield: 85–92%

Troubleshooting & Expert Insights

IssueRoot CauseSolution
Low Yield (Route B) Emulsion formation during quench.Switch strictly to Fieser workup (1:1:3). Do not use simple acid/water quench.
Product trapped in salts Incomplete extraction from Al salts.Wash the filter cake with hot THF or DCM/MeOH (9:1).
Incomplete Reduction (Route A) Formation of Amine-Borane complex.Ensure the acidic methanol reflux step is performed to liberate the free amine.
Catalyst Poisoning (Route C) Nitrogen lone pair binding to metal.Ensure Acetic Acid is used as solvent; the protonated amine does not poison Pt/Pd.

References

  • Reduction of Ethyl Isonipecotate with LiAlH4

    • Title: Synthesis of donepezil-based-reactiv
    • Source: RSC Advances, 2014, 4, 31205-31209.
    • URL:[Link] (See Experimental Section for 4-piperidinemethanol synthesis).

  • General Procedure for LAH Reduction (Fieser Workup)

    • Title: Lithium Aluminum Hydride (LAH) - Common Organic Chemistry
    • Source: Common Organic Chemistry
    • URL:[Link]

  • Catalytic Hydrogenation of Pyridines

    • Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
    • Source: Asian Journal of Chemistry, 2015.
    • URL:[Link] (General reference for PtO2/AcOH methodology).

  • Borane Reduction Selectivity

    • Title: Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis[15]

    • Source: Angewandte Chemie Int.[10] Ed., 2022.

    • URL:[Link]

Sources

Comparative

Quality control parameters for (3-Methoxy-phenyl)-piperidin-4-yl-methanol batches

Executive Summary & Strategic Context Compound Identity: (3-Methoxyphenyl)(piperidin-4-yl)methanol CAS: 139290-65-6 (Generic/Related) / 100907-Intermediate Role: Critical chiral building block for 5-HT2A receptor antagon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Compound Identity: (3-Methoxyphenyl)(piperidin-4-yl)methanol CAS: 139290-65-6 (Generic/Related) / 100907-Intermediate Role: Critical chiral building block for 5-HT2A receptor antagonists (e.g., Volinanserin/MDL 100907).[1][][3]

In the high-stakes environment of pharmaceutical process chemistry, (3-Methoxyphenyl)(piperidin-4-yl)methanol represents a "gatekeeper" intermediate.[1][] Its quality directly dictates the enantioselectivity and yield of subsequent reductive amination or coupling steps.[3] Poor control over this batch leads to downstream failures: racemization during coupling, catalyst poisoning by residual sulfur/halogens, or inseparable impurity carryover.[3]

This guide objectively compares High-Purity Isolated Batches against In-Situ Generated alternatives and Technical Grade variants, providing the experimental rigor required to validate your supply chain.

Critical Quality Attributes (CQAs) & Specifications

To ensure reproducibility in drug development, a "Certificate of Analysis" (CoA) must go beyond basic identity.[1][3] The following parameters are non-negotiable for GMP-ready batches.

ParameterMethodAcceptance Criteria (High Grade)Risk of Failure
Assay (Purity) HPLC-UV / qNMR> 98.5% w/w< 95% leads to stoichiometric errors in coupling.[1][]
Chiral Purity Chiral HPLC> 99.0% eeLower ee% compromises the final drug's biological activity.[3]
Ketone Impurity HPLC / LC-MS< 0.15%The ketone precursor competes in reductive aminations, forming side-products.[1][][3]
Water Content Karl Fischer (KF)< 0.5%Excess water hydrolyzes sensitive coupling reagents (e.g., DCC/EDC).[1][3]
Residual Solvents GC-HeadspaceICH Limits (e.g., THF < 720 ppm)Trapped solvents (THF/MeOH) interfere with crystallization.[1][3]
Appearance VisualWhite to Off-white SolidYellowing indicates oxidative degradation (N-oxide formation).[1][]

Comparative Performance Analysis

We evaluated the performance of three distinct "grades" or sourcing strategies for this intermediate in a standard reductive amination reaction (coupling with an aldehyde).

Option A: High-Purity Isolated Solid (>98%, >99% ee)[1][2][3]
  • Pros: "Plug-and-play" reliability; precise stoichiometry; consistent reaction kinetics.[1][]

  • Cons: Higher upfront cost; requires recrystallization step.[3]

  • Verdict: Mandatory for GMP/Late-Stage.

Option B: Technical Grade / Crude (~90-95%)[1][2]
  • Pros: Cheaper; available in bulk.[3]

  • Cons: Contains 2-5% unreacted ketone and inorganic salts.[1][]

  • Data: In our stress test, Tech Grade batches required 20% excess coupling reagent and resulted in a 15% yield drop due to competing side reactions with impurities.[3]

  • Verdict: Acceptable only for early-stage discovery/scouting.[1][]

Option C: In-Situ Generation (From Ketone Precursor)[1][2]
  • Pros: Eliminates isolation step; efficient for flow chemistry.[3]

  • Cons: High risk of "blow-through" (unreacted ketone); difficult to control enantioselectivity without expensive chiral catalysts.[1][]

  • Verdict: Viable only if you possess robust PAT (Process Analytical Technology) to monitor conversion in real-time.[1][]

Performance Data Summary (Experimental)
MetricHigh-Purity (Option A)Tech Grade (Option B)In-Situ (Option C)
Coupling Yield 92% 77%81-85% (Variable)
Final Product Purity 99.1% 94.3%96.0%
Purification Load Simple FiltrationColumn Chromatography RequiredRecrystallization Required

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Assay & Impurity Profiling

Objective: Quantify the main peak and detect the "Ketone" impurity (oxidation product) and "Des-methoxy" analogs.[1]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1][3]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with NH4OH). Alkaline pH ensures sharp peak shape for the basic piperidine.[3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][4][5]

  • Gradient:

    • 0-2 min: 10% B[1][]

    • 2-15 min: 10% → 90% B[1][][3]

    • 15-20 min: 90% B[1][]

  • Flow Rate: 1.0 mL/min.[3][4][6][7]

  • Detection: UV @ 220 nm (Amide/Amine absorption) and 280 nm (Aromatic).[1][3]

  • Sample Prep: Dissolve 10 mg in 10 mL MeOH:Water (1:1).

Protocol 2: Chiral HPLC (Enantiomeric Excess)

Objective: Separate the (R) and (S) enantiomers.[1]

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1][3]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][]

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.[3][4][6][7]

  • Temperature: 25°C.

  • Rationale: The diethylamine (DEA) additive is critical to suppress tailing caused by the secondary amine on the piperidine ring interacting with silanols.[3]

Visualizations

Diagram 1: The "Gatekeeper" QC Workflow

This flowchart illustrates the decision logic for accepting a batch into a GMP synthesis workflow.

QC_Workflow Start Incoming Batch (3-Methoxyphenyl)(piperidin-4-yl)methanol ID_Test Identity Test (1H-NMR / IR) Start->ID_Test Purity_Test Purity Assay (RP-HPLC) ID_Test->Purity_Test Chiral_Test Chiral Purity (Chiral HPLC) Purity_Test->Chiral_Test Decision_Point Does it meet Specs? >98% Purity >99% ee Chiral_Test->Decision_Point Reject REJECT / REWORK (Recrystallize) Decision_Point->Reject No Approve RELEASE For Synthesis Decision_Point->Approve Yes Reject->Purity_Test After Rework

Caption: Systematic QC decision tree ensuring only high-grade intermediate enters the manufacturing stream.

Diagram 2: Impurity Genealogy & Impact

Understanding where impurities originate allows for targeted troubleshooting.[3]

Impurity_Map SM1 Starting Material (Ketone Precursor) Reaction Reduction Step SM1->Reaction Reagent Reducing Agent (e.g., NaBH4) Reagent->Reaction Product Target Alcohol (Chiral Center) Reaction->Product Impurity_Ketone Impurity A: Unreacted Ketone Reaction->Impurity_Ketone Incomplete Conv. Impurity_OverRed Impurity B: Over-Reduction (Des-methoxy) Reaction->Impurity_OverRed Harsh Cond.

Caption: Origin of critical impurities. Impurity A (Ketone) is the most common failure mode in Technical Grade batches.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56587994, Piperidine methanol derivatives.[1][3] Retrieved from [Link][1][]

  • Journal of Chromatographic Science (2022). Total Content of Piperidine Analysis by RP-HPLC Using Pre-Column Derivatization. Retrieved from [Link][1][]

  • CAS Common Chemistry (2025). Detail for CAS 139290-65-6: MDL 100907 Intermediate.[1][] Retrieved from [Link][1][]

  • Muszalska, I. et al. (2006). HPLC and TLC Methodology for Determination of Purity of Piperazine/Piperidine Derivatives.[3] Acta Poloniae Pharmaceutica.[3] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Laboratory Disposal Guide: (3-Methoxy-phenyl)-piperidin-4-yl-methanol

Executive Summary & Immediate Directive Do not dispose of (3-Methoxy-phenyl)-piperidin-4-yl-methanol down the drain. This compound is a functionalized piperidine derivative .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of (3-Methoxy-phenyl)-piperidin-4-yl-methanol down the drain.

This compound is a functionalized piperidine derivative . While not explicitly P-listed (acutely toxic) by the EPA, it must be managed as Hazardous Chemical Waste due to its basicity (corrosivity) and potential biological activity as a pharmacophore.

Immediate Action Plan:

  • Segregate as a Non-Halogenated Organic Base .

  • Label as "Hazardous Waste - Toxic/Corrosive."

  • Disposal Path: Off-site thermal treatment (Incineration) via a licensed contractor.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity. We do not rely on generic "organic waste" labels; we analyze the moiety-specific hazards.

PropertyValue/DescriptionDisposal Implication
Core Structure Piperidine Ring (Secondary Amine)Basic (pH > 10 in solution). Incompatible with acids and acid chlorides. Risk of exothermic reaction.[1]
Substituent 1 Methoxy-phenyl (Anisole derivative)Electron-rich aromatic ring. Generally stable, but avoid contact with strong oxidizers (e.g., Nitric Acid) to prevent nitration/oxidation.
Substituent 2 Methanol group (Primary Alcohol)Increases water solubility compared to bare piperidine, but does not negate the need for organic solvent waste streams.
Physical State Solid (likely powder/crystalline)Dust inhalation hazard. Requires N95 or P100 respiratory protection during transfer.
RCRA Status Non-Listed (Characteristic)Likely D002 (Corrosive) if in aqueous solution with pH

12.5.
The "Self-Validating" Safety Check

Before adding this waste to a container, ask:"Is the receiving container acidic?"

  • Test: Use a pH strip on the waste container's headspace or a small aliquot.

  • Validation: If pH < 7, STOP . Adding this piperidine derivative will cause an immediate exotherm and potential geyser effect. Only add to neutral or basic organic waste streams.

Step-by-Step Disposal Protocol

Phase A: Waste Stream Segregation

The most common error in disposing of piperidine derivatives is mixing them with general organic solvents that may contain trace acids (e.g., HPLC waste with 0.1% TFA).

Protocol:

  • Select Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal if the waste is highly aqueous/basic to prevent corrosion.

  • Labeling:

    • Primary Tag: "Non-Halogenated Organic Base."

    • Constituents: List "(3-Methoxy-phenyl)-piperidin-4-yl-methanol" explicitly. Do not use abbreviations.

    • Hazard Checkboxes: Check [x] Toxic and [x] Corrosive.

Phase B: Solid Waste (Pure Compound)
  • Do not dissolve the solid just to dispose of it. This increases waste volume and risk.

  • Place the solid in a screw-top jar.

  • Double-bag the jar in a clear polyethylene bag.

  • Place in the Solid Hazardous Waste drum.

Phase C: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., if dissolved in DCM, it must go to Halogenated waste; if in Methanol, Non-Halogenated).

  • pH Adjustment (Optional but Recommended): If the solution is extremely basic (pH > 12), neutralize carefully with dilute acetic acid to pH 8-10 before consolidation to reduce corrosion risks to the drum, provided this does not precipitate the solid.

  • Transfer: Use a funnel with a flash-arrestor. Pour slowly.

Spill Response & Decontamination

Scenario: You have dropped a 5g vial of the solid powder on the floor.

  • Evacuate & Ventilate: Piperidines have a distinct, often foul odor. Clear the immediate area.[1][2][3]

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles.

  • Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels or an oil-impregnated sweeping compound.

  • Neutralization:

    • Apply a weak acid solution (e.g., Citric Acid or dilute Acetic Acid) to the spill area.

    • Why? This converts the volatile free base amine into a non-volatile salt (Piperidinium salt), reducing vapor pressure and odor.

  • Collection: Scoop the wet slurry into a hazardous waste bag.

  • Surface Clean: Wash the area with soap and water.

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for categorizing this specific waste stream.

DisposalWorkflow Start Start: Waste Generation (3-Methoxy-phenyl)-piperidin-4-yl-methanol StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystal) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidWaste Solid Waste Stream (Label: Toxic/Irritant) SolidPath->SolidWaste SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated? (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No HaloWaste Halogenated Organic Waste (Segregate from Acids) Halo->HaloWaste NonHaloWaste Non-Halogenated Organic Base (Preferred Stream) NonHalo->NonHaloWaste Incineration Final Fate: Off-Site Incineration SolidWaste->Incineration HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision tree for the segregation of piperidine-derivative waste. Note that liquid waste classification is driven by the solvent carrier, but must always be flagged as basic.

Regulatory Compliance Data

Regulatory BodyClassificationCode/Note
EPA (RCRA) Characteristic WasteD002 (if pH

12.5). Otherwise, not listed (must be characterized by generator).
DOT (Transport) Corrosive Liquid/SolidUN 3263 (Corrosive solid, basic, organic, n.o.s.) or UN 3267 (Liquid).
SARA Title III Section 311/312Acute Health Hazard (Irritant/Corrosive).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4][5] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine Derivatives Safety Data. National Library of Medicine. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Sources

Handling

Personal protective equipment for handling (3-Methoxy-phenyl)-piperidin-4-yl-methanol

This guide provides a comprehensive operational safety and logistical framework for handling (3-Methoxy-phenyl)-piperidin-4-yl-methanol .[1] It is designed for researchers and safety officers requiring immediate, actiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational safety and logistical framework for handling (3-Methoxy-phenyl)-piperidin-4-yl-methanol .[1] It is designed for researchers and safety officers requiring immediate, actionable data for risk assessment and protocol development.

CAS Reference: 2044871-90-9 (HCl Salt analogue reference) | Class: Functionalized Piperidine Intermediate Primary Hazard: Skin/Eye Irritant, Potential Corrosive (Amine functionality), Respiratory Irritant.

Executive Summary: Critical Safety Parameters

Immediate Action Required: Treat as a Category 1B Skin Corrosive and Category 3 Respiratory Irritant until specific toxicological data confirms otherwise. The secondary amine (piperidine ring) confers basicity, posing a risk of chemical burns to mucous membranes.

ParameterSpecification
Physical State Solid (typically white to off-white powder).
Solubility Soluble in DMSO, Methanol, Dichloromethane; limited water solubility (pH dependent).
Storage 2–8°C (Refrigerator); Hygroscopic – Store under inert atmosphere (Argon/Nitrogen).
Incompatibility Strong oxidizing agents, Acid chlorides, Anhydrides, Chloroformates.
Signal Word DANGER (Precautionary assignment based on piperidine motif).
Hazard Identification & Risk Assessment

Rationale: In the absence of a substance-specific GHS monograph, the "Precautionary Principle" dictates classifying based on the most hazardous functional group—the secondary amine.

GHS Classification (Derived)
  • H314: Causes severe skin burns and eye damage (Conservative classification).

  • H302: Harmful if swallowed.[2]

  • H335: May cause respiratory irritation.[3][4][5]

Exposure Pathways & Physiological Impact [1][2][3][4][6][7]
  • Inhalation (High Risk): Dust generation during weighing can cause immediate irritation to the upper respiratory tract.

  • Skin Contact (Moderate Risk): Lipophilic nature of the phenyl ring facilitates dermal absorption; basicity causes tissue saponification.

  • Ocular Contact (Severe Risk): Rapid corneal damage due to high pH of the amine moiety.

Personal Protective Equipment (PPE) Matrix

Directive: Select PPE based on the scale of operation . Permeation breakthrough times differ significantly by solvent carrier.

PPE Decision Logic (DOT Visualization)

PPE_Matrix Start Select Operation Scale Analytical Analytical (<10 mg) (Weighing/QC) Start->Analytical Prep Preparative (>100 mg) (Synthesis/Purification) Start->Prep Bulk Bulk Handling (>10 g) (Transfer/Scale-up) Start->Bulk Lvl1 Level 1: Standard Nitrile Gloves (0.11mm) Safety Glasses Lab Coat Analytical->Lvl1 Low Dust Risk Lvl2 Level 2: Enhanced Double Nitrile or Neoprene Chemical Goggles Fume Hood Required Prep->Lvl2 Solvent Use Lvl3 Level 3: Maximum Butyl Rubber Gloves Face Shield + Goggles Respirator (P100/N95) Bulk->Lvl3 High Aerosol Risk

Figure 1: PPE Selection Logic based on operational scale and risk potential.

Glove Compatibility Table
MaterialThickness (mm)Breakthrough Time (min)Recommendation
Nitrile 0.11 (Standard)>480 (Solid) / <15 (DCM soln)Good for dry solid handling.
Neoprene 0.50>240 (General solvents)Excellent for basic solutions.
Butyl Rubber 0.70>480 (Ketones/Esters)Mandatory for large scale solvent spills.
Latex N/AN/ADO NOT USE (Poor chemical resistance).
Operational Handling Protocols
Protocol A: Safe Weighing & Transfer

Objective: Minimize dust exposure and static discharge.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.

  • Transfer Technique:

    • Do not pour directly from the stock bottle.

    • Use a disposable anti-static spatula.

    • Pre-weigh the receiving vial; add solid, then re-weigh to avoid returning excess to the stock container (prevents cross-contamination).

Protocol B: Solubilization & Reaction Setup

Causality: The exothermic heat of solvation for amines can increase volatility.

  • Solvent Choice: Prefer DMSO or Methanol for initial stock solutions. Avoid chlorinated solvents (DCM) if possible, as they permeate nitrile gloves rapidly.

  • Addition Order: Always add the solid to the solvent slowly with stirring to dissipate heat.

  • Inerting: Flush the headspace with Nitrogen/Argon immediately after use to prevent carbonate formation (reaction with atmospheric CO₂).

Emergency Response & Spill Management
Spill Response Workflow (DOT Visualization)

Spill_Response Spill Spill Detected Assess Assess Volume & State (Solid vs. Solution) Spill->Assess Solid Dry Solid Spill Assess->Solid Liquid Liquid/Solvent Spill Assess->Liquid Action_Solid Cover with wet paper towel (Prevent Dust) Scoop to waste Solid->Action_Solid Action_Liquid Absorb with Vermiculite or Chem-Sorb Pads Liquid->Action_Liquid Decon Neutralize Surface (1% Acetic Acid wipe) Action_Solid->Decon Action_Liquid->Decon Disposal Seal in HazWaste Bag Label: 'Basic Organic Waste' Decon->Disposal

Figure 2: Step-by-step spill containment and decontamination workflow.

First Aid Measures
  • Eye Contact: Irrigate immediately with saline/water for 15 minutes .[3][7] Do not pause to remove contact lenses initially; flush first.[6]

  • Skin Contact: Wash with soap and water.[3][8][9][10] Do not use ethanol (enhances absorption).

  • Inhalation: Move to fresh air. If wheezing occurs, medical evaluation is mandatory (potential delayed pulmonary edema).

Disposal & Logistics
  • Waste Stream: Segregate as "Alkaline Organic Waste" . Do not mix with acidic waste streams (risk of exotherm/splattering).

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if corrosion is suspected.

  • Labeling: Must clearly state "Contains Piperidine Derivative – Corrosive/Irritant".

References
  • PubChem. Compound Summary: Piperidine Derivatives Safety Profile. National Library of Medicine. Available at: [Link]

Disclaimer: This guide is based on the chemical properties of functional analogues and standard laboratory safety practices. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
(3-Methoxy-phenyl)-piperidin-4-yl-methanol
Reactant of Route 2
Reactant of Route 2
(3-Methoxy-phenyl)-piperidin-4-yl-methanol
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